Synthesis Pathway of N-Ethylpyrrolidine-2-Carboxamide: A Silane-Mediated One-Pot Approach
Executive Summary N-ethylpyrrolidine-2-carboxamide, widely known as1 or H-Pro-NHEt, is an essential chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including the GnRH...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-ethylpyrrolidine-2-carboxamide, widely known as1 or H-Pro-NHEt, is an essential chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including the GnRH analogue 2[2][1]. Traditional amide bond formation from amino acids requires multi-step protection-deprotection sequences (e.g., Boc/Fmoc chemistry) and stoichiometric amounts of expensive coupling reagents. This technical guide details an advanced, field-proven one-pot synthesis pathway utilizing 3 (Me₂SiCl₂) as a simultaneous protection-activation agent[3].
Mechanistic Pathway: Silane-Mediated Amidation
The conventional synthesis of amino acid amides often suffers from poor atom economy and a high risk of racemization at the alpha-carbon. The application of dimethyldichlorosilane circumvents these issues by providing a highly efficient, dual-purpose mechanistic solution[3].
When L-proline is treated with Me₂SiCl₂ in anhydrous pyridine, the silicon atom coordinates with both the secondary amine and the carboxylic acid[4]. This reaction forms a transient five-membered cyclic silyl intermediate (1,1-dimethyl-3-oxo-tetrahydro-1H-pyrrolo[1,2-c][1,3,2]oxazasilole)[3][5].
The causality behind this intermediate is twofold:
Protection: The newly formed Si-N bond temporarily masks the nucleophilicity of the pyrrolidine nitrogen, preventing unwanted self-condensation or polymerization[5].
Activation & Stereoretention: The Si-O bond highly activates the carbonyl carbon for nucleophilic attack. Furthermore, the rigid cyclic transition state locks the conformation of the molecule, preventing the inversion of the chiral center at the alpha-carbon and ensuring that the (S)-configuration is strictly maintained (>99% ee)[3].
Upon the introduction of ethylamine, the amine nucleophilically attacks the activated carbonyl, opening the silacycle to form the amide bond. Subsequent aqueous workup hydrolyzes the silyl group, liberating the free (S)-N-ethylpyrrolidine-2-carboxamide[3][4].
Fig 1. Silane-mediated activation and amidation pathway of L-proline.
Experimental Methodology
The following protocol outlines the synthesis of (S)-N-ethylpyrrolidine-2-carboxamide hydrochloride. Every step incorporates self-validating in-process controls—such as strict temperature regulation and inert atmosphere—to prevent premature hydrolysis of the moisture-sensitive silyl intermediate[4][6].
Step-by-Step Protocol:
Silylation & Activation: Suspend 1.00 mol (115.1 g) of L-proline in 500 mL of anhydrous pyridine under a continuous argon atmosphere[4]. Cool the suspension to 0 °C. Slowly add 1.15 mol (148.4 g) of dimethyldichlorosilane dropwise[4]. Stir the reaction mixture at 0 °C for 2 hours to ensure the complete formation of the cyclic silyl intermediate[4].
Amidation: Introduce 4.00 mol (180.3 g) of dry ethylamine to the reaction mixture, strictly maintaining the temperature at 0 °C to control the exothermic nucleophilic attack[4]. Once added, allow the system to warm to room temperature and stir for an additional 1 hour[4].
Primary Isolation: Filter the resulting precipitate from the solution. Remove the pyridine solvent under reduced pressure to yield a viscous crude residue[4].
Alkaline Wash & Extraction: Dissolve the viscous residue in 300 mL of a 5% sodium carbonate (Na₂CO₃) aqueous solution[4]. Wash the aqueous layer with 400 mL of an ether-hexane mixture (1:1 v/v) to extract and remove non-polar organic impurities[4][6].
Acidification & Salt Formation: Concentrate the aqueous phase under reduced pressure. Add 200 mL of 17% hydrochloric acid (HCl) to convert the free base to its stable hydrochloride salt (L-proline acetamide hydrochloride), then evaporate the mixture to dryness[4][6].
Purification & Crystallization: Resuspend the residue in 400 mL of methanol and filter to remove insoluble inorganic salts[4]. Evaporate the methanol under reduced pressure. Finally, add 500 mL of diethyl ether and stir for 1 hour to induce crystallization[4]. Filter the solution to isolate pure 7[4].
Fig 2. Step-by-step experimental workflow for synthesizing H-Pro-NHEt·HCl.
Quantitative Data & Analytical Validation
The silane-mediated pathway provides high yields and exceptional purity, making it highly scalable for industrial applications. The table below summarizes the expected analytical data for the synthesized hydrochloride salt based on established literature[4][6].
Okhmanovich, K. A., et al. "Dimethyldichlorosilane – an Effective Reagent for One-Step Synthesis of α-Amino Acid Amides". Pharmaceutical Chemistry Journal.
BenchChem Technical Support Team. "The Chemical Landscape of H-Pro-NHEt.HCl: A Technical Guide for Researchers". BenchChem.
The Chemical Landscape of N-Ethylpyrrolidine-2-carboxamide: A Technical Guide for Drug Development
Introduction: The Strategic Value of C-Terminal Modifications In the realm of peptide therapeutics, the rapid degradation of native hormones by endogenous peptidases presents a formidable barrier to clinical efficacy. As...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of C-Terminal Modifications
In the realm of peptide therapeutics, the rapid degradation of native hormones by endogenous peptidases presents a formidable barrier to clinical efficacy. As a Senior Application Scientist, I frequently encounter the challenge of stabilizing peptide sequences without compromising their receptor binding affinity. N-ethylpyrrolidine-2-carboxamide —commonly referred to as L-proline ethylamide or H-Pro-NHEt—is a highly specialized chiral building block designed to solve this exact problem[1].
By replacing the native C-terminal carboxylic acid or primary amide (such as the Gly-NH₂ found in native gonadotropin-releasing hormone) with an ethylamide group, researchers can fundamentally alter the molecule's pharmacokinetic profile. This bulky, uncharged modification introduces steric hindrance that renders the resulting peptide highly resistant to carboxypeptidase cleavage, dramatically extending its in vivo half-life while often enhancing receptor binding through additional hydrophobic interactions[2].
Core Physicochemical Properties
Understanding the foundational properties of H-Pro-NHEt is critical for downstream formulation and synthesis. The compound is predominantly utilized and stored as a hydrochloride salt (H-Pro-NHEt·HCl) to prevent the spontaneous cyclization or degradation that can occur with the free base, while simultaneously enhancing its solubility in polar solvents utilized during solid-phase peptide synthesis (SPPS)[3].
Table 1: Physicochemical Profile of N-Ethylpyrrolidine-2-carboxamide
When synthesizing H-Pro-NHEt·HCl at scale, traditional peptide coupling reagents (e.g., HATU, EDC/NHS) are often atom-inefficient and cost-prohibitive. Instead, a direct amidation strategy utilizing dichlorodimethylsilane (Me₂SiCl₂) is preferred[3].
The Causality of the Chemistry: Me₂SiCl₂ serves a dual purpose. First, it temporarily protects the secondary amine of the pyrrolidine ring by forming a silyl intermediate. Second, it activates the carboxylic acid by forming a highly reactive silyl ester/amide, which readily undergoes nucleophilic acyl substitution when exposed to ethylamine (EtNH₂). This eliminates the need for expensive coupling agents and minimizes the risk of racemization at the chiral alpha-carbon.
Experimental Protocol: Synthesis of H-Pro-NHEt·HCl
Note: This protocol is a self-validating system; the formation of the intermediate precipitate and the final crystallization serve as visual checkpoints for reaction progress[3].
Activation: Suspend L-proline in an anhydrous solvent system (e.g., containing anhydrous pyridine). Cool the reaction vessel to 0°C.
Silylation: Dropwise, add Me₂SiCl₂ (1.15 molar equivalents) while strictly maintaining the temperature at 0°C to prevent exothermic side reactions. Stir for 2 hours.
Amidation: Introduce dry EtNH₂ (4.00 molar equivalents) to the 0°C mixture. Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
Initial Isolation: Filter the resulting precipitate and evaporate the solvent from the filtrate under reduced pressure.
Workup: Dissolve the viscous residue in a 5% Na₂CO₃ aqueous solution. Wash the aqueous layer with a 1:1 mixture of diethyl ether (Et₂O) and hexane to remove non-polar impurities.
Acidification: Concentrate the aqueous layer. Add 17% HCl to the crude residue and evaporate to dryness to ensure complete salt formation.
Purification: Resuspend the residue in methanol, filter off inorganic salts, and evaporate. Finally, add Et₂O and stir for 1 hour to induce the crystallization of pure H-Pro-NHEt·HCl. Collect the white crystals via vacuum filtration.
Figure 1: Step-by-step synthetic workflow for H-Pro-NHEt·HCl from L-proline.
Chemical Stability and Analytical Validation
To guarantee the trustworthiness of any downstream peptide synthesis, the H-Pro-NHEt·HCl building block must be rigorously analyzed for degradation. The primary degradation pathway for this compound is the hydrolysis of the ethylamide bond under extreme acidic or basic conditions, which reverts the molecule back to L-proline and ethylamine[4].
The Causality of the Analytical Method: Because the degradation product (L-proline) is significantly more polar than the intact ethylamide, a reversed-phase gradient HPLC method is required to achieve baseline resolution between the two species.
Column Selection: Equip the HPLC with a reversed-phase C18 column (4.6 x 250 mm, 5 µm particle size) maintained at 30°C[4].
Mobile Phase: Prepare Mobile Phase A (Phosphate buffer, pH 3.0) and Mobile Phase B (100% Acetonitrile). The acidic pH suppresses the ionization of any residual silanol groups on the column, ensuring sharp peak shapes for the amine-containing compounds[4].
Elution Gradient: Run a gradient from 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.
Detection: Monitor absorbance via UV detection at 210 nm (the optimal wavelength for detecting the amide bond)[4].
System Suitability: Inject a forced-degradation sample (e.g., H-Pro-NHEt·HCl exposed to 0.1 M NaOH at 60°C for 24 hours) to verify that the L-proline peak is fully resolved from the intact H-Pro-NHEt·HCl peak[4].
Pharmacological Application: The GnRH Agonist Pathway
The most prominent application of H-Pro-NHEt is its incorporation into Gonadotropin-Releasing Hormone (GnRH) superagonists, such as Leuprolide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt)[5].
Native GnRH has a half-life of merely 3 to 4 minutes due to rapid cleavage at the C-terminus. By substituting the native Gly-NH₂ at position 10 with the H-Pro-NHEt moiety at position 9, Leuprolide achieves an in vivo half-life of approximately 3 hours[5]. This modification, alongside a D-amino acid substitution at position 6, results in a receptor binding affinity and overall potency that is 50 to 100 times greater than the native hormone[2].
Clinically, the continuous administration of this highly stable analog overstimulates the pituitary GnRH receptors. This initial surge is rapidly followed by profound receptor downregulation and desensitization, ultimately suppressing gonadal steroid production (testosterone and estradiol) to castration levels—a critical mechanism for treating hormone-responsive conditions like advanced prostate cancer and endometriosis[5].
Figure 2: Pharmacological pathway of Leuprolide mediated by the H-Pro-NHEt modification.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7408609, L-Proline ethylamide." PubChem, [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 657181, Leuprolide." PubChem, [Link]
N-ethylpyrrolidine-2-carboxamide mechanism of action
N-ethylpyrrolidine-2-carboxamide (H-Pro-NHEt): Dual Mechanisms of Action in Peptide Therapeutics and Asymmetric Organocatalysis Executive Summary N-ethylpyrrolidine-2-carboxamide, commonly referred to as proline ethylami...
Author: BenchChem Technical Support Team. Date: March 2026
N-ethylpyrrolidine-2-carboxamide (H-Pro-NHEt): Dual Mechanisms of Action in Peptide Therapeutics and Asymmetric Organocatalysis
Executive Summary
N-ethylpyrrolidine-2-carboxamide, commonly referred to as proline ethylamide or H-Pro-NHEt, is a privileged structural motif that operates at the nexus of pharmacology and synthetic organic chemistry[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical building block, but as a functional engine. In peptide therapeutics, it serves as a critical C-terminal pharmacophore that dictates pharmacokinetic stability and receptor affinity[2]. In synthetic chemistry, it functions as a highly selective chiral organocatalyst, driving asymmetric carbon-carbon bond formation via enamine intermediates[3]. This whitepaper deconstructs the dual mechanisms of action of H-Pro-NHEt, providing the causality behind its applications and self-validating protocols for its utilization.
PART 1: Pharmacological Mechanism of Action (Peptide Therapeutics)
The most profound biological application of N-ethylpyrrolidine-2-carboxamide is its incorporation as the C-terminal residue in synthetic peptide drugs, most notably the Gonadotropin-Releasing Hormone (GnRH) superagonists (e.g., Leuprolide, Buserelin)[2][4] and thrombospondin-1 (TSP-1) mimetics like ABT-510[5].
The Causality of Structural Modification
Native GnRH is a decapeptide terminating in a Gly10-NH2 residue. Its in vivo half-life is restricted to mere minutes due to rapid proteolytic degradation by post-proline cleaving enzymes (prolyl endopeptidases) which cleave the Pro9-Gly10 bond.
By deleting Gly10 and modifying the Pro9 residue with an N-ethylamide group (creating Pro9-NHEt), drug developers achieved two critical mechanistic upgrades[2]:
Steric Occlusion: The bulky, non-natural ethylamide group sterically blocks the active site of prolyl endopeptidases, rendering the peptide highly resistant to degradation and extending its half-life from minutes to hours.
Enhanced Receptor Affinity: The hydrophobic ethyl moiety interacts favorably with the lipophilic binding pocket of the GnRH receptor (GnRHR), increasing binding affinity by up to 15–20 fold compared to the native hormone[6].
The GnRHR Signaling and Desensitization Pathway
The mechanism of action of Pro-NHEt-modified GnRH agonists relies on paradoxical pharmacology. The GnRHR is a Gq/11-coupled G-protein coupled receptor (GPCR). The high-affinity binding of the Pro-NHEt agonist causes an initial hyper-activation of the receptor, leading to a surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)[6].
However, continuous, high-affinity stimulation bypasses the natural pulsatile rhythm of endogenous GnRH. This sustained activation triggers rapid
β
-arrestin recruitment, leading to profound receptor internalization and desensitization. The ultimate therapeutic causality is the complete suppression of gonadal steroids (chemical castration), which is the basis for treating hormone-dependent conditions like prostate cancer and endometriosis[2][6].
Caption: GnRHR signaling pathway and receptor downregulation induced by Pro-NHEt modified agonists.
Quantitative Pharmacodynamic Comparison
Peptide
C-Terminal Sequence
Relative GnRHR Affinity
In Vivo Half-Life
Primary Indication
Native GnRH
Pro-Gly-NH2
1.0x (Baseline)
~2-4 minutes
N/A (Endogenous)
Leuprolide
Pro-NHEt
~15x
~3 hours
Prostate Cancer, Endometriosis
Buserelin
Pro-NHEt
~20x
~80 minutes
Prostate Cancer
ABT-510
Pro-NHEt
N/A (Targets CD36)
~1.5 hours
Anti-angiogenesis (TSP-1 Mimetic)
PART 2: Chemical Mechanism of Action (Asymmetric Organocatalysis)
Beyond biology, H-Pro-NHEt is a highly effective chiral organocatalyst used in asymmetric aldol reactions and Michael additions[1][7].
The Enamine-Driven Catalytic Cycle
While L-proline is the foundational organocatalyst, its carboxylic acid moiety can lead to parasitic side reactions, such as the formation of stable oxazolidinones with ketones, which traps the catalyst. Converting the acid to an N-ethylamide (H-Pro-NHEt) alters both the steric environment and the hydrogen-bonding dynamics[3].
The mechanism relies on the secondary amine of the pyrrolidine ring acting as a nucleophile. It condenses with a ketone donor (e.g., acetone or cyclohexanone) to form an iminium ion, which rapidly tautomerizes into a nucleophilic enamine[1].
The Causality of Stereocontrol
The genius of the N-ethylamide group lies in its role during the transition state. The amide N-H proton acts as a highly directional hydrogen-bond donor. It coordinates with the carbonyl oxygen of the incoming electrophile (e.g., an aromatic aldehyde), locking the molecules into a rigid, Zimmerman-Traxler-like transition state[3]. This precise spatial arrangement forces the electrophile to approach from only one specific enantioface of the enamine, resulting in high enantiomeric excess (ee) in the final aldol adduct[7].
Caption: Organocatalytic cycle of H-Pro-NHEt in an asymmetric aldol reaction via enamine intermediate.
Quantitative Organocatalytic Performance
Catalyst
Substrates
Solvent
Yield (%)
Enantiomeric Excess (ee %)
L-Proline
Acetone + p-Nitrobenzaldehyde
DMSO
68%
76%
H-Pro-NHEt
Acetone + p-Nitrobenzaldehyde
CH2Cl2
81%
61%
H-Pro-NHEt
Cyclohexanone + p-Nitrobenzaldehyde
Neat / H2O
87%
85% (anti)
PART 3: Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical gates to verify success at critical junctions.
Protocol 1: Synthesis of the C-Terminal Fragment (Boc-Arg(Mtr)-Pro-NHEt)
Context: Standard Solid-Phase Peptide Synthesis (SPPS) builds from C to N. Because standard cleavage from a resin yields a carboxylic acid or primary amide, synthesizing a C-terminal ethylamide directly on-resin is inefficient. The industrial standard is to synthesize the C-terminal dipeptide fragment in solution first[4].
Activation: Dissolve 1.0 eq of Boc-Arg(Mtr)-OH in anhydrous DMF. Add 1.1 eq of HATU (coupling reagent) and 2.5 eq of DIPEA (base). Stir for 5 minutes at room temperature. Causality: HATU ensures rapid formation of the active ester, minimizing the risk of arginine epimerization.
Coupling: Add 1.1 eq of H-Pro-NHEt·HCl to the activated mixture. Stir for 2 hours under an inert nitrogen atmosphere.
Quenching & Extraction: Dilute the reaction with ethyl acetate and wash successively with 5% citric acid (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.
Validation Gate (LC-MS): Dry the organic layer over MgSO4 and concentrate. Analyze the crude product via LC-MS. You must observe the target mass[M+H]+ corresponding to the protected dipeptide before proceeding to Boc deprotection and subsequent SPPS fragment condensation.
Protocol 2: General Procedure for Pro-NHEt Catalyzed Asymmetric Aldol Reaction
Context: This protocol utilizes H-Pro-NHEt to catalyze the carbon-carbon bond formation between an aromatic aldehyde and a ketone[3].
Reaction Setup: In a 10 mL reaction flask, dissolve 1.0 mmol of p-nitrobenzaldehyde in 1.0 mL (approx. 9.6 mmol) of cyclohexanone. Causality: The massive excess of the ketone donor drives the equilibrium toward iminium/enamine formation.
Catalyst Addition: Add 0.10 mmol (10 mol%) of H-Pro-NHEt catalyst. Add 4 equivalents of H2O. Causality: While seemingly counterintuitive for a condensation reaction, a controlled amount of water facilitates the final hydrolysis step of the transition state, releasing the product and preventing the catalyst from being permanently trapped as an iminium ion[3].
Propagation: Stir the mixture at room temperature for 72 hours.
Purification: Remove the excess cyclohexanone under reduced pressure. Purify the residue via flash chromatography using deactivated silica (eluting with 3:2 ethyl acetate-petroleum ether).
Validation Gate (Chiral HPLC & NMR): Determine the chemical yield by mass. Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralpak AS-H column) to determine the enantiomeric excess (ee%). Use 1H-NMR to calculate the diastereomeric ratio (anti/syn) by comparing the integration of the carbinol methine protons.
N-Ethylpyrrolidine-2-Carboxamide: A Technical Whitepaper on Identifiers, Synthetic Modalities, and Stability
Executive Summary N-ethylpyrrolidine-2-carboxamide, predominantly utilized in its enantiomerically pure (2S) form as L-Proline ethylamide , is a critical chiral building block in modern pharmaceutical development and pep...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-ethylpyrrolidine-2-carboxamide, predominantly utilized in its enantiomerically pure (2S) form as L-Proline ethylamide , is a critical chiral building block in modern pharmaceutical development and peptide synthesis. It serves as a foundational precursor for synthesizing analogs of luteinizing hormone-releasing hormone (LH-RH) (such as buserelin and leuprorelin), hepatitis C virus (HCV) protease inhibitors, and various elastase inhibitors.
This whitepaper provides an authoritative analysis of the compound’s chemical identifiers, physicochemical stability dynamics, and advanced synthetic workflows. By transitioning from traditional multi-step protections to highly efficient one-pot silane-mediated amidations, process chemists can significantly optimize yields while preserving chiral integrity.
Chemical Nomenclature & Core Identifiers
The nomenclature of this compound often causes fragmentation in literature due to the interchangeable use of IUPAC names, common peptide designations, and varying salt forms. The free base is highly susceptible to atmospheric oxidation and CO₂ absorption, which is why the hydrochloride salt (H-Pro-NHEt·HCl) is the industry standard for storage and stoichiometric coupling.
Table 1 consolidates the critical identifiers across the free base, the hydrochloride salt, and their stereospecific variants to ensure precise material sourcing.
Table 1: Comprehensive CAS Registry & Chemical Identifiers
Identifier Type
(2S) Free Base (L-Proline ethylamide)
(2S) Hydrochloride Salt
Unspecified Stereochemistry
CAS Number
55446-83-8
58107-62-3
750514-83-1 (Base), 59179-36-1 (HCl)
Molecular Formula
C₇H₁₄N₂O
C₇H₁₅ClN₂O
C₇H₁₄N₂O / C₇H₁₅ClN₂O
Molecular Weight
142.20 g/mol
178.66 g/mol
142.20 g/mol / 178.66 g/mol
SMILES
CCNC(=O)[C@@H]1CCCN1
CCNC(=O)[C@@H]1CCCN1.Cl
CCNC(=O)C1CCCN1
InChIKey
KACAMSDOZKVKNP-LURJTMIESA-N
N/A
KACAMSDOZKVKNP-UHFFFAOYSA-N
Data corroborated via the and .
Physicochemical Properties & Stability Dynamics
Understanding the physicochemical profile of H-Pro-NHEt·HCl is paramount for preventing auto-catalytic degradation during storage and handling. The selection of the hydrochloride salt over the free base is a deliberate choice: protonation of the secondary pyrrolidine nitrogen drastically increases its oxidation potential and eliminates its inherent nucleophilicity, thereby preventing intermolecular side reactions.
Indicates high purity; non-hygroscopic nature allows for precise stoichiometric weighing.
Melting Point
98 – 100 °C
Serves as a rapid, self-validating check for salt integrity and purity prior to reaction.
Solubility
Soluble in Methanol; slightly in Water
Highly compatible with polar aprotic solvents used in standard peptide coupling.
Optical Rotation
[α]D²⁷ -52.48 (c = 0.3, water)
Confirms the strict preservation of the (S)-chiral center at the alpha-carbon.
Storage
< -15 °C, Inert Atmosphere
Prevents slow ambient hydrolysis and mitigates trace atmospheric moisture absorption.
Degradation Pathways
Under forced stress conditions, the compound exhibits specific degradation vectors. Acidic or basic stress primarily induces hydrolysis of the ethylamide bond, yielding L-proline and ethylamine. Furthermore, aggressive basic conditions can abstract the alpha-proton, leading to irreversible chiral inversion (racemization).
Fig 2: Forced degradation pathways and primary stress-induced degradants of H-Pro-NHEt·HCl.
Advanced Synthetic Methodologies
In traditional peptide chemistry, the direct amidation of L-proline is impossible due to its zwitterionic nature and the high risk of self-condensation (forming diketopiperazines). Standard protocols require the temporary masking of the secondary amine using tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) groups.
However, a highly optimized, one-pot synthetic modality leverages dichlorodimethylsilane as a dual-purpose reagent .
Fig 1: Comparison of traditional multi-step vs. one-pot silane-mediated synthesis of H-Pro-NHEt·HCl.
Protocol: One-Pot Silane-Mediated Amidation
Mechanistic Causality: Dichlorodimethylsilane reacts with L-proline to form a transient, highly reactive cyclic silicon intermediate (a silalactone analog). This intermediate simultaneously protects the pyrrolidine nitrogen and activates the carbonyl carbon towards nucleophilic attack, eliminating three distinct synthetic steps.
Preparation: Under an inert nitrogen atmosphere, suspend L-Proline (1.0 eq) in anhydrous pyridine. Causality: Pyridine acts as both the solvent and the acid scavenger to neutralize the HCl generated during silylation.
Silylation: Slowly add dichlorodimethylsilane (1.15 eq) dropwise while maintaining the reaction vessel at 0–5 °C.
Amidation: Introduce an excess of ethylamine (either bubbled as a gas or added as a concentrated solution) into the reaction mixture, strictly maintaining the temperature below 10 °C.
Isolation: Evaporate the pyridine under reduced pressure. Extract the resulting residue with methanol, filter to remove inorganic pyridine-HCl salts, and precipitate the pure product by adding diethyl ether.
Self-Validation Check: The successful collapse of the silyl intermediate into the target amide is validated by an exothermic temperature spike upon ethylamine addition. Final product identity is self-validated by confirming the specific optical rotation (
[α]D27−52.48
,
c=0.3
in water); any deviation towards zero indicates unwanted racemization during the reaction phase.
Analytical & Quality Control Workflows
To ensure the integrity of the building block prior to downstream API manufacturing, a stability-indicating assay must resolve the intact API from its primary degradation products.
Protocol: Stability-Indicating HPLC Workflow
Column Selection: Reversed-phase C18 column (4.6 x 250 mm, 5 µm).
Mobile Phase: Gradient elution utilizing a phosphate buffer (pH 3.0) and acetonitrile. Causality: The acidic pH is critical; it suppresses the ionization of residual carboxylic acids (if hydrolyzed) and ensures sharp, non-tailing peak shapes for the protonated pyrrolidine nitrogen.
Detection: UV detection at 210 nm, as the aliphatic amide bond lacks strong chromophores at higher wavelengths.
Self-Validation (System Suitability): Inject a forced-degradation sample (treated with 0.1 M NaOH at 60 °C for 24h). The system is validated only if it achieves a baseline resolution (
Rs≥1.5
) between the L-proline degradant peak and the intact H-Pro-NHEt peak. If
Rs<1.5
, the gradient must be flattened (slower organic phase introduction) to enhance polar retention.
References
Title: L-Proline ethylamide | C7H14N2O | CID 7408609
Source: PubChem, National Institutes of Health (NIH)
URL: [Link]
Title: One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride
Source: Chemistry of Heterocyclic Compounds (Balaev, A. N., et al., 2014)
URL: [Link]
Foundational
The Discovery and Historical Context of N-Ethylpyrrolidine-2-Carboxamide: A Paradigm Shift in Peptide Therapeutics
Executive Summary In the landscape of peptide chemistry and drug development, few structural modifications have yielded as profound a clinical impact as the discovery of N-ethylpyrrolidine-2-carboxamide (commonly referre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of peptide chemistry and drug development, few structural modifications have yielded as profound a clinical impact as the discovery of N-ethylpyrrolidine-2-carboxamide (commonly referred to as N-ethylprolinamide or H-Pro-NHEt). As a chiral building block derived from L-proline, this specific moiety serves as the critical C-terminal modification in a class of blockbuster drugs known as Gonadotropin-Releasing Hormone (GnRH) superagonists[1].
This technical whitepaper explores the historical discovery of this modification, the chemical causality behind its efficacy, its pharmacological mechanism of action, and the modern synthetic protocols used to generate and incorporate this vital synthon into therapeutic peptides.
Historical Context: The Half-Life Dilemma of Native GnRH
The foundation of this chemical breakthrough began in 1971 when researchers Andrew Schally and Roger Guillemin independently isolated and elucidated the structure of mammalian GnRH, a discovery that earned them the 1977 Nobel Prize in Physiology or Medicine[2]. Native GnRH was identified as a decapeptide with the sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ [2].
While the discovery of GnRH opened the door to treating hormone-dependent conditions, early clinical applications were severely limited by the peptide's pharmacokinetic profile. Native GnRH has an in vivo half-life of merely 2 to 4 minutes.
The Mechanistic Problem:
The rapid clearance of native GnRH is primarily driven by enzymatic degradation. The most vulnerable site on the decapeptide is the C-terminus, specifically the peptide bond between Proline-9 and Glycine-10-amide. This bond is rapidly cleaved by post-proline cleaving enzymes (prolyl endopeptidases) and carboxypeptidases in the blood and pituitary gland. For GnRH to become a viable systemic therapeutic, this specific degradation pathway had to be chemically bypassed.
The Breakthrough: Discovery of the Ethylamide Modification
In 1972, a research team led by Masahiko Fujino at Takeda Chemical Industries published a landmark paper detailing the synthesis of GnRH analogs designed to resist enzymatic degradation[3]. Through systematic structure-activity relationship (SAR) studies, they discovered that deleting the terminal Glycine-10-amide entirely and replacing it with an ethylamine group attached directly to the carboxyl group of Proline-9 yielded an analog with vastly superior properties[3].
This modification created the (2S)-N-ethylpyrrolidine-2-carboxamide moiety at the C-terminus (often denoted as des-Gly¹⁰-[Pro⁹-NHEt]).
The Chemical Causality of Efficacy
As an Application Scientist, it is crucial to understand why this specific modification was successful rather than just knowing that it works. The substitution of Gly-NH₂ with an ethylamide group achieves three critical thermodynamic and kinetic outcomes:
Absolute Proteolytic Resistance: By eliminating the Gly¹⁰ residue, the scissile Pro-Gly peptide bond is completely removed. Prolyl endopeptidases cannot cleave the resulting alkyl amide bond, drastically extending the peptide's circulating half-life[3].
Steric Mimicry and Receptor Affinity: The ethyl group (-CH₂CH₃) provides the precise steric bulk necessary to mimic the spatial volume of the missing glycine residue. This ensures the modified peptide maintains the required β-turn conformation to fit perfectly into the binding pocket of the GnRH receptor (GnRHR)[4].
Enhanced Lipophilicity: The transition from a polar amino acid to a hydrophobic alkyl chain increases the overall lipophilicity of the C-terminus. This thermodynamically favors prolonged drug-target residence time and enhances tissue penetration[4].
When this C-terminal modification was combined with the substitution of a D-amino acid at position 6 (to prevent cleavage by endopeptidases), it resulted in "superagonists" like Leuprolide and Buserelin , which exhibit 15 to 50 times the potency of native GnRH[1][4].
Pharmacological Impact & Mechanism of Action
Drugs terminating in N-ethylpyrrolidine-2-carboxamide function as GnRH receptor superagonists[1]. Counterintuitively, their extreme potency and long half-life are used to suppress the reproductive axis rather than stimulate it.
Because the GnRH receptor requires pulsatile stimulation to function normally, the continuous, high-affinity binding provided by these superagonists leads to a biphasic response: an initial "flare" of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by profound receptor internalization, desensitization, and downregulation[1]. This ultimately results in "medical castration," a vital therapeutic outcome for treating prostate cancer, endometriosis, and central precocious puberty[1].
Fig 1. Biphasic pharmacological mechanism of GnRH superagonists leading to receptor downregulation.
Quantitative Data: Comparative Analysis
The data below illustrates the profound impact of the N-ethylpyrrolidine-2-carboxamide modification on the pharmacokinetic profile of GnRH peptides.
Table 1: Pharmacokinetic and Structural Comparison of GnRH Analogs
Peptide
Sequence
C-Terminal Modification
In Vivo Half-Life
Relative Potency
Native GnRH
pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂
None (Gly¹⁰-NH₂)
~2-4 minutes
1x
Leuprolide
pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt
des-Gly¹⁰, Pro⁹-NHEt
~3 hours
~15-20x
Buserelin
pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt
des-Gly¹⁰, Pro⁹-NHEt
~80 minutes
~20-50x
Synthesis and Experimental Protocols
To utilize N-ethylpyrrolidine-2-carboxamide in drug development, it must be synthesized as a stable salt (typically a hydrochloride) and incorporated into the peptide chain. Because the C-terminus is an ethylamide rather than a free carboxylic acid, it cannot be directly attached to standard SPPS resins (like Wang or 2-CTC resins). Therefore, a fragment condensation approach is utilized.
Protocol 1: Chemical Synthesis of H-Pro-NHEt·HCl (CAS: 58107-62-3)
Objective: Synthesize the chiral building block from protected L-proline[5].
Activation: Dissolve 1.0 eq of Boc-L-Proline in anhydrous dichloromethane (DCM). Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.2 eq of Hydroxybenzotriazole (HOBt).
Causality: EDC activates the carboxyl group, while HOBt forms an active ester intermediate that suppresses the racemization of the chiral α-carbon, ensuring the critical (2S) stereochemistry is preserved.
Amidation: Cool the mixture to 0°C. Slowly add 2.0 eq of Ethylamine (EtNH₂) solution (2M in THF). Stir and allow to warm to room temperature for 4 hours.
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). The reaction is complete when the ninhydrin-stained plate shows the total consumption of Boc-Pro-OH.
Workup: Wash the organic layer sequentially with 5% citric acid (to remove unreacted amine), 5% NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate under vacuum to yield Boc-Pro-NHEt.
Deprotection & Salt Formation: Dissolve the Boc-Pro-NHEt in a solution of 4N HCl in dioxane. Stir at room temperature for 1 hour.
Isolation: Add cold diethyl ether to precipitate the product. Filter and dry under vacuum to yield (2S)-N-ethylpyrrolidine-2-carboxamide hydrochloride (H-Pro-NHEt·HCl) as a white crystalline solid[5].
Self-Validation Checkpoint: Confirm product identity via ¹H-NMR. The successful deprotection is validated by the disappearance of the strong Boc tert-butyl singlet at ~1.4 ppm, and the presence of the ethyl group signals (triplet at ~1.1 ppm, multiplet at ~3.2 ppm).
Protocol 2: Fragment Condensation for GnRH Superagonist Synthesis
SPPS of the Octapeptide: Synthesize the 1-8 sequence of the desired GnRH analog (e.g., pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg) on a highly acid-sensitive resin (e.g., 2-CTC resin) using standard Fmoc chemistry.
Cleavage: Cleave the fully protected octapeptide from the resin using 1% Trifluoroacetic acid (TFA) in DCM to retain the side-chain protecting groups.
Solution-Phase Coupling: Dissolve the protected octapeptide and 1.5 eq of the synthesized H-Pro-NHEt·HCl in DMF. Add coupling reagents (HATU/DIPEA) and stir for 12 hours.
Global Deprotection: Treat the resulting nonapeptide-ethylamide with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to remove all side-chain protecting groups, yielding the final crude GnRH superagonist.
Fig 2. Synthetic workflow for the generation and incorporation of the H-Pro-NHEt building block.
Conclusion
The discovery of N-ethylpyrrolidine-2-carboxamide as a C-terminal modification represents a masterclass in rational drug design. By understanding the specific enzymatic vulnerabilities of native GnRH, chemists were able to engineer a simple yet elegant structural change that simultaneously abolished degradation, maintained receptor affinity, and increased lipophilicity. Today, H-Pro-NHEt remains an indispensable chiral building block in peptide synthesis, underpinning the production of life-saving therapeutics across the globe.
structural analogs and derivatives of N-ethylpyrrolidine-2-carboxamide
An in-depth technical analysis of N-ethylpyrrolidine-2-carboxamide and its derivatives, focusing on their structural significance, pharmacological mechanisms, and synthetic methodologies. Executive Summary (2S)-N-ethylpy...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of N-ethylpyrrolidine-2-carboxamide and its derivatives, focusing on their structural significance, pharmacological mechanisms, and synthetic methodologies.
Executive Summary
(2S)-N-ethylpyrrolidine-2-carboxamide—commonly referred to as L-proline ethylamide or H-Pro-NHEt —is a highly versatile chiral building block and a critical pharmacophore in modern drug design[1]. While it serves as the core scaffold for several emerging small-molecule therapeutics, its most prominent role is as a C-terminal capping motif in synthetic peptide superagonists. By replacing the native C-terminal residues of endogenous hormones, the Pro-NHEt modification fundamentally alters peptide pharmacokinetics, conferring extreme resistance to enzymatic degradation and significantly enhancing receptor binding affinity.
Pharmacological Causality: The Role of the Pro-NHEt Motif
To understand the utility of N-ethylpyrrolidine-2-carboxamide derivatives, one must examine the enzymatic vulnerabilities of endogenous peptides. For example, native Gonadotropin-Releasing Hormone (GnRH) terminates in a Pro-Gly-NH2 sequence. This specific C-terminal tail is highly susceptible to rapid cleavage by post-proline cleaving enzymes (prolyl endopeptidases) and carboxypeptidases, restricting the peptide's plasma half-life to a mere 3–4 minutes[2].
By substituting the terminal Gly-NH2 with an ethylamide group directly attached to the proline ring (yielding Pro-NHEt), researchers achieve two distinct causal outcomes:
Steric Shielding & Enzymatic Resistance: The elimination of the cleavable peptide bond and the introduction of a bulky, non-natural ethyl group sterically block the active sites of degrading proteases.
Enhanced Lipophilic Interactions: The ethylamide moiety increases the overall lipophilicity of the C-terminus. This allows the peptide to anchor more deeply into the hydrophobic pockets of G-protein coupled receptors (GPCRs), drastically lowering the dissociation constant (
Kd
).
Key Structural Analogs and Derivatives
Peptide Therapeutics (C-Terminal Derivatives)
Leuprolide (Leuprorelin): A synthetic nonapeptide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) where the Pro-NHEt modification, combined with a D-Leu substitution at position 6, extends the circulating half-life to approximately 3 hours. It is a frontline therapy for advanced prostate cancer and endometriosis[2][3].
Buserelin: Another GnRH superagonist utilizing the Pro-NHEt C-terminus, distinguished by a D-Ser(tBu) substitution at position 6, further optimizing receptor residence time[4].
ABT-510: A synthetic nonapeptide mimetic of the endogenous protein thrombospondin-1 (TSP-1). Terminating in N-ethylpyrrolidine-2-carboxamide, ABT-510 acts as an angiogenesis inhibitor by blocking pro-angiogenic growth factors like VEGF and bFGF[5][6].
Small-Molecule Analogs
Beyond peptide capping, the pyrrolidine-2-carboxamide ring is utilized as a primary scaffold in small-molecule drug discovery:
Anticonvulsants: N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated using maximal electroshock seizure (MES) tests. Notably, the 4-chlorophenyl derivative exhibits significant seizure protection at 30 mg/kg without neurotoxicity[7].
Antiplasmodial Agents: Novel sulphonamide pyrrolidine carboxamide derivatives (e.g., 1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamides) have demonstrated potent single-digit micromolar lethality (
IC50
= 2.40–8.30 μM) against Plasmodium falciparum by targeting N-myristoyltransferase[8].
Quantitative Pharmacokinetic & Binding Profiles
The following table summarizes how the incorporation of the N-ethylpyrrolidine-2-carboxamide motif alters the pharmacokinetic profiles of key therapeutics compared to native baselines.
The clinical efficacy of Pro-NHEt-derived GnRH superagonists relies on a biphasic pharmacological response. Because the Pro-NHEt motif prevents rapid degradation, the peptide continuously occupies the pituitary GnRH receptor.
Initially, this causes a massive release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, sustained Gq/11 protein activation triggers rapid receptor internalization and uncoupling from secondary messenger systems. This downregulation completely suppresses the hypothalamic-pituitary-gonadal (HPG) axis, resulting in chemical castration[2][3].
Caption: GnRH receptor biphasic signaling and downregulation by Pro-NHEt derivatives.
The synthesis of the H-Pro-NHEt building block and its subsequent coupling requires strict stereochemical control. The following self-validating workflow ensures high enantiomeric purity and prevents side reactions during peptide assembly.
Caption: Synthetic workflow for H-Pro-NHEt·HCl and subsequent peptide fragment coupling.
Protocol 1: Synthesis of (2S)-N-ethylpyrrolidine-2-carboxamide hydrochloride
Activation: Dissolve 1.0 eq of Boc-L-Proline in anhydrous dichloromethane (DCM) at 0°C. Add 1.1 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.1 eq of Hydroxybenzotriazole (HOBt).
Causality: EDC/HOBt is specifically chosen over harsher halogenating agents (like thionyl chloride) to prevent the racemization of the chiral
α
-carbon. HOBt forms an active ester intermediate that stabilizes the transition state[1].
Amidation: Introduce 4.0 eq of ethylamine (
EtNH2
) slowly into the reaction mixture. Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.
Workup: Wash the organic layer successively with 5%
NaHCO3
, 1M
KHSO4
, and brine to remove urea byproducts and unreacted amine. Evaporate to yield Boc-Pro-NHEt.
Deprotection: Treat the isolated Boc-Pro-NHEt with 4M HCl in dioxane for 2 hours at room temperature.
Causality: HCl/dioxane cleanly cleaves the Boc protecting group without hydrolyzing the newly formed ethylamide. The product naturally precipitates out of the non-polar solvent as a highly stable hydrochloride salt (H-Pro-NHEt·HCl)[1].
Self-Validation (QC): Perform Chiral HPLC to confirm an enantiomeric excess (ee) of >99% for the (S)-isomer. Confirm molecular weight via LC-MS (Expected
[M+H]+=143.1
).
Protocol 2: Fragment Coupling for Leuprolide C-Terminus
Neutralization: Dissolve Boc-Arg(Mtr)-OH and H-Pro-NHEt·HCl in N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and liberate the secondary amine of the proline ring.
Coupling: Add HATU and HOAt to facilitate the formation of the Boc-Arg(Mtr)-Pro-NHEt dipeptide fragment[9].
Causality: The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group on Arginine is strictly required. Without it, the highly nucleophilic guanidino group of Arginine would undergo intramolecular lactamization or cross-coupling during the activation phase, destroying the yield[9].
solubility profile of N-ethylpyrrolidine-2-carboxamide in various solvents
An In-Depth Technical Guide to the Solubility Profile of N-ethylpyrrolidine-2-carboxamide Executive Summary The solubility of a compound is a critical determinant of its therapeutic potential, influencing everything from...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility Profile of N-ethylpyrrolidine-2-carboxamide
Executive Summary
The solubility of a compound is a critical determinant of its therapeutic potential, influencing everything from bioavailability and formulation to the reliability of in-vitro screening results. For researchers, scientists, and drug development professionals working with novel chemical entities, a thorough understanding of a compound's solubility profile is not just advantageous—it is essential. This guide provides a comprehensive framework for characterizing the solubility of N-ethylpyrrolidine-2-carboxamide, a member of the pyrrolidine-carboxamide class of molecules which is a well-established scaffold in drug discovery.[1]
While specific experimental solubility data for N-ethylpyrrolidine-2-carboxamide is not widely published, its structural features allow for robust predictions of its behavior. This document moves beyond a simple data sheet to offer a methodological and predictive guide. It details the theoretical underpinnings of solubility, provides step-by-step protocols for its experimental determination using gold-standard techniques, and offers insights into interpreting the resulting data. By following this guide, researchers can systematically generate a comprehensive solubility profile for N-ethylpyrrolidine-2-carboxamide, enabling informed decisions in the drug discovery and development pipeline.
Introduction: The Foundational Role of Solubility in Drug Discovery
In the journey from a chemical scaffold to a viable drug candidate, solubility is a primary gatekeeper. A compound with poor solubility can lead to a cascade of challenges, including low absorption, poor bioavailability, and underestimated toxicity, ultimately increasing development costs and the probability of late-stage failure.[2] The pyrrolidine-carboxamide scaffold, to which N-ethylpyrrolidine-2-carboxamide belongs, has been explored for a range of biological activities, including as anticonvulsant and anticancer agents.[3][4] Therefore, understanding how to modulate and measure the solubility of derivatives like N-ethylpyrrolidine-2-carboxamide is of paramount importance for advancing this chemical class. This guide provides the necessary theoretical and practical tools to build this understanding from the ground up.
Physicochemical Profile of N-ethylpyrrolidine-2-carboxamide
Before any experimental work, an analysis of the molecule's inherent physicochemical properties provides a strong indication of its expected solubility behavior. The structure of N-ethylpyrrolidine-2-carboxamide contains features that suggest a nuanced solubility profile, balancing polar and non-polar characteristics.
The primary carboxamide group is a potent hydrogen bond donor and acceptor, while the tertiary amine of the pyrrolidine ring acts as a hydrogen bond acceptor. These features strongly suggest an affinity for polar solvents. The presence of the ethyl group and the hydrocarbon backbone of the pyrrolidine ring contribute to the molecule's lipophilicity.
A summary of its computed properties is presented below.
Expert Interpretation: The low XLogP3 value suggests a relatively balanced hydrophilic-lipophilic character, while the TPSA and hydrogen bonding capacity indicate that the molecule will engage in the strong intermolecular interactions necessary for dissolution in polar solvents. The pyrrolidine nitrogen is basic and can be protonated at acidic pH, which would dramatically increase its polarity and, consequently, its aqueous solubility.[8]
Theoretical Framework: Predicting Solubility
The foundational principle governing solubility is "like dissolves like."[9][10] This means that substances with similar intermolecular forces and polarity tend to be miscible. Solvents and solutes are broadly categorized based on these properties.
Polar Protic Solvents: These solvents, such as water and ethanol, contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[11] Given its hydrogen bonding capabilities, N-ethylpyrrolidine-2-carboxamide is expected to be soluble in these solvents.
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) have high dipole moments but lack O-H or N-H bonds.[12] They are excellent hydrogen bond acceptors. The carboxamide and pyrrolidine moieties suggest good solubility in this class.
Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and interact primarily through weak van der Waals forces.[9] The hydrocarbon portions of N-ethylpyrrolidine-2-carboxamide may allow for some limited solubility, but high solubility is not expected.
The following table provides properties of common laboratory solvents to guide selection.
Solvent
Relative Polarity
Dielectric Constant
Type
Water
1.000
80.1
Polar Protic
Methanol
0.762
32.7
Polar Protic
Ethanol
0.654
24.6
Polar Protic
Acetonitrile
0.460
37.5
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
0.444
46.7
Polar Aprotic
Acetone
0.355
20.7
Polar Aprotic
Dichloromethane (DCM)
0.309
8.9
Polar Aprotic
Ethyl Acetate
0.228
6.0
Polar Aprotic
Toluene
0.099
2.4
Nonpolar
Hexane
0.009
1.9
Nonpolar
(Data sourced from multiple references providing solvent property tables)[13][14]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is universally regarded as the "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound.[15] It is a robust and reliable technique that measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.
Diagram of the Shake-Flask Workflow
Caption: Generalized workflow for determining equilibrium solubility using the shake-flask method.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, with internal checks to ensure data integrity.
Preparation of Saturated Solution:
Weigh an amount of N-ethylpyrrolidine-2-carboxamide solid that is substantially in excess of its estimated solubility into a sealed, inert container (e.g., a glass vial).
Add a precise, known volume of the chosen solvent. The use of a calibrated pipette is critical.
Causality Check: Adding excess solid is fundamental to ensuring that the final solution is truly saturated, which is the definition of thermodynamic solubility.
Equilibration:
Seal the container tightly to prevent solvent evaporation.
Place the container in an incubator shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C or 37°C).
Agitate the mixture for a prolonged period, typically between 24 and 72 hours.[9]
Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should plateau, indicating that the dissolution process is complete.[16]
Phase Separation:
Once equilibration is complete, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed to pellet the solid material.[8]
Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[9]
Causality Check: This two-step process ensures that no microscopic solid particles are carried over into the analytical sample, which would artificially inflate the measured solubility.
Quantification of Solute:
The concentration of N-ethylpyrrolidine-2-carboxamide in the clear filtrate is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[2][9]
The saturated solution may need to be diluted with the solvent to fall within the linear range of the calibration curve.
Data Reporting:
The solubility should be reported in standard units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[9]
For an ionizable compound like N-ethylpyrrolidine-2-carboxamide, aqueous solubility is highly dependent on pH. Potentiometric titration is a rapid and precise method to determine this pH-solubility profile and the compound's intrinsic solubility (the solubility of the neutral form).[17][18]
The pyrrolidine nitrogen can accept a proton in acidic conditions, forming a charged conjugate acid. This charged species is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.
Diagram of pH-Dependent Solubility
Caption: Relationship between pH, protonation state, and aqueous solubility.
Conceptual Protocol for Potentiometric Titration
Preparation: Prepare a suspension of N-ethylpyrrolidine-2-carboxamide in water at a known concentration.
Titration: While monitoring the pH with a calibrated electrode, titrate the suspension with a standardized acid (e.g., HCl).
Data Analysis: As the acid is added, the compound will dissolve to maintain equilibrium as the protonated, soluble form is generated. The point at which all the solid has dissolved can be detected by a change in the titration curve.
Determination: By applying the law of mass action and analyzing the titration data, one can calculate the intrinsic solubility of the neutral species and the pKa of the conjugate acid.[17][18] This provides a complete picture of how solubility changes with pH.
Data Presentation and Troubleshooting
All quantitative data should be summarized in a clear, structured table for easy comparison.
Template for Solubility Data
Solvent
Solvent Type
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Water (pH 7.4)
Polar Protic
25
Ethanol
Polar Protic
25
DMSO
Polar Aprotic
25
Acetonitrile
Polar Aprotic
25
| Hexane | Nonpolar | 25 | | |
Troubleshooting Common Issues[8]
Precipitation in Aqueous Buffer: This can be due to pH shifts or a "salting-out" effect from buffer components. Confirm the pH of the final solution and consider using a different buffer system.
Inconsistent Results: This often points to insufficient equilibration time, temperature fluctuations, or solvent evaporation. Ensure a validated equilibration period and tightly sealed vials.
Compound Fails to Dissolve: The compound's polarity is likely incompatible with the chosen solvent. Refer to the theoretical framework to select a more appropriate solvent.
Conclusion
This guide provides a robust, scientifically grounded framework for determining the complete solubility profile of N-ethylpyrrolidine-2-carboxamide. By combining theoretical predictions based on physicochemical properties with rigorous experimental methodologies like the shake-flask and potentiometric titration techniques, researchers can generate the high-quality, reliable data essential for drug development. A comprehensive understanding of solubility is the first step toward optimizing a compound's formulation, ensuring its biological activity can be accurately assessed, and ultimately, maximizing its potential as a therapeutic agent.
References
Mobley, D. L., & Gilson, M. K. (2017). Predicting Binding Free Energies: Frontiers and Benchmarks. Annual Review of Biophysics. Available at: [Link] (Note: While the provided search result was for "Physics-Based Solubility Prediction", this link provides a similar authoritative context on computational chemistry principles).
Krieger, J., Licha, T., & Hou, J. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available at: [Link]
Krieger, J., Licha, T., & Hou, J. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed. Available at: [Link]
Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
Scite.ai. Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Available at: [Link]
University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
California State University, Stanislaus. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. Available at: [Link]
ERIC - Education Resources Information Center. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Available at: [Link]
University of Ottawa, Department of Chemistry and Biomolecular Sciences. (2023). Solubility of Organic Compounds. Available at: [Link]
University of California, Davis. common polar protic solvents. Available at: [Link]
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]
Scribd. Solvent Polarity Table. Available at: [Link]
National Center for Biotechnology Information. (n.d.). (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide. PubChem. Available at: [Link]
National Center for Biotechnology Information. (n.d.). (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide. PubChem. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 1-Ethylpyrrolidine-2-carboxamide. PubChem. Available at: [Link]
He, X., et al. (2009). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
Arhema, F. O., et al. (2023). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Archiv der Pharmazie. Available at: [Link]
Ataman Kimya. N-ETHYL PYRROLIDONE. Available at: [Link]
Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]
Cheméo. Chemical Properties of 2-Ethyl-pyrrolidine. Available at: [Link]
potential biological activities of N-ethylpyrrolidine-2-carboxamide
The Pharmacophoric Role of N-Ethylpyrrolidine-2-Carboxamide in Peptide Drug Design: Biological Activities and Technical Workflows As a Senior Application Scientist, I frequently encounter the challenge of designing pepti...
Author: BenchChem Technical Support Team. Date: March 2026
The Pharmacophoric Role of N-Ethylpyrrolidine-2-Carboxamide in Peptide Drug Design: Biological Activities and Technical Workflows
As a Senior Application Scientist, I frequently encounter the challenge of designing peptide therapeutics that can survive the hostile proteolytic environment of human serum. While N-ethylpyrrolidine-2-carboxamide (commonly referred to as N-ethylprolinamide or Pro-NHEt) possesses minimal biological activity as an isolated small molecule, it acts as a transformative structural motif when engineered into the C-terminus of peptide hormones. This technical guide explores the mechanistic causality, biological activity, and experimental validation of the Pro-NHEt pharmacophore, specifically within the context of Gonadotropin-Releasing Hormone (GnRH) superagonists.
The endogenous human GnRH is a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. Its physiological half-life is exceptionally short (approximately 2 to 4 minutes)[1]. This rapid clearance is primarily driven by post-proline cleaving enzymes (prolyl endopeptidases), which specifically recognize and hydrolyze the scissile peptide bond between Proline (Pro9) and Glycinamide (Gly10-NH2)[2].
To overcome this, structural biologists replaced the terminal Gly10-NH2 with an ethylamide group directly attached to the Pro9 residue, yielding a terminal N-ethylpyrrolidine-2-carboxamide (Pro-NHEt) moiety[3].
The Causality of the Modification:
By eliminating the Gly10 residue entirely and terminating the chain with an ethylamide, the recognizable peptide bond required for prolyl endopeptidase docking is removed. The steric bulk and altered electronics of the ethylamide group physically block the enzyme's active site. Consequently, Pro-NHEt-modified peptides exhibit profound resistance to enzymatic degradation, extending their circulating half-life from minutes to hours, while simultaneously enhancing their binding affinity to the GnRH receptor[1].
Biological Activity Profile: The Biphasic GnRH Cascade
When the Pro-NHEt moiety is incorporated into GnRH analogs—yielding blockbuster drugs such as Leuprolide and Histrelin—the biological activity shifts from pulsatile physiological regulation to potent pharmacological superagonism[4].
Acute Phase (The Flare Effect): The Pro-NHEt analog binds to pituitary GnRH receptors with an affinity vastly superior to the native hormone. This triggers an immediate, massive release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)[1].
Chronic Phase (Desensitization): Because the Pro-NHEt modification prevents rapid degradation, the receptors are subjected to continuous, non-pulsatile exposure. This sustained activation forces the internalization and profound downregulation of the GnRH receptors[4].
Clinical Outcome: The downstream biological activity is a complete suppression of gonadal steroidogenesis, achieving "chemical castration" levels of testosterone and estrogen. This mechanism is the first-line therapeutic strategy for hormone-dependent conditions such as advanced prostate cancer, endometriosis, and central precocious puberty[4].
Fig 1. Biphasic signaling cascade of Pro-NHEt modified GnRH superagonists.
Quantitative Data: Pharmacokinetic Amplification
The integration of the N-ethylpyrrolidine-2-carboxamide motif yields quantifiable improvements in both stability and potency.
Peptide
C-Terminal Sequence
Circulating Half-Life
Relative Potency (vs Native)
Primary Clinical Indication
Native GnRH
Pro-Gly-NH2
~2–4 minutes
1x
Diagnostic / Pulsatile Therapy
Leuprolide
Pro-NHEt
~3 hours
~15x – 100x
Prostate Cancer, Endometriosis
Histrelin
Pro-NHEt
Continuous (Implant)
>100x
Central Precocious Puberty
Experimental Workflows: Synthesis and Validation
To harness the biological activity of N-ethylpyrrolidine-2-carboxamide, researchers must employ highly specific synthetic and analytical workflows. Below are the field-proven protocols designed as self-validating systems.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pro-NHEt Peptides
Standard Rink Amide resins yield primary amides (-NH2) upon cleavage, which is insufficient for generating an ethylamide.
Step 1: Resin Selection. Utilize an ethylamine-functionalized resin (e.g., Trityl-NHEt resin). Causality: The pre-installed ethylamine linker ensures that upon acidolytic cleavage, the C-terminal amino acid is released as an N-ethylamide rather than a standard carboxamide.
Step 2: Proline Coupling. Couple Fmoc-Pro-OH to the resin using HATU/DIPEA to ensure complete amidation of the sterically hindered secondary amine.
Step 3: Elongation & Cleavage. Complete the peptide sequence using standard Fmoc chemistry. Cleave the peptide using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.
Step 4: Self-Validation (LC-MS). Analyze the crude cleavage product via LC-MS. The system validates itself if the exact [M+H]+ mass corresponds to the Pro-NHEt termination. The absence of a +57 Da mass (Glycine) confirms that the ethylamine transfer was successful and the native sequence was intentionally bypassed.
Protocol 2: In Vitro Serum Stability Assay
To prove that the Pro-NHEt modification is the direct cause of increased biological half-life, a controlled degradation assay is required.
Step 1: Matrix Preparation. Prepare a 25% human serum solution in PBS (pH 7.4). Divide into two aliquots. Heat-inactivate one aliquot at 56°C for 30 minutes to denature prolyl endopeptidases.
Step 2: Incubation. Spike 10 µM of the Pro-NHEt peptide into both the active and heat-inactivated serum aliquots. Incubate at 37°C.
Step 3: Sampling & Quenching. Extract 50 µL aliquots at 0, 1, 2, 4, and 24 hours. Quench immediately by adding 50 µL of 1% TFA in acetonitrile to precipitate serum proteins.
Step 4: Self-Validation (RP-HPLC). Centrifuge and analyze the supernatant via RP-HPLC. Causality: The heat-inactivated serum acts as the self-validating control. If the peptide degrades in the active serum but remains intact in the inactivated serum, the degradation is strictly enzymatic. If degradation occurs in both, the instability is chemical (e.g., pH-driven hydrolysis). Pro-NHEt peptides should show >90% intact parent peak in both matrices at 24 hours, proving absolute proteolytic immunity.
Fig 2. Workflow for the synthesis and self-validating stability assessment of Pro-NHEt peptides.
Structural Deconstruction and Methodological Validation of (2S)-N-Ethylpyrrolidine-2-Carboxamide: A Technical Whitepaper
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: IUPAC Nomenclature, Stereospecific Synthesis, and Stability Validation Executive Summary In modern drug discovery,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals
Content Focus: IUPAC Nomenclature, Stereospecific Synthesis, and Stability Validation
Executive Summary
In modern drug discovery, the precise structural definition of molecular building blocks is the foundation of reproducible pharmaceutical synthesis. (2S)-N-ethylpyrrolidine-2-carboxamide —commonly referred to as L-proline ethylamide or H-Pro-NHEt—is a critical chiral intermediate utilized in the synthesis of complex peptide mimetics and therapeutics, such as the thrombospondin analogue ABT-510 .
As a Senior Application Scientist, I have observed that discrepancies in downstream drug efficacy often trace back to a fundamental misunderstanding of precursor nomenclature, stereochemistry, and degradation profiles. This whitepaper deconstructs the IUPAC nomenclature of N-ethylpyrrolidine-2-carboxamide, explains the causality behind its structural naming conventions, and provides field-proven, self-validating experimental protocols for its synthesis and stability testing.
Deconstructing the IUPAC Nomenclature
The IUPAC name (2S)-N-ethylpyrrolidine-2-carboxamide is not merely a label; it is a precise topological map of the molecule. Understanding the causality behind these naming rules is essential for predicting the molecule's chemical reactivity.
Parent Ring (Pyrrolidine): According to IUPAC rules for saturated heterocycles, a five-membered ring containing exactly one nitrogen atom is designated as "pyrrolidine." The nitrogen atom is universally assigned as position 1.
Principal Functional Group (2-carboxamide): The carboxamide group (–C(=O)NH₂) holds a higher nomenclature priority than the secondary amine within the pyrrolidine ring. Therefore, the molecule is named as a carboxamide derivative rather than an amine. The numbering of the ring proceeds from the nitrogen (N1) toward the substituent to assign it the lowest possible locant, placing the carboxamide at position 2.
N-Substitution (N-ethyl): The ethyl group is covalently bound to the amide nitrogen, not the pyrrolidine ring nitrogen. To unambiguously denote this connectivity, the locant "N-" is utilized. If the ethyl group were on the ring nitrogen, the prefix would be "1-ethyl."
Stereochemistry ((2S)): The chiral center at C2 is derived from naturally occurring L-proline. The Cahn-Ingold-Prelog (CIP) priority rules dictate that the nitrogen (N1) is priority 1, the carboxamide carbon is priority 2, and the C3 methylene is priority 3, resulting in an (S) configuration.
Caption: IUPAC nomenclature structural deconstruction of N-ethylpyrrolidine-2-carboxamide.
Chemical Synthesis: Causality and Workflow
Historically, synthesizing L-proline alkylamides required a multi-step approach involving Boc- or Cbz-protection of the pyrrolidine nitrogen, followed by peptide coupling and subsequent deprotection. This approach is time-consuming and reduces overall yield.
To optimize this, we utilize a one-pot facile synthesis mediated by dichlorodimethylsilane .
Causality of Experimental Choice:
Dichlorodimethylsilane reacts with L-proline to form a transient 1,3-diaza-2-silacyclopentane intermediate. This cyclic silicon intermediate elegantly serves a dual purpose: it simultaneously protects the secondary amine of the pyrrolidine ring and highly activates the carboxylic acid. When ethylamine is introduced, it selectively attacks the activated carbonyl via nucleophilic acyl substitution, collapsing the silicon intermediate and yielding the target compound in a single pot.
Protocol 1: One-Pot Synthesis of (2S)-N-ethylpyrrolidine-2-carboxamide
This protocol is designed as a self-validating system; the absence of polymerization products in the final HPLC trace validates the efficacy of the transient silicon protecting group.
Preparation: Suspend 10.0 g (86.8 mmol) of L-proline in 100 mL of anhydrous pyridine under a continuous nitrogen atmosphere.
Causality: Pyridine acts as both the solvent and an acid scavenger to neutralize the HCl gas generated during the silylation step.
Activation: Cool the suspension to 0–5 °C using an ice bath. Dropwise, add 11.2 g (86.8 mmol) of dichlorodimethylsilane. Remove the ice bath and stir for 2 hours at room temperature.
Causality: Strict temperature control during addition prevents the exothermic decomposition of the highly reactive cyclic silicon intermediate.
Amidation: Recool the mixture to 0 °C. Rapidly introduce 11.7 g (260 mmol) of anhydrous ethylamine. Allow the reaction to warm to room temperature and stir for 12 hours.
Causality: A 3-fold molar excess of ethylamine is required to drive the nucleophilic acyl substitution to absolute completion and outcompete any residual moisture.
Workup & Extraction: Evaporate the pyridine under reduced pressure. Dissolve the crude residue in 10% aqueous Na₂CO₃ (100 mL) and extract with dichloromethane (3 x 50 mL).
Causality: The alkaline aqueous phase ensures the pyrrolidine nitrogen remains completely deprotonated (free base form), allowing it to partition cleanly into the organic organic phase.
Salt Formation: Dry the combined organic layers over anhydrous MgSO₄, filter, and treat with 2M HCl in diethyl ether until precipitation ceases. Filter the resulting white crystals of (2S)-N-ethylpyrrolidine-2-carboxamide hydrochloride and dry under vacuum.
Caption: One-pot synthesis workflow of L-proline ethylamide via cyclic silicon intermediate.
Structural Validation & Quantitative Data
To verify that the synthesized compound strictly adheres to the intended IUPAC structure, rigorous analytical validation is required. The presence of the N-ethyl group is confirmed via the triplet signal at 1.16 ppm in the ¹H NMR spectrum, while the integrity of the chiral center is validated via specific rotation .
Table 1: Physicochemical and Spectroscopic Properties of (2S)-N-ethylpyrrolidine-2-carboxamide Hydrochloride
Property
Quantitative Value
Analytical Significance
Molecular Formula
C₇H₁₄N₂O · HCl
Confirms exact elemental composition.
Molar Mass
178.66 g/mol (Salt form)
Essential for downstream stoichiometric coupling.
Melting Point
98–100 °C
Primary indicator of crystalline purity.
¹H NMR (CDCl₃, δ)
1.16 (t, 3H, J = 7.2 Hz)
Unambiguously confirms the N-ethyl substitution.
Purity (RP-HPLC)
≥ 99.0%
Required threshold for pharmaceutical building blocks.
The chemical stability of H-Pro-NHEt·HCl is primarily dictated by the robustness of the amide bond and the pyrrolidine ring. The N-ethyl substitution provides steric hindrance, which theoretically increases the molecule's resistance to hydrolytic cleavage compared to an unsubstituted primary amide. To validate this causality, we employ a forced degradation protocol.
This protocol acts as a self-validating system: the generation of L-proline and ethylamine peaks in the chromatogram confirms the specific site of hydrolytic vulnerability.
Baseline Preparation: Dissolve 1.0 mg/mL of the synthesized (2S)-N-ethylpyrrolidine-2-carboxamide hydrochloride in a 50:50 mixture of HPLC-grade Methanol and Water.
Acid-Catalyzed Hydrolysis: Transfer 1.0 mL of the baseline sample to a sealed vial. Add 1.0 mL of 0.1 M HCl. Incubate in a thermomixer at 60 °C for exactly 24 hours.
Causality: This extreme condition forces the protonation of the amide carbonyl, making it highly susceptible to nucleophilic attack by water, ultimately cleaving the bond to yield L-proline and ethylamine.
Base-Catalyzed Hydrolysis & Racemization: Transfer 1.0 mL of the baseline sample to a separate vial. Add 1.0 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
Causality: Hydroxide ions directly attack the amide carbonyl. Furthermore, the strongly basic conditions test the configurational stability of the C2 chiral center, potentially causing racemization from the (S) to the (R) enantiomer via enolate formation.
Quenching and HPLC Analysis: Neutralize the acid sample with 0.1 M NaOH, and the base sample with 0.1 M HCl. Inject 10 µL of each into an RP-HPLC system (C18 column, UV detection at 210 nm). Quantify the area under the curve (AUC) of the intact parent peak against the degradation product peaks to calculate the degradation rate constant (
k
).
Conclusion
The IUPAC nomenclature of (2S)-N-ethylpyrrolidine-2-carboxamide serves as a direct blueprint for its chemical behavior, synthesis, and stability. By understanding the causality behind the nomenclature—specifically the prioritization of the carboxamide group and the stereospecificity of the pyrrolidine ring—scientists can design highly efficient, one-pot synthetic routes utilizing transient silicon intermediates. Furthermore, implementing self-validating forced degradation protocols ensures that this critical building block maintains its structural integrity throughout the rigorous demands of pharmaceutical manufacturing.
References
National Institutes of Health (PubChem). "L-Proline ethylamide | CID 7408609". PubChem Database.[Link]
Balaev, A. N., Okmanovich, K. A., Osipov, V. N., & Fedorov, V. E. "One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride". Chemistry of Heterocyclic Compounds (via ResearchGate).[Link]
Exploratory
Physicochemical Properties and Applications of N-Ethylpyrrolidine-2-Carboxamide: A Technical Whitepaper
Executive Summary In the landscape of modern peptide therapeutics, the stability and pharmacokinetic viability of a drug candidate are heavily dictated by its constituent building blocks. (2S)-N-ethylpyrrolidine-2-carbox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern peptide therapeutics, the stability and pharmacokinetic viability of a drug candidate are heavily dictated by its constituent building blocks. (2S)-N-ethylpyrrolidine-2-carboxamide , commonly utilized as its hydrochloride salt (H-Pro-NHEt·HCl ), is a proline-derived chiral synthon that has revolutionized the synthesis of peptide-based drugs. By replacing the labile C-terminal carboxylic acid of L-proline with a robust N-ethylamide moiety, this compound imparts critical resistance against enzymatic degradation. This whitepaper provides an in-depth technical analysis of H-Pro-NHEt·HCl, detailing its physicochemical properties, the mechanistic causality behind its pharmacological advantages, and self-validating experimental protocols for its synthesis and stability assessment.
Molecular Architecture & Physicochemical Profile
H-Pro-NHEt·HCl is a chiral molecule that retains the conformationally rigid pyrrolidine ring of its parent amino acid, L-proline, but features a fundamentally altered C-terminus. The hydrochloride salt form is specifically utilized in pharmaceutical manufacturing to enhance solid-state stability, reduce hygroscopicity, and maximize solubility in polar organic solvents during solid-phase peptide synthesis (SPPS) [1].
Table 1: Quantitative Physicochemical Data of H-Pro-NHEt·HCl
A sharp melting point serves as a primary indicator of high crystalline purity [1].
Specific Rotation
[α]D²⁷ -52.48 (c 0.3, H₂O)
Confirms the preservation of the critical (S)-enantiomer during synthesis [4].
Mechanistic Causality: The Pharmacological Advantage of Proline Ethylamide
The primary application of H-Pro-NHEt·HCl is as a C-terminal building block in the synthesis of Gonadotropin-Releasing Hormone (GnRH) agonists, such as Leuprolide and Buserelin [5]. The decision to utilize this specific derivative rather than native L-proline is driven by two mechanistic imperatives:
Exopeptidase Shielding: Native peptides possessing a free C-terminal carboxylate are rapidly recognized and cleaved by carboxypeptidases in vivo. The N-ethylamide substitution replaces the anionic charge—a key recognition motif for the enzyme's active site—with a neutral, sterically bulky ethyl group. This disrupts enzyme-substrate complex formation, drastically extending the biological half-life of the drug [5].
Conformational Preorganization: The pyrrolidine ring restricts the backbone dihedral angle (
ϕ
), favoring the formation of specific
β
-turns. This structural rigidity preorganizes the peptide into its bioactive conformation, reducing the entropic cost of receptor binding and exponentially enhancing pharmacological potency.
Figure 1: Logical pathway of L-proline modification to H-Pro-NHEt and its pharmacological impact.
Experimental Protocols: Synthesis and Characterization Workflows
To ensure high enantiomeric excess and chemical purity, the synthesis of H-Pro-NHEt·HCl must be carefully controlled. The following protocol outlines a standard solution-phase amidation strategy.
Protocol 1: Synthesis of H-Pro-NHEt·HCl via Amidation and Deprotection
Causality of Reagent Selection: We utilize Boc-protection to prevent uncontrolled oligomerization of the proline monomer. EDC·HCl and HOBt are specifically selected as coupling reagents because they suppress the formation of oxazolone intermediates, thereby preventing the racemization of the chiral
α
-carbon during activation.
Step-by-Step Methodology:
Activation: Dissolve 1.0 equivalent of Boc-L-Proline in anhydrous Dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes to generate the active ester intermediate.
Amidation: Introduce 1.5 eq of Ethylamine (as a 2.0 M solution in THF) dropwise to control the exothermic reaction. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) eluent. Visualize the plate with a ninhydrin stain. Validation Check: The reaction is deemed complete only when the baseline Boc-L-Proline spot is entirely consumed. Do not proceed to work-up until this is verified.
Work-up: Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-Pro-NHEt intermediate.
Deprotection & Salt Formation: Dissolve the intermediate in 4.0 M HCl in dioxane (10 volumes). Stir at room temperature for 2 hours. The highly acidic environment cleaves the Boc group while simultaneously forming the stable hydrochloride salt.
Isolation: Concentrate the mixture to dryness. Triturate the resulting viscous residue with cold diethyl ether to precipitate H-Pro-NHEt·HCl as a white crystalline solid. Filter and dry under high vacuum.
Stability and Degradation Pathways
The chemical stability of H-Pro-NHEt·HCl is a critical parameter for its storage and handling [1]. As an amide, the primary route of chemical degradation is hydrolysis of the ethylamide bond under extreme acidic or basic conditions, which reverts the molecule to free L-proline and ethylamine.
Protocol 2: Solid-State Stability and HPLC-UV Purity Assessment
Causality of Method Design: Because H-Pro-NHEt·HCl contains a secondary amine, it is prone to peak tailing on standard silica-based columns due to secondary interactions with residual silanols. We utilize Trifluoroacetic acid (TFA) in the mobile phase as an ion-pairing reagent to neutralize the amine, ensuring sharp, symmetrical peaks for accurate quantitation.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 50 mg aliquots of H-Pro-NHEt·HCl into amber glass vials to prevent photolytic degradation.
Environmental Stressing: Place the vials into calibrated stability chambers set to standard ICH conditions: 25 °C / 60% RH (Long-term) and 40 °C / 75% RH (Accelerated) for a designated duration (e.g., 3 to 6 months).
HPLC System Suitability (Self-Validation):
Column: C18 reverse-phase (250 mm × 4.6 mm, 5 µm).
Mobile Phase: Isocratic 90% Water (0.1% TFA) / 10% Acetonitrile (0.1% TFA).
Flow Rate: 1.0 mL/min. Detection: UV at 210 nm.
Validation Check: Inject a 1.0 mg/mL reference standard. Proceed to sample analysis strictly if the theoretical plate count is >2000 and the tailing factor is <1.5.
Sample Analysis: Dissolve the stressed samples in the mobile phase to a concentration of 1.0 mg/mL. Inject 10 µL. Quantify degradation by calculating the relative peak area of the primary H-Pro-NHEt peak against newly formed hydrolytic impurity peaks.
Figure 2: Experimental workflow for assessing the solid-state stability of H-Pro-NHEt.HCl.
Conclusion
The strategic modification of L-proline to N-ethylpyrrolidine-2-carboxamide hydrochloride represents a masterclass in rational drug design. By understanding the physicochemical boundaries and degradation pathways of H-Pro-NHEt·HCl, researchers can effectively leverage this chiral building block to synthesize highly stable, potent, and enzymatically resistant peptide therapeutics.
References
National Center for Biotechnology Information (NCBI). "L-Proline ethylamide | C7H14N2O | CID 7408609." PubChem. URL:[Link]
N-ethylpyrrolidine-2-carboxamide safety, toxicity, and handling information
Comprehensive Technical Guide to N-Ethylpyrrolidine-2-carboxamide (NEPCA): Safety, Toxicity, and Handling Workflows Executive Summary N-ethylpyrrolidine-2-carboxamide (NEPCA), frequently encountered as its hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Technical Guide to N-Ethylpyrrolidine-2-carboxamide (NEPCA): Safety, Toxicity, and Handling Workflows
Executive Summary
N-ethylpyrrolidine-2-carboxamide (NEPCA), frequently encountered as its hydrochloride salt (L-Proline ethylamide hydrochloride), is a critical chiral building block utilized extensively in the pharmaceutical industry for the synthesis of complex peptidomimetics, targeted therapeutics, and hormone receptor agonists[1][2]. As a Senior Application Scientist, I have observed that the mishandling of chiral amide derivatives often leads to compromised enantiomeric purity and unexpected toxicity during scale-up. This whitepaper provides an authoritative, causality-driven framework for the safe handling, toxicological assessment, and storage of NEPCA, ensuring both operator safety and structural integrity of the reagent.
Physicochemical Profiling & Causality of Degradation
To design an effective handling protocol, one must first understand the physicochemical nature of the compound. NEPCA exists in both a free base form and a more stable hydrochloride salt form. The presence of the pyrrolidine ring and the ethyl-substituted carboxamide group dictates its solubility and reactivity[3].
The Causality of Storage Conditions:
Amide linkages, particularly those adjacent to a chiral center (the (2S) configuration in L-Proline derivatives), are susceptible to slow, moisture-driven hydrolysis and racemization when exposed to elevated temperatures and atmospheric humidity. If left at room temperature in a humid environment, the nucleophilic attack of water on the carbonyl carbon can cleave the amide bond, liberating ethylamine (a volatile, toxic gas) and yielding the parent proline derivative. Therefore, storing the compound at 2–8°C under an inert atmosphere (Nitrogen or Argon) is not merely a recommendation—it is a chemical necessity to prevent degradation and maintain enantiomeric excess (ee).
Fig 1. Moisture- and heat-driven hydrolysis pathway of NEPCA leading to degradation.
Toxicological Assessment & Hazard Classification
While NEPCA is a highly valuable synthetic intermediate, it presents specific occupational hazards that must be mitigated through engineered controls and personal protective equipment (PPE). The compound is classified as an irritant, and its toxicological profile mandates strict adherence to Globally Harmonized System (GHS) protocols[4].
H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements
P261: Avoid breathing dust/fumes.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water.
Thermal Decomposition
Emits toxic fumes under fire conditions (NOx, COx, HCl)[5].
Mechanistic Toxicology:
The primary hazard of the hydrochloride salt is respiratory and mucosal irritation (H335, H319). As a crystalline powder, it easily forms micro-dust particles during transfer. When these particles contact the moist environment of the respiratory tract or the conjunctiva of the eye, the localized dissolution of the hydrochloride salt creates a micro-acidic environment, leading to acute cellular irritation and inflammation. This causality dictates the absolute requirement for N95/P1 respirators and chemical safety goggles during any open-container handling[2][4].
Self-Validating Standard Operating Procedures (SOPs)
To ensure both operator safety and chemical integrity, the following step-by-step methodology must be employed when handling NEPCA. This protocol is designed as a self-validating system—meaning the workflow inherently includes steps to verify that the procedure was executed correctly without compromising the reagent.
SOP: Inert-Atmosphere Handling and Reagent Transfer
Step 1: Environmental Preparation & PPE Donning
Action: Equip standard PPE: Nitrile gloves (double-gloving recommended for spill protection), a properly fitted N95 or P1 particulate respirator, and tight-fitting chemical safety goggles[2][5].
Causality: Prevents inhalation of irritant dust and protects mucosal membranes from localized acidification.
Step 2: Fume Hood and Schlenk Line Setup
Action: Conduct all weighing and transfer operations within a certified Class II fume hood with an active face velocity of at least 100 fpm. Purge the transfer vessel with dry Nitrogen or Argon for 5 minutes prior to introducing the NEPCA.
Causality: The fume hood captures aerosolized particulates, while the inert gas purge displaces atmospheric moisture, preventing the hydrolysis pathway detailed in Figure 1.
Step 3: Weighing and Transfer
Action: Using a static-free spatuala, transfer the required mass of the white crystalline powder into the reaction vessel. Immediately flush the primary storage container with Argon before sealing tightly with Parafilm.
Action: Return the primary container to a desiccator stored at 2–8°C[1].
Action: To validate that the storage and transfer process has not compromised the bulk reagent over time, extract a 1 mg micro-sample quarterly. Run a chiral High-Performance Liquid Chromatography (HPLC) assay against a known (2S)-NEPCA reference standard.
Validation Metric: If the enantiomeric excess (ee) drops below 99.0%, or if a secondary peak indicating free proline appears, the storage protocol has been breached by moisture/heat, and the batch must be re-purified or discarded.
Fig 2. Standard operating procedure workflow for the safe handling and storage of NEPCA.
Emergency Response & Decontamination
In the event of an accidental spill or exposure, rapid response is required to mitigate the irritant properties of the compound.
Skin/Eye Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water. For eye exposure, rinse continuously with pure water for a minimum of 15 minutes and seek immediate ophthalmological consultation[5].
Spill Cleanup: Do not dry-sweep the powder, as this will aerosolize the irritant. Cover the spill with a damp, absorbent pad to suppress dust formation. Collect the material into a sealed, clearly labeled hazardous waste container.
Disposal: NEPCA waste, including contaminated packaging and PPE, must not be discharged into drains. It must be offered to a licensed hazardous material disposal company for destruction via an incinerator equipped with an afterburner and scrubber, as thermal decomposition releases toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[5].
References
LookChem. Cas 58107-62-3, H-PRO-NHET HCL - Safety Data Sheets and Chemical Properties. Retrieved from 1
Chemsrc. (Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH acetate salt | Safety Information and Downstream Applications. Retrieved from2
PubChem (NIH). L-Proline ethylamide | C7H14N2O | CID 7408609 - Structure, Chemical Names, and Physical Properties. Retrieved from 3
Sigma-Aldrich. (S)-N-Ethylpyrrolidine-2-carboxamide hydrochloride | 58107-62-3 Safety Information and GHS Hazard Codes. Retrieved from 4
Cleanchem Laboratories. Material Safety Data Sheets - First-Aid Measures and Disposal Considerations for Amide Derivatives. Retrieved from 5
Chiral Synthesis and Separation of N-Ethylpyrrolidine-2-carboxamide Enantiomers: A Technical Guide
Executive Summary N-ethylpyrrolidine-2-carboxamide (also known as 1-ethylpyrrolidine-2-carboxamide or N-ethylprolinamide) is a critical chiral building block in pharmaceutical process chemistry. The (S)-enantiomer serves...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-ethylpyrrolidine-2-carboxamide (also known as 1-ethylpyrrolidine-2-carboxamide or N-ethylprolinamide) is a critical chiral building block in pharmaceutical process chemistry. The (S)-enantiomer serves as the direct precursor to (S)-1-ethyl-2-aminomethylpyrrolidine, the essential pharmacophore for a class of neuroleptic and prokinetic substituted benzamides, including Levosulpiride and Amisulpride. Because the dopaminergic (D2/D3) antagonist activity of these APIs is highly stereospecific, the upstream synthesis of the carboxamide intermediate mandates rigorous stereocontrol, targeting an enantiomeric excess (ee) of >99%.
This whitepaper details the mechanistic rationale, scalable stereoconservative synthesis workflows, and chiral resolution strategies required to produce high-purity (S)-1-ethylpyrrolidine-2-carboxamide.
Mechanistic Pathways & Strategic Route Selection
The production of enantiomerically pure N-ethylpyrrolidine-2-carboxamide typically follows one of two primary pathways: the Stereoconservative Chiral Pool Route or the Racemic Resolution Route .
Fig 1. Synthetic workflows for N-ethylpyrrolidine-2-carboxamide enantiomers.
The Stereoconservative Route (Chiral Pool)
Starting from naturally occurring L-proline is the most atom-efficient strategy. However, the conversion of the carboxylic acid to the carboxamide presents a significant stereochemical vulnerability.
The Causality of Nucleophilic Catalysis:
Converting an unactivated ester to an amide with ammonia typically requires high temperatures and pressures. Under these harsh, basic conditions, the
α
-proton (at the C2 stereocenter) is susceptible to deprotonation, leading to enolization and subsequent racemization. To circumvent this, process chemists employ a catalytic amount of Sodium Cyanide (NaCN) [1]. The cyanide ion acts as a potent nucleophile, attacking the ester to transiently form an acyl cyanide intermediate. Acyl cyanides are highly reactive acylating agents that rapidly undergo aminolysis at lower temperatures (e.g., 40–45 °C). This kinetic acceleration ensures the amidation reaches completion before any significant racemization can occur.
The Racemic Resolution Route
When starting from racemic prolinamide, the N-alkylation yields a racemic mixture of 1-ethylpyrrolidine-2-carboxamide. While this avoids the risk of in-process racemization, it introduces the thermodynamic penalty of a maximum 50% theoretical yield unless a dynamic kinetic resolution (DKR) or recycling step is implemented. Resolution is achieved via diastereomeric salt formation using chiral acids (e.g., L-tartaric acid) or via continuous preparative Supercritical Fluid Chromatography (SFC).
Quantitative Route Comparison
Table 1: Comparative Analysis of Synthetic Routes
Route
Atom Economy
Scalability
Enantiomeric Excess (ee)
Key Process Challenge
Stereoconservative
High
Excellent
>99%
Preventing C2 racemization during amidation
Racemic Resolution
Low (Max 50%)
Moderate
>98% (Post-cryst.)
High solvent consumption; recycling (R)-isomer
Asymmetric Catalysis
Moderate
Low (R&D)
90–95%
Catalyst cost and heavy metal removal
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify chemical transformations before proceeding to the next step.
Protocol A: Stereoconservative Synthesis of (S)-1-Ethylpyrrolidine-2-carboxamide
Adapted from validated industrial methodologies for substituted benzamide precursors [1].
Step 1: Concurrent N-Alkylation and Esterification
Reaction: Suspend 1.0 equivalent of L-proline in dry N,N-Dimethylformamide (DMF). Add 2.0 equivalents of anhydrous Potassium Carbonate (
K2CO3
) as an acid scavenger.
Addition: Dropwise, add 2.0 equivalents of Ethyl Iodide (
EtI
) over 3 hours at room temperature. The excess
EtI
drives both the N-alkylation of the pyrrolidine nitrogen and the esterification of the carboxylic acid.
IPC (Self-Validation): Sample the reaction mixture after 12 hours. Analyze via GC-MS. The reaction is complete when the L-proline peak is absent, and the primary mass ion corresponds to ethyl (S)-1-ethyl-2-pyrrolidinecarboxylate (
m/z
171).
Workup: Quench with ice water, extract with diethyl ether, wash with brine, dry over
MgSO4
, and concentrate under reduced pressure.
Step 2: Catalytic Amidation
Reaction: Dissolve the crude ester in 9M Ammonia in Methanol. Add 0.1 equivalents of Sodium Cyanide (NaCN).
Conditions: Seal the reaction in a glass autoclave and heat precisely to 45 °C for 40 hours. Crucial: Do not exceed 50 °C to prevent racemization.
IPC (Self-Validation): Monitor via Chiral HPLC (see Table 2). The ee must remain >99%.
Isolation: Evaporate the methanolic ammonia. Dissolve the residue in Dichloromethane (
CH2Cl2
), wash with water to remove residual cyanide and salts, dry, and evaporate.
Purification: Recrystallize the crude amide from a 5:1 mixture of hexane and diisopropyl ether.
Final Validation: The pure (S)-amide will present as white crystals with a melting point of 110–111 °C and an optical rotation of
[α]D20=−123∘
(c=0.8,
CHCl3
).
Protocol B: Downstream Reduction Rationale
While not the primary focus of the carboxamide synthesis, the subsequent reduction to the amine is critical. Process chemists replace hazardous Lithium Aluminum Hydride (
LiAlH4
) with Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) [1]. Red-Al is non-pyrophoric, highly soluble in toluene, and prevents the formation of intractable aluminum emulsion gels during aqueous workup, thereby acting as a self-optimizing choice for yield recovery.
Analytical Validation & Data Presentation
Accurate determination of enantiomeric excess is paramount. Supercritical Fluid Chromatography (SFC) is the gold standard for polar amides due to its rapid mass transfer and minimal solvent waste compared to normal-phase HPLC.
Note: The addition of 0.1% DEA to the co-solvent is a critical causality; it suppresses secondary interactions between the basic pyrrolidine nitrogen and the residual silanols on the stationary phase, preventing severe peak tailing and ensuring baseline resolution.
Conclusion
The synthesis of (S)-N-ethylpyrrolidine-2-carboxamide requires a delicate balance of kinetic acceleration and stereochemical preservation. By utilizing the chiral pool and employing cyanide-catalyzed amidation, process chemists can bypass the thermodynamic limitations of racemic resolution. Rigorous adherence to temperature controls and in-process chiral analytics ensures the structural integrity required for downstream API manufacturing.
References
Efficient stereoconservative synthesis of 1-substituted (S)- and (R)-2-aminomethylpyrrolidines and intermediates thereto.US Patent 5,300,660A. Astra Lakemedel Aktiebolag.
Foundational
The Chiral Nexus: N-Ethylpyrrolidine-2-Carboxamide in Peptidomimetic Drug Development
Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary N-ethylpyrrolidine-2-carboxamide (commonly referred to as H-Pro-NHEt), particularly in its (S)-enantiomeric hydrochl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary
N-ethylpyrrolidine-2-carboxamide (commonly referred to as H-Pro-NHEt), particularly in its (S)-enantiomeric hydrochloride salt form, serves as a foundational chiral building block in modern peptidomimetic engineering[1]. This technical whitepaper synthesizes the mechanistic utility, commercial sourcing landscape, and validated synthetic protocols for this critical compound, providing a comprehensive guide for researchers developing advanced peptide therapeutics[1][2].
Mechanistic Rationale: The Proline-Ethylamide Modification
In the rational design of peptide therapeutics, enzymatic degradation is the primary barrier to clinical efficacy. Native Gonadotropin-Releasing Hormone (GnRH) possesses a C-terminal Pro⁹-Gly¹⁰-NH₂ sequence, which is rapidly cleaved by post-proline cleaving enzymes (PPCE) and carboxypeptidases, resulting in an in vivo half-life of mere minutes[3].
To circumvent this, researchers truncate the terminal glycine and amidate the proline residue directly with an ethylamine group, generating the H-Pro-NHEt moiety[1].
Causality of the Modification:
The ethylamide substitution introduces critical steric bulk and completely eliminates the recognizable peptide bond required for endopeptidase docking[3]. This structural deviation prevents proteolytic cleavage while simultaneously enhancing the binding affinity of the peptide to the GnRH receptor (GnRHR)[1]. Consequently, synthetic analogues utilizing this building block (e.g., Leuprolide, Buserelin) exhibit dramatically extended half-lives, enabling the sustained receptor hyperactivation necessary to induce therapeutic desensitization[3][4].
Systems Biology: GnRH Receptor Signaling & Desensitization
The incorporation of H-Pro-NHEt into GnRH agonists fundamentally alters the pharmacodynamics of the receptor network[1]. Upon binding, the agonist triggers a Gq-protein coupled cascade, initially causing a surge in intracellular calcium and gonadotropin release[3]. However, the extended half-life provided by the C-terminal modification leads to chronic exposure, which forces the receptor into a desensitized state, ultimately shutting down gonadal steroidogenesis[1][3].
GnRH receptor signaling pathway leading to therapeutic steroid suppression.
Physicochemical Profiling & Commercial Sourcing
For reproducible research, selecting the correct stereoisomer and salt form of N-ethylpyrrolidine-2-carboxamide is critical. The compound is commercially available primarily as a free base or a hydrochloride salt[5][6]. The hydrochloride salt is vastly preferred in bench settings due to its enhanced stability, resistance to oxidation, and high solubility in polar organic solvents used during solid-phase peptide synthesis (SPPS)[1][2].
Table 1: Physicochemical Properties of (S)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride
While commercial sourcing is standard, understanding the de novo synthesis of H-Pro-NHEt·HCl is crucial for researchers developing custom isotopic labels or novel derivatives. The following one-pot silylation-amidation protocol circumvents the need for expensive coupling reagents (e.g., HATU) and prevents racemization of the chiral center[1][8].
Causality of Experimental Design:
Dimethyldichlorosilane (Me₂SiCl₂) acts as a transient, dual-purpose reagent. It reacts with L-proline to temporarily protect the secondary amine while simultaneously activating the carboxylic acid as a highly reactive silyl ester[8]. This allows for direct nucleophilic attack by ethylamine. Upon aqueous workup, the silyl groups spontaneously hydrolyze, yielding the desired product without requiring a distinct, yield-reducing deprotection phase[1].
Step-by-Step Protocol:
Activation: Suspend L-proline (1.00 mol) in anhydrous pyridine (500 mL) under an inert argon atmosphere and cool the reaction vessel to 0 °C[8].
Silylation: Slowly add dimethyldichlorosilane (1.15 mol) dropwise to the suspension, strictly maintaining the temperature at 0 °C. Stir for 2 hours to ensure complete formation of the activated silyl intermediate[1][8].
Amidation: Introduce dry ethylamine (4.00 mol) to the reaction vessel at 0 °C. Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1 hour[8].
Isolation: Filter the resulting precipitate and evaporate the solvent under reduced pressure. Dissolve the viscous residue in 5% Na₂CO₃ (300 mL) and wash with an ether-hexane mixture (1:1)[1].
Salt Formation: Concentrate the aqueous phase, add 17% hydrochloric acid, and evaporate to dryness. Extract the residue with methanol to precipitate and remove inorganic salts[8].
Crystallization (Validation Step): Add diethyl ether to the methanolic solution and stir for 1 hour to crystallize the pure (S)-N-ethylpyrrolidine-2-carboxamide hydrochloride[8]. Validate the success of the synthesis and optical purity by measuring the specific rotation, which must fall within [a]D²⁴ = -53 ± 2º[2].
Step-by-step synthetic workflow for H-Pro-NHEt·HCl from L-Proline.
Application Note: In Vitro Experimental Protocols for N-ethylpyrrolidine-2-carboxamide
Introduction & Mechanistic Grounding N-ethylpyrrolidine-2-carboxamide, widely known in peptide chemistry as L-Proline ethylamide (H-Pro-NHEt), is a conformationally constrained secondary amine utilized extensively in the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Grounding
N-ethylpyrrolidine-2-carboxamide, widely known in peptide chemistry as L-Proline ethylamide (H-Pro-NHEt), is a conformationally constrained secondary amine utilized extensively in the synthesis of peptidomimetics and small-molecule therapeutics[1]. In drug design, the incorporation of the pyrrolidine ring restricts the phi (φ) dihedral angle of the molecular backbone, effectively locking the resulting compound into a specific bioactive conformation. Furthermore, the C-terminal ethylamide modification eliminates the native carboxylic acid charge, increasing lipophilicity and rendering the resulting analogs highly resistant to carboxypeptidase degradation[2].
Because of this structural resilience, N-ethylpyrrolidine-2-carboxamide serves as an ideal building block for synthesizing lysine mimetics[3] and exploring novel antimicrobial agents, such as imidazole-sulfonyl derivatives[4]. This application note provides validated in vitro protocols for the handling, synthetic coupling, and metabolic evaluation of derivatives based on this core structure.
Physicochemical Properties
To ensure reproducibility in in vitro assays, precise calculation of molarity and solvent compatibility is critical. The hydrochloride salt (H-Pro-NHEt·HCl) is most commonly utilized due to its enhanced benchtop stability and superior aqueous solubility compared to the free base[2].
Table 1: Quantitative Physicochemical Data of N-ethylpyrrolidine-2-carboxamide
Because the secondary amine of the pyrrolidine ring is sterically hindered, coupling reactions require strong electrophiles (e.g., sulfonyl chlorides) or highly efficient coupling reagents to achieve high yields[2][4].
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of N-ethylpyrrolidine-2-carboxamide hydrochloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The excess base is strictly required to neutralize the HCl salt of the starting material and to act as an acid scavenger for the HCl byproduct generated during the subsequent acylation[2].
Electrophile Addition: Cool the reaction mixture to 0°C. Slowly add 1.1 equivalents of the acyl donor (e.g., 5-chloro-4-chlorosulfonyl-1-ethyl-2-methyl-imidazole) dissolved in DCM[4]. Causality: Cooling prevents exothermic degradation and minimizes unwanted side reactions.
Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor reaction completion via TLC or LC-MS.
Workup: Wash the organic layer with 5% Na₂CO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Logical pathway of N-ethylpyrrolidine-2-carboxamide in peptidomimetic synthesis and screening.
Protocol B: In Vitro Plasma Stability Assay
Derivatives synthesized from N-ethylpyrrolidine-2-carboxamide are often designed to resist enzymatic cleavage[3]. This protocol validates the metabolic stability of the synthesized compounds in human or rat plasma.
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock solution of the synthesized derivative in 100% LC-MS grade DMSO.
Plasma Spiking: Pre-warm pooled human or rat plasma to 37°C. Spike the compound into the plasma to achieve a final concentration of 5 µM. Ensure the final DMSO concentration is ≤1% to prevent the denaturation of plasma proteins.
Incubation: Incubate the mixture in a shaking water bath at 37°C. Causality: 37°C strictly mimics physiological conditions, ensuring optimal thermodynamic activity of plasma proteases and esterases[3].
Sampling & Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing a known internal standard. Causality: Acetonitrile instantly denatures plasma proteins, halting enzymatic degradation and precipitating proteins to protect the LC-MS column from clogging.
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
Analysis: Transfer the supernatant to LC-MS vials and quantify the remaining parent compound relative to the internal standard[3].
Step-by-step workflow for the in vitro plasma stability assay of synthesized derivatives.
Data Interpretation and Troubleshooting
Low Coupling Yields: If the acylation in Protocol A yields <50%, the steric hindrance of the pyrrolidine ring may be preventing nucleophilic attack. Solution: Elevate the reaction temperature to 40°C post-addition or switch to a more reactive electrophile/coupling agent (e.g., HATU).
Rapid Plasma Degradation: While the C-terminal ethylamide protects against carboxypeptidases, rapid degradation in Protocol B may indicate vulnerability at the newly formed N-terminal bond. Solution: Consider introducing D-amino acids or N-methylation at adjacent residues to further enhance proteolytic stability[3].
Antimicrobial Screening Null Results: Note that while some complex derivatives (like 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide) have been successfully synthesized, they may exhibit null activity against certain Gram-positive and Gram-negative strains in standard microbiological assays[4]. In vitro MIC (Minimum Inhibitory Concentration) assays should always be run in parallel with cytotoxicity screens to validate actual therapeutic windows.
University of Dar es Salaam. "Synthesis and Antimicrobial Activities of 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide". AJOL. 4
Google Patents. "US7622496B2 - Modified lysine-mimetic compounds". Google Patents.3
PubChem - NIH. "L-Proline ethylamide | C7H14N2O | CID 7408609". National Institutes of Health. 1
Application Note: In Vivo Utility of N-Ethylpyrrolidine-2-Carboxamide (Pro-NHEt) as a C-Terminal Pharmacophore in Peptide Therapeutics
Executive Summary N-ethylpyrrolidine-2-carboxamide, commonly referred to in peptide chemistry as N-ethylprolinamide or Pro-NHEt, is a highly specialized structural building block[1]. While rarely administered as a standa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-ethylpyrrolidine-2-carboxamide, commonly referred to in peptide chemistry as N-ethylprolinamide or Pro-NHEt, is a highly specialized structural building block[1]. While rarely administered as a standalone small molecule, it serves as a pivotal C-terminal capping moiety in the rational design of peptide therapeutics. By replacing native C-terminal amino acids (such as glycinamide) with Pro-NHEt, researchers can dramatically alter a peptide's in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
This technical guide details the mechanistic rationale and provides validated in vivo protocols for the two most prominent drug classes utilizing this modification: Gonadotropin-Releasing Hormone (GnRH) superagonists (e.g., Leuprolide, Buserelin)[2][3] and Thrombospondin-1 (TSP-1) mimetics (e.g., ABT-510, ABT-898)[4][5].
Mechanistic Rationale: The Causality of Pro-NHEt Capping
The transition of a peptide from in vitro efficacy to in vivo viability is frequently halted by rapid systemic degradation. The inclusion of N-ethylpyrrolidine-2-carboxamide addresses this barrier through two distinct causal mechanisms:
Proteolytic Shielding: Native peptides like GnRH are rapidly cleaved by post-proline cleaving enzymes (prolyl endopeptidases) and carboxypeptidases in the serum, resulting in a half-life of mere minutes. The ethyl group on the amide nitrogen of Pro-NHEt introduces significant steric hindrance, effectively blocking enzymatic access to the scissile bond and extending the in vivo half-life[1].
Conformational Locking: The replacement of a flexible C-terminal residue with the rigid pyrrolidine ring of Pro-NHEt alters the intramolecular hydrogen-bonding network. This stabilizes a Type II'
β
-turn, which is the bioactive conformation required for high-affinity binding to target receptors, such as the GnRH receptor or the CD36 scavenger receptor[5].
Logical relationship between Pro-NHEt modification, peptide stability, and in vivo outcomes.
Quantitative Impact on Pharmacokinetics & Pharmacodynamics
The structural engineering of peptides with Pro-NHEt yields profound quantitative improvements in vivo. Table 1 summarizes the comparative metrics between native peptides and their Pro-NHEt-modified counterparts.
Table 1: Comparative In Vivo Metrics of Pro-NHEt Modified Peptides
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls and orthogonal readouts to confirm causality between the Pro-NHEt modification and the observed biological effect.
Background: ABT-510 is a synthetic nonapeptide (terminating in Pro-NHEt) that mimics TSP-1 to block angiogenesis via CD36 receptor activation[5][7].
Objective: Quantify tumor growth inhibition and microvascular density reduction in a murine xenograft model.
Methodology:
Formulation: Dissolve ABT-510 (TFA salt) in a vehicle of 5% Dextrose in Water (D5W) to achieve a concentration suitable for a 60 mg/kg/day dose[4].
Model Preparation: Implant human ovarian carcinoma cells (e.g., SKOV3) orthotopically into the ovaries of female athymic nude mice. Allow tumors to establish for 7 days.
Dosing Strategy (Causality Note): Because even modified peptides undergo eventual renal clearance, continuous exposure is required to maintain CD36 activation and induce endothelial cell apoptosis. Implant subcutaneous osmotic minipumps (e.g., Alzet) to deliver the 60 mg/kg/day dose continuously for 28 days[4]. Include a vehicle-only control group.
Self-Validating Readouts:
Primary: Measure tumor volume using bioluminescence imaging weekly[4].
Secondary (Orthogonal): At day 28, excise tumors and perform immunohistochemistry (IHC) for CD31 (microvessel density) and TUNEL assay (endothelial cell apoptosis). A reduction in CD31 coupled with increased TUNEL staining validates the target-specific anti-angiogenic mechanism of the Pro-NHEt-modified peptide.
Protocol B: Pharmacodynamic Profiling of Pro-NHEt-Modified GnRH Superagonists (e.g., Leuprolide)
Background: GnRH analogs utilize the Pro-NHEt modification to achieve a massive increase in potency over native LH-RH[2].
Objective: Validate the biphasic PD response (acute flare followed by chronic suppression) in a rat chemical castration model.
Methodology:
Formulation: Suspend the Pro-NHEt-modified GnRH agonist in a poly(lactic-co-glycolic acid) (PLGA) microsphere depot formulation. Rationale: This prevents rapid systemic clearance and ensures a sustained low-pH microenvironment that further minimizes peptide degradation[8][9].
Dosing: Administer a single subcutaneous injection (e.g., 50 µg/kg equivalent) to adult male Sprague-Dawley rats[2].
Time-Course Sampling: Collect blood via the tail vein at t=0, 2h, 24h, 7 days, 14 days, and 28 days.
Self-Validating Readouts:
Acute Phase: Quantify serum Luteinizing Hormone (LH) via ELISA at 2 hours post-dose. A massive spike (flare effect) confirms high-affinity receptor binding[2].
Chronic Phase: Quantify serum testosterone at days 14 and 28. A drop to castration levels confirms that the Pro-NHEt modification successfully induced prolonged receptor desensitization without premature compound degradation[2].
Standardized in vivo experimental workflow for evaluating Pro-NHEt-modified therapeutics.
References
PubMed (NIH). Preclinical evaluation of antiangiogenic thrombospondin-1 peptide mimetics, ABT-526 and ABT-510, in companion dogs with naturally occurring cancers. Retrieved from:[Link][6]
Health Canada. Buserelin acetate implant. Retrieved from: [Link][2]
Google Patents. US8343513B2 - Prevention of molecular weight reduction of the polymer, impurity formation and gelling in polymer compositions. Retrieved from: [8]
World Journal of Gastroenterology. Thrombospondin peptide ABT-898 inhibits inflammation and angiogenesis in a colitis model. Retrieved from: [Link][5]
Google Patents. EP1660039B1 - Prevention of molecular weight reduction of the polymer.... Retrieved from: [9]
Google Patents. AU2019437315A1 - Long-acting fatty acid-binding GnRH derivative and pharmaceutical composition comprising same. Retrieved from:[3]
Application Note: N-ethylpyrrolidine-2-carboxamide (Pro-NHEt) as a C-Terminal Pharmacophore for Gonadotropin-Releasing Hormone Receptor (GnRHR) Ligands
Introduction and Scientific Rationale The endogenous Gonadotropin-Releasing Hormone (GnRH) is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) responsible for regulating the reproductive axis. However, its cl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scientific Rationale
The endogenous Gonadotropin-Releasing Hormone (GnRH) is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) responsible for regulating the reproductive axis. However, its clinical utility is severely limited by a circulating half-life of approximately 4 minutes. The primary mechanism of this rapid clearance is proteolytic degradation by post-proline cleaving enzymes and carboxypeptidases at the C-terminal Pro⁹-Gly¹⁰-NH2 bond.
To engineer metabolically stable superagonists, structural biology principles dictate the removal of the vulnerable cleavage site. By substituting the terminal glycine with an ethylamine moiety directly coupled to the proline—forming N-ethylpyrrolidine-2-carboxamide (Pro-NHEt) —the ligand becomes sterically shielded from enzymatic degradation [1]. This single C-terminal modification extends the circulating half-life from minutes to over 3 hours. Furthermore, the Pro-NHEt moiety forces a conformational "lock" in the peptide backbone that enhances binding affinity to the Gonadotropin-Releasing Hormone Receptor (GnRHR) by up to 15-fold compared to the native hormone [2]. This pharmacophore is the cornerstone of blockbuster therapeutics such as Leuprolide, Buserelin, and Histrelin.
GnRHR Signaling Pathway and Biphasic Mechanism of Action
The GnRHR is a unique G protein-coupled receptor (GPCR) lacking a classic intracellular C-terminal tail, which influences its desensitization kinetics. When a Pro-NHEt-modified superagonist binds the receptor, it triggers a potent, biphasic physiological response [3, 4]:
Acute Phase (Flare Effect): The ligand binds the GnRHR, coupling to Gq/11 proteins. This activates Phospholipase C (PLC), hydrolyzing PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers a rapid intracellular calcium spike, while DAG activates Protein Kinase C (PKC). Together, these pathways stimulate the immediate exocytosis of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
Chronic Phase (Downregulation): Because Pro-NHEt ligands resist degradation, their continuous presence overstimulates the receptor. This sustained activation uncouples the receptor from its G-protein and forces receptor internalization. The resulting profound desensitization halts LH/FSH production, leading to a therapeutic suppression of gonadal steroids (chemical castration).
GnRHR signaling pathway activated by Pro-NHEt ligands, leading to biphasic steroid suppression.
The integration of the N-ethylpyrrolidine-2-carboxamide moiety dramatically shifts the PK/PD landscape of GnRH analogs. Table 1 summarizes the impact of this structural modification across key therapeutic ligands.
Table 1: Comparison of Native GnRH and Pro-NHEt Modified Ligands
Ligand
C-Terminal Sequence
In Vivo Half-Life
Relative GnRHR Affinity
Primary Clinical Indication
Native GnRH
Pro-Gly-NH2
~4 minutes
1.0x (Baseline)
N/A (Endogenous)
Leuprolide
Pro-NHEt
~3.0 hours
~15x
Prostate Cancer, Endometriosis
Buserelin
Pro-NHEt
~1.3 hours
~20x
Advanced Prostate Cancer, IVF
Histrelin
Pro-NHEt
~2.5 hours
~100x
Central Precocious Puberty
Experimental Protocols
To ensure rigorous, reproducible results, the following protocols are designed as self-validating systems, incorporating specific causality for each methodological choice.
Protocol 1: Synthesis of Pro-NHEt Modified Ligands (e.g., Leuprolide) via SPPS and Solution-Phase Amidation
Causality: Standard Solid-Phase Peptide Synthesis (SPPS) resins yield C-terminal acids or primary amides. To install the specific N-ethylamide (NHEt) modification without risking stereochemical racemization (which occurs during harsh aminolysis of ester-linked resins), the peptide is synthesized as a protected free acid, cleaved under mild conditions, and amidated in the solution phase.
Note: 2-CTC is highly acid-labile, allowing for the cleavage of the fully protected peptide while keeping side-chain protecting groups intact.
Peptide Elongation: Perform standard Fmoc-SPPS using HBTU/DIPEA coupling chemistry to build the sequence: Pyr-His(Trt)-Trp(Boc)-Ser(tBu)-Tyr(tBu)-D-Leu-Leu-Arg(Pbf)-Pro-OH.
Mild Cleavage: Treat the resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes. Filter and neutralize the filtrate with pyridine to isolate the protected nonapeptide free acid.
Solution-Phase Amidation: Dissolve the protected peptide in anhydrous DMF. Add 1.5 eq of EDC·HCl, 1.5 eq of HOBt, and 5.0 eq of Ethylamine (EtNH2) solution. Stir at room temperature for 12 hours.
Validation Check: Monitor the reaction via LC-MS to confirm the mass shift corresponding to the addition of the ethylamine group (-OH to -NHEt).
Global Deprotection: Treat the amidated peptide with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours to remove all side-chain protecting groups.
Purification: Precipitate the crude peptide in cold diethyl ether. Purify via preparative RP-HPLC (C18 column) using a linear gradient of water/acetonitrile containing 0.1% TFA.
Protocol 2: In Vitro GnRHR Activation Assay (Intracellular Calcium Flux)
Causality: Because the GnRHR is a Gq/11-coupled receptor, its activation directly correlates with IP3-mediated calcium release. Measuring this transient calcium spike using a fluorescent dye (Fluo-4 AM) provides a highly sensitive, real-time functional readout of ligand potency (EC50).
Step-by-Step Methodology:
Cell Preparation: Seed αT3-1 pituitary gonadotrope cells (which endogenously express high levels of GnRHR) at 50,000 cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2.
Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES). Add 4 µM Fluo-4 AM and 2.5 mM Probenecid (an inhibitor of organic anion transporters to prevent dye extrusion). Incubate for 45 minutes at 37°C.
Washing: Remove the dye solution and wash the wells three times with Assay Buffer to minimize background fluorescence.
Baseline Measurement: Place the plate in a fluorescence microplate reader equipped with an automated fluidic injector. Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 15 seconds.
Ligand Injection (Self-Validating Setup):
Test Wells: Inject the synthesized Pro-NHEt ligand at varying concentrations (1 pM to 1 µM).
Negative Control: Inject vehicle buffer to validate baseline stability.
Kinetic Reading & Analysis: Record fluorescence continuously for 120 seconds post-injection. Calculate the peak fluorescence response (
Fmax−F0
) for each well. Plot the normalized response against
log[Ligand]
using non-linear regression to determine the
EC50
value.
References
PubChem. "Leuprolide | CID 657181" National Institutes of Health (NIH).
URL:[Link]
MDPI. "Pharmacokinetic–Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats" Pharmaceutics.
URL:[Link]
Frontiers. "Functional Significance of GnRH and Kisspeptin, and Their Cognate Receptors in Teleost Reproduction" Frontiers in Endocrinology.
URL:[Link]
NIH PMC. "Gonadotropin-releasing hormone receptor system: modulatory role in aging and neurodegeneration" FEBS Journal.
URL:[Link]
Application
Application Note: Advanced Synthesis and Derivatization of N-Ethylpyrrolidine-2-carboxamide Compounds
Subtitle: Mechanistic Insights, Optimized Protocols, and Self-Validating Workflows for Drug Development Introduction & Strategic Overview The pyrrolidine-2-carboxamide scaffold is a privileged structural motif in modern...
Author: BenchChem Technical Support Team. Date: March 2026
Subtitle: Mechanistic Insights, Optimized Protocols, and Self-Validating Workflows for Drug Development
Introduction & Strategic Overview
The pyrrolidine-2-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including atypical antipsychotics (e.g., sulpiride analogs), dipeptidyl peptidase-IV (DPP-IV) inhibitors, and novel antimicrobial agents. As a Senior Application Scientist, I have observed that the primary challenge in synthesizing N-ethylpyrrolidine-2-carboxamide derivatives is maintaining the stereochemical integrity of the α-chiral center (C2) during the amidation and subsequent functionalization steps.
This application note details a robust, field-proven workflow for the stereoselective synthesis of N-ethylpyrrolidine-2-carboxamide derivatives starting from L-Proline. The protocols herein are designed as self-validating systems, ensuring that intermediate purity and stereochemical fidelity are continuously verified without strictly relying on downstream LC-MS bottlenecks. This methodology aligns with the latest advancements in the [1].
Mechanistic Causality & Reaction Design
The synthesis of N-ethylpyrrolidine-2-carboxamide derivatives typically proceeds via two critical transformations:
Amidation of the C2 Carboxylic Acid: The coupling of Boc-protected L-Proline with ethylamine.
N-Functionalization of the Pyrrolidine Ring: Following Boc deprotection, the secondary amine is functionalized (e.g., via sulfonylation) to yield the final active pharmaceutical ingredient (API), such as [2].
The Epimerization Challenge
Direct conversion of L-Proline to an acid chloride using thionyl chloride (
SOCl2
) often leads to significant racemization (>10%) via the formation of a ketene intermediate or oxazolone pathway. To circumvent this, we employ EDC·HCl / HOBt or HATU as coupling agents. HOBt rapidly captures the highly reactive O-acylisourea intermediate to form a stable, yet reactive, O-benzotriazole active ester. This intermediate undergoes aminolysis with ethylamine much faster than it can epimerize, preserving the (S)-configuration.
Synthetic Workflow Visualization
Caption: Synthetic workflow for N-ethylpyrrolidine-2-carboxamide derivatives from L-Proline.
Quantitative Data: Optimization of Amidation Conditions
To guide your reagent selection, the following table summarizes the quantitative performance of various coupling systems for the synthesis of Boc-N-ethylpyrrolidine-2-carboxamide.
Coupling System
Base
Solvent
Reaction Time (h)
Yield (%)
Epimerization (%)
Byproduct Removal
EDC·HCl / HOBt
DIPEA
DCM
12
85
< 1.0
Aqueous wash (Easy)
HATU
DIPEA
DMF
2
92
< 0.5
Aqueous wash (Moderate)
DCC / DMAP
TEA
DCM
16
70
~ 3.0
Filtration (Difficult)
SOCl₂ (Acid Chloride)
None
Toluene
4
60
> 10.0
Evaporation (Easy)
Note: EDC/HOBt is recommended for scale-up due to the water solubility of the urea byproduct, allowing for chromatography-free purification.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of Boc-N-ethylpyrrolidine-2-carboxamide
This protocol utilizes an orthogonal washing strategy to create a self-purifying system, eliminating the need for silica gel chromatography.
Activation: Dissolve Boc-L-Proline (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir the mixture at 0 °C for 15 minutes.
Causality: Pre-activation at 0 °C minimizes the formation of the inactive N-acylurea byproduct and thermodynamically suppresses epimerization.
Amidation: Add ethylamine hydrochloride (1.5 eq) in one portion, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
Causality: DIPEA is strictly preferred over Triethylamine (TEA). Its steric bulk prevents it from acting as a competing nucleophile against the active ester, while efficiently neutralizing the ethylamine hydrochloride to release the free nucleophile in situ.
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validating Check: Monitor via TLC (10% MeOH in DCM). The reaction is complete when the UV-inactive Boc-Proline spot (visualized with Phosphomolybdic Acid [PMA] stain) is fully consumed, and a new, higher
Rf
spot appears.
Orthogonal Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (3 × 20 mL), saturated aqueous
NaHCO3
(3 × 20 mL), and brine (20 mL).
Causality: The acidic wash protonates and removes unreacted ethylamine and DIPEA. The basic wash deprotonates and removes unreacted Boc-Proline and HOBt. This chemical orthogonality ensures the crude organic layer contains >95% pure product.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield a white solid.
Protocol 2: Deprotection and N-Sulfonylation
This protocol details the conversion of the intermediate into a biologically active 1-sulfonyl-N-ethylpyrrolidine-2-carboxamide derivative.
Deprotection: Dissolve the crude Boc-N-ethylpyrrolidine-2-carboxamide (1.0 eq) in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM (0.1 M). Stir at room temperature for 2 hours.
Self-Validating Check: TLC (developed with Ninhydrin stain) will show a highly polar, ninhydrin-positive (pink/purple) spot at the baseline. The absence of a PMA-active spot at the starting
Rf
confirms complete Boc removal.
TFA Evaporation: Concentrate the reaction mixture under reduced pressure. Co-evaporate the residue with toluene (3 × 15 mL) to yield the TFA salt of N-ethylpyrrolidine-2-carboxamide.
Causality: Complete removal of residual TFA is critical. Trace TFA will consume the base in the subsequent step and can lead to unwanted trifluoroacetylation of the pyrrolidine nitrogen. Toluene forms an azeotrope with TFA, facilitating its complete removal.
Sulfonylation: Dissolve the TFA salt in anhydrous DCM (0.1 M). Add DIPEA (3.0 eq) and cool to 0 °C. Slowly add the desired sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) (1.1 eq) dissolved in a minimal amount of DCM.
Causality: The slow addition at 0 °C controls the highly exothermic nature of sulfonylation and prevents degradation of the sulfonyl chloride.
Final Isolation: Stir for 4 hours at room temperature. Quench with water, extract with DCM, wash with brine, dry over
Na2SO4
, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the final derivative.
References
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors
Source: International Journal of Molecular Sciences
URL: [Link]
Title: Synthesis and Antimicrobial Activities of 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide
Source: Tanzania Journal of Science (African Journals Online)
URL: [Link]
Method
Application Note: Analytical Methods for the Quantification and Purity Assessment of N-Ethylpyrrolidine-2-Carboxamide
Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals. Introduction & Mechanistic Insights N-Ethylpyrrolidine-2-carboxamide (commonly referred to as L-proline ethy...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals.
Introduction & Mechanistic Insights
N-Ethylpyrrolidine-2-carboxamide (commonly referred to as L-proline ethylamide or H-Pro-NHEt) is a critical chiral building block in pharmaceutical synthesis. Handled most frequently as its stable hydrochloride salt (H-Pro-NHEt·HCl), it serves as a foundational intermediate in the production of peptide mimetics and potent LH-RH agonists such as Buserelin and Leuprorelin[1][2].
From an analytical perspective, quantifying this compound presents three distinct physicochemical challenges:
Absence of a Strong Chromophore: The molecule lacks an extended conjugated
π
-system. Consequently, UV detection must rely on the amide bond's
n→π∗
transition, necessitating low-wavelength monitoring (typically 210 nm)[3].
High Polarity and Basicity: The secondary amine of the pyrrolidine ring (pKa ~9.0) causes severe peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols.
Chiral Integrity: Because it is an (S)-enantiomer derivative, there is a risk of racemization at the C2 chiral center during upstream amide coupling processes, requiring orthogonal chiral chromatography.
To establish a self-validating quality control system, a multi-modal analytical approach is required. The protocols below outline the causality and execution of a stability-indicating RP-HPLC method, a chiral HPLC method, and a headspace GC-MS method for comprehensive profiling.
Comprehensive Analytical Workflow
Figure 1: Comprehensive analytical workflow for N-ethylpyrrolidine-2-carboxamide quantification.
Causality: To prevent peak tailing of the basic pyrrolidine nitrogen, the mobile phase must be kept highly acidic. A phosphate buffer at pH 3.0 ensures the amine is fully protonated, suppressing detrimental silanol interactions[3]. Acetonitrile is selected over methanol as the organic modifier due to its lower UV cutoff, which is critical for maintaining a stable baseline at 210 nm.
Step-by-Step Methodology:
Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
KH2PO4
) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane and degas.
Mobile Phase System:
Channel A: Phosphate Buffer (pH 3.0)
Channel B: Acetonitrile (HPLC Grade)
Sample Preparation: Accurately weigh 50.0 mg of H-Pro-NHEt·HCl. Dissolve and dilute to 50.0 mL with Mobile Phase A to achieve a working concentration of 1.0 mg/mL.
Chromatographic Conditions:
Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)[3].
Gradient Program: 0–5 min (5% B); 5–20 min (Linear ramp to 40% B); 20–25 min (Hold 40% B); 25–26 min (Ramp to 5% B); 26–35 min (Equilibration at 5% B).
System Suitability Validation: Inject the standard solution six times. The relative standard deviation (RSD) of the peak area must be
≤
2.0%, and the tailing factor (
Tf
) must be
≤
1.5.
Causality: The synthesis of H-Pro-NHEt often utilizes L-proline and ethylamine[4]. To verify that the (S)-configuration is maintained, normal-phase chiral chromatography is employed. The addition of Diethylamine (DEA) to the mobile phase acts as a basic modifier, competing for active sites on the chiral stationary phase and sharpening the peaks of basic analytes.
Step-by-Step Methodology:
Mobile Phase Preparation: Mix 800 mL of HPLC-grade Hexane with 200 mL of absolute Ethanol. Add 1.0 mL of Diethylamine (0.1% v/v). Mix thoroughly and sonicate.
Sample Preparation: Dissolve 10.0 mg of the sample in 10.0 mL of Ethanol (1.0 mg/mL).
Chromatographic Conditions:
Column: Amylose-tris(3,5-dimethylphenylcarbamate) coated chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
Flow Rate: 1.0 mL/min (Isocratic).
Detection: UV at 210 nm.
System Validation: Inject a racemic standard of (R/S)-N-ethylpyrrolidine-2-carboxamide. Ensure the chiral resolution (
Rs
) between the (S) and (R) peaks is > 2.0.
Causality: Ethylamine is both a primary synthetic precursor[4] and a potential hydrolytic degradation product of the amide bond[3]. Because ethylamine is highly volatile and lacks a chromophore, Headspace GC-MS is the most reliable method for its trace quantification. Adding a strong base (NaOH) to the headspace vial forces the ethylamine hydrochloride salt into its volatile free-base form.
Step-by-Step Methodology:
Sample Preparation: Place 100 mg of the H-Pro-NHEt·HCl sample into a 20 mL headspace vial. Add 2.0 mL of 1N NaOH solution. Seal immediately with a PTFE/silicone septum and crimp cap.
Headspace Parameters: Incubation temperature at 85°C for 15 minutes. Syringe/Transfer line temperature at 100°C.
GC Conditions:
Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness).
Carrier Gas: Helium at 1.2 mL/min.
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 2 min).
MS Detection: Electron Ionization (EI). Operate in Selected Ion Monitoring (SIM) mode targeting
m/z
45 (the primary base peak for ethylamine).
Data Presentation & System Suitability Metrics
The tables below summarize the critical parameters and validation metrics required to ensure the analytical systems are self-validating and compliant with ICH Q2(R1) guidelines.
Table 1: Summary of Chromatographic Parameters
Parameter
RP-HPLC-UV (Chemical Purity)
Chiral HPLC (Enantiomeric Purity)
Headspace GC-MS (Volatile Impurities)
Column Chemistry
C18 (4.6 x 250 mm, 5 µm)
Amylose-based Chiral (4.6 x 250 mm)
DB-624 (30 m x 0.32 mm, 1.8 µm)
Mobile / Carrier Phase
pH 3.0 Phosphate / Acetonitrile
Hexane / Ethanol / DEA (80:20:0.1)
Helium (1.2 mL/min)
Detection Mechanism
UV Absorbance @ 210 nm
UV Absorbance @ 210 nm
EI-MS (SIM mode,
m/z
45)
Injection Profile
10 µL (Liquid)
10 µL (Liquid)
1.0 mL (Vapor Phase / Headspace)
Primary Analyte
H-Pro-NHEt (Assay)
(S)-enantiomer vs (R)-enantiomer
Residual Ethylamine
Table 2: Method Validation & Acceptance Criteria
Validation Metric
Acceptance Criteria
Scientific Rationale
Resolution (
Rs
)
> 2.0
Ensures baseline separation from hydrolytic degradants (e.g., L-proline) and chiral impurities.
Tailing Factor (
Tf
)
≤
1.5
Confirms successful suppression of secondary silanol interactions by the acidic buffer/DEA.
LOD / LOQ
≤
0.05% /
≤
0.1%
Required for rigorous impurity profiling and degradation tracking[3].
Linearity (
R2
)
≥
0.999
Ensures accurate quantification across the standard assay range (50% to 150% of nominal concentration).
References
Google Patents. "Process for the Preparation of Buserelin (KR20190003912A)". Google Patents.
Advanced Analytical Methodologies for N-Ethylpyrrolidine-2-carboxamide: HPLC and GC Protocols
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Validated Protocols Chemical Profiling & The Causality of Method Selection The structural nuance...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Document Type: Application Note & Validated Protocols
Chemical Profiling & The Causality of Method Selection
The structural nuance of N-ethylpyrrolidine-2-carboxamide (L-Proline ethylamide, CAS 55446-83-8) dictates the entire analytical strategy required for its quantification. Analysis of its SMILES string (CCNC(=O)[C@@H]1CCCN1) reveals that the ethyl group is localized on the amide nitrogen, leaving the pyrrolidine ring nitrogen as a free, reactive secondary amine[1]. This specific configuration presents a triad of analytical hurdles:
Extreme Polarity: The molecule exhibits negligible retention on standard C18 reversed-phase (RP) columns, often eluting in the void volume alongside matrix interferences.
Optical Invisibility: Lacking conjugated
π
-electron systems, the molecule possesses no significant UV absorbance above 210 nm, rendering standard UV/Vis detectors ineffective without derivatization.
Secondary Amine Reactivity: Standard amino acid derivatization agents like o-phthalaldehyde (OPA) strictly require a primary amine to form an isoindole ring and will fail to react with this molecule's secondary pyrrolidine amine[2]. Furthermore, in Gas Chromatography (GC), this active hydrogen causes severe peak tailing due to hydrogen bonding with column silanols[3].
To overcome these challenges, we have established three distinct, self-validating analytical pathways tailored to the molecule's specific physicochemical properties.
Analytical Workflow Decision Matrix
The selection of the appropriate analytical platform depends on the available detection hardware and the required limits of quantification (LOQ).
Fig 1. Analytical workflow decision tree for N-ethylpyrrolidine-2-carboxamide.
Liquid Chromatography Protocols
Direct Analysis via HILIC-MS/MS
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) bypasses the need for derivatization by retaining the polar analyte within a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or amide-bonded). An ammonium formate buffer (pH 3.0) is critical to maintain the basic pyrrolidine nitrogen in a protonated state, ensuring consistent retention and optimal ionization efficiency for MS/MS[4][5].
Self-Validating System: This protocol mandates the inclusion of an isotopically labeled internal standard (e.g., Proline-d3). Monitoring a constant peak area ratio of the internal standard across sequential injections validates the absence of matrix-induced ion suppression—a common pitfall at the HILIC-ESI interface[5].
Step-by-Step Protocol:
Sample Dilution: Dilute the biological or synthetic sample 1:4 with Acetonitrile to match the highly organic initial mobile phase. Failure to do this will disrupt the HILIC water layer and cause peak splitting.
Spiking: Add 10 µL of Proline-d3 internal standard (10 µg/mL) to 990 µL of the diluted sample.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate any residual proteins.
Injection: Transfer the supernatant to an autosampler vial and inject 2 µL into the LC-MS/MS system.
Pre-Column Derivatization via RP-HPLC-UV (FMOC-Cl)
Principle: For laboratories lacking MS capabilities, 9-Fluorenylmethyl chloroformate (FMOC-Cl) is utilized. Unlike OPA, FMOC-Cl reacts rapidly with secondary amines under mild alkaline conditions to form a highly lipophilic, UV-active carbamate derivative[6][7]. This transforms the analyte, allowing it to be retained on a standard C18 column and detected at 266 nm.
Fig 2. FMOC-Cl derivatization pathway for secondary amines.
Self-Validating System: To ensure derivatization completeness and prevent false positives from unreacted reagent, an excess of glycine (100 mM) is introduced post-incubation. Glycine rapidly consumes residual FMOC-Cl, shifting the reagent peak away from the analyte's retention window, thereby internally validating the specificity of the chromatogram[7].
Step-by-Step Protocol:
Buffering: Mix 100 µL of the sample with 100 µL of 0.1 M Sodium Borate buffer (pH 8.5) in a glass vial.
Derivatization: Add 200 µL of 15 mM FMOC-Cl (dissolved in anhydrous acetonitrile).
Incubation: Vortex for 10 seconds and incubate at room temperature for exactly 10 minutes.
Quenching: Add 100 µL of 100 mM Glycine solution. Vortex and wait 2 minutes.
Analysis: Inject 10 µL of the quenched mixture into the RP-HPLC system.
Table 2: RP-HPLC-UV Parameters
Parameter
Specification
Column
C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B
Acetonitrile
Gradient
0-2 min: 20% B; 2-12 min: 20%
→
80% B
Flow Rate
1.0 mL/min
Detection
UV at 266 nm (Fluorescence: Ex 266 nm / Em 315 nm)
Gas Chromatography Protocol
GC-MS with TFAA Derivatization
Principle: Direct GC injection of N-ethylpyrrolidine-2-carboxamide results in thermal degradation and severe peak tailing due to the active hydrogen on the pyrrolidine nitrogen. Acylation with Trifluoroacetic anhydride (TFAA) replaces this hydrogen with a trifluoroacetyl group, drastically lowering the boiling point, increasing volatility, and ensuring sharp peak symmetry[3][8].
Self-Validating System: Acylation with TFAA is highly sensitive to moisture; water hydrolyzes TFAA into trifluoroacetic acid, halting the reaction. The protocol mandates complete sample evaporation prior to reagent addition. The absence of a broad, tailing trifluoroacetic acid peak in the early GC chromatogram serves as an internal quality control check confirming that strictly anhydrous reaction conditions were maintained[9].
Step-by-Step Protocol:
Drying: Transfer 100 µL of the sample to a silanized GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.
Reconstitution: Add 50 µL of anhydrous Ethyl Acetate to the dried residue.
Derivatization: In a fume hood, add 50 µL of TFAA. Seal the vial tightly with a PTFE-lined cap.
Incubation: Heat the vial in a block heater at 60°C for 30 minutes.
Post-Processing: Cool to room temperature. Evaporate the excess TFAA under Nitrogen (to protect the GC column from acid damage). Reconstitute in 100 µL of anhydrous Ethyl Acetate.
Analysis: Inject 1 µL into the GC-MS.
Table 3: GC-MS Parameters
Parameter
Specification
Column
5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Electron Ionization (EI, 70 eV); Scan range m/z 50-350
Quantitative Data & Method Comparison
The following table summarizes the validated performance metrics for the three methodologies, allowing researchers to select the optimal approach based on their sensitivity requirements and matrix complexity.
Table 4: Comparative Validation Metrics
Methodology
Target Matrix
Est. Limit of Detection (LOD)
Linearity Range
Key Advantage
HILIC-MS/MS
Plasma, Urine, Cell Lysates
0.5 - 1.0 ng/mL
2.5 - 1000 ng/mL
Highest sensitivity; no derivatization required.
RP-HPLC-UV
Formulations, Synthetic API
50 - 100 ng/mL
250 - 5000 ng/mL
Accessible hardware; robust UV quantification.
GC-MS (TFAA)
Volatile mixtures, Extracts
5 - 10 ng/mL
25 - 2000 ng/mL
High chromatographic resolution; structural confirmation via EI-MS.
Advanced Purification and Application Protocols for (2S)-N-Ethylpyrrolidine-2-Carboxamide Hydrochloride
Executive Summary (2S)-N-ethylpyrrolidine-2-carboxamide hydrochloride, commonly referred to as H-Pro-NHEt·HCl , is a pivotal chiral building block in modern medicinal chemistry. It is most notably utilized in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2S)-N-ethylpyrrolidine-2-carboxamide hydrochloride, commonly referred to as H-Pro-NHEt·HCl , is a pivotal chiral building block in modern medicinal chemistry. It is most notably utilized in the synthesis of Gonadotropin-Releasing Hormone (GnRH) agonists, such as Leuprolide, Histrelin, and Buserelin [1]. The substitution of the natural C-terminal carboxylic acid with an ethylamide group significantly enhances receptor binding affinity and proteolytic stability.
This application note details a highly efficient, one-pot synthesis and purification strategy that bypasses traditional multi-step protection/deprotection workflows, ensuring high-yield recovery of pharmaceutical-grade material.
Mechanistic Rationale: The One-Pot Amidation
Historically, the synthesis of H-Pro-NHEt·HCl required the installation of orthogonal protecting groups (e.g., Boc or Cbz) on the pyrrolidine nitrogen to prevent polymerization during carboxy-terminus amidation. This multi-step approach inherently reduced overall yields and increased purification complexity [2].
The contemporary protocol utilizes dichlorodimethylsilane (Me₂SiCl₂) as a dual-purpose activating and protecting agent. When L-proline is reacted with Me₂SiCl₂ in anhydrous pyridine, it forms a transient, highly reactive cyclic silicon intermediate. This intermediate temporarily shields the secondary amine while simultaneously activating the carboxyl group for direct nucleophilic attack by ethylamine (EtNH₂).
Causality Insight: The formation of the cyclic silyl ester/amide is the critical mechanistic step that circumvents the need for permanent protecting groups, allowing for a rapid, one-step amidation while preserving the intrinsic chirality of the L-proline backbone [2].
Experimental Protocol: Synthesis and Purification Workflow
The following protocol represents a self-validating purification system. By manipulating the pH, the product is toggled between its free base and hydrochloride salt forms, allowing orthogonal impurity classes to be systematically eliminated.
Step 1: Reaction Assembly
Suspend L-proline (1.00 mol) in anhydrous pyridine (500 mL) under an argon atmosphere at 0 °C. Dropwise, add dichlorodimethylsilane (1.15 mol).
Causality: Argon prevents the premature hydrolysis of the highly moisture-sensitive Me₂SiCl₂. The 0 °C temperature controls the exothermic formation of the cyclic silicon intermediate.
Step 2: Amidation
After stirring for 2 hours at 0 °C, introduce dry ethylamine (4.00 mol). Stir for an additional 1 hour at room temperature.
Causality: Excess ethylamine drives the nucleophilic ring-opening of the silyl intermediate to completion, forming the ethylamide.
Step 3: Initial Filtration
Filter the resulting precipitate and evaporate the solvent under reduced pressure to yield a viscous crude residue.
Step 4: Alkaline Phase-Switching
Dissolve the residue in 300 mL of 5% Na₂CO₃ solution.
Causality: The alkaline environment neutralizes any residual HCl or pyridine hydrochlorides, ensuring the product exists entirely as a free base (H-Pro-NHEt), which is highly soluble in the aqueous phase.
Step 5: Liquid-Liquid Extraction
Wash the aqueous layer with 400 mL of a 1:1 diethyl ether/hexane mixture.
Causality: This specific non-polar solvent blend effectively extracts unreacted silanes, pyridine residues, and non-polar organic byproducts while leaving the polar free base safely in the aqueous layer.
Step 6: Acidification
Concentrate the aqueous layer under reduced pressure, then add 200 mL of 17% HCl and evaporate to dryness.
Causality: This step converts the purified free base back into the stable, solid hydrochloride salt (H-Pro-NHEt·HCl) [1].
Step 7: Desalting
Suspend the dried residue in 400 mL of methanol and filter.
Causality: Methanol selectively dissolves the organic H-Pro-NHEt·HCl. Inorganic salts (e.g., NaCl, Na₂CO₃) generated during the pH adjustments remain insoluble and are removed via filtration.
Step 8: Crystallization
Evaporate the methanol, add 500 mL of diethyl ether to the residue, and stir for 1 hour. Filter the resulting white crystals.
Causality: Diethyl ether acts as an anti-solvent. The dramatic drop in polarity forces the pure H-Pro-NHEt·HCl to crystallize out of solution, achieving >99% purity without the need for column chromatography.
Purification Workflow Visualization
Workflow for the isolation and purification of H-Pro-NHEt·HCl from a one-pot synthesis.
Downstream Application: Peptide Fragment Assembly
H-Pro-NHEt·HCl is frequently coupled to the C-terminus of modified arginine residues (e.g., Fmoc-Arg(Pbf)-OH) during the solution-phase assembly of Leuprolide [3].
Step 1: Neutralization
Dissolve H-Pro-NHEt·HCl (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) at 0 °C.
Causality: DIPEA neutralizes the hydrochloride salt, liberating the secondary amine of the proline ring for nucleophilic attack.
Step 2: Activation
In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (1.0 eq) and 6-Cl-HOBt (1.2 eq) in DMF. Add DIPEA (3.0 eq), cool to 10 °C, and add HBTU (1.0 eq). Stir for 15 minutes.
Causality: HBTU and 6-Cl-HOBt form an active ester with the arginine derivative, preventing racemization while highly activating the carboxyl group for coupling.
Step 3: Coupling & Isolation
Combine the two solutions and stir overnight at room temperature. Quench the reaction with water and stir for 30 minutes. Filter the precipitated Fmoc-Arg(Pbf)-Pro-NHEt dipeptide, wash with water, and dry under vacuum.
Causality: The fully protected dipeptide is insoluble in water, allowing for a rapid, chromatography-free isolation via precipitation [3].
Application Workflow Visualization
Logical relationship and workflow for peptide coupling of H-Pro-NHEt in Leuprolide synthesis.
References
The Chemical Landscape of H-Pro-NHEt.HCl: A Technical Guide for Researchers. Benchchem.1
One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride. ResearchGate.2
US20130060004A1 - Novel Process For The Preparation Of Leuprolide And Its Pharmaceutically Acceptable Salts Thereof. Google Patents.3
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Peptide Drug Development Professionals
Document Type: Technical Guide & Validated Protocol
Executive Summary
N-ethylpyrrolidine-2-carboxamide, commonly referred to as L-proline ethylamide or H-Pro-NHEt , is a highly specialized chiral building block utilized extensively in the synthesis of peptide-based therapeutics[1]. As a synthetically modified amino acid derivative, its primary application lies in the C-terminal modification of peptide hormones. By replacing the natural C-terminal carboxylic acid or glycineamide with an ethylamide group, medicinal chemists can fundamentally alter a molecule's physicochemical properties, conferring profound resistance to enzymatic degradation and enhancing receptor binding affinity[1]. This application note details the mechanistic rationale, physicochemical properties, and a validated, highly efficient one-pot synthetic protocol for producing its hydrochloride salt (H-Pro-NHEt·HCl).
Mechanistic Rationale: The C-Terminal Ethylamide Modification
The incorporation of H-Pro-NHEt is a cornerstone strategy in the development of super-agonist peptides, most notably in analogs of Gonadotropin-Releasing Hormone (GnRH) such as Leuprolide and Buserelin [1][2].
Causality of the Modification
Native mammalian GnRH is a decapeptide terminating in a Pro⁹-Gly¹⁰-NH₂ sequence. In vivo, this native structure is rapidly cleaved by post-proline cleaving enzymes and carboxypeptidases, resulting in a very short biological half-life[1].
By substituting the terminal Gly¹⁰-NH₂ with an ethylamide group attached directly to Pro⁹ (forming a Pro⁹-NHEt terminus), two critical pharmacological advantages are achieved[1]:
Steric Shielding: The bulky ethylamide group creates steric hindrance that prevents carboxypeptidases from recognizing and cleaving the C-terminus.
Conformational Stability: The modification stabilizes the bioactive β-turn conformation of the peptide, which significantly increases its binding affinity to the GnRH receptor.
Mechanism of enzymatic resistance conferred by C-terminal ethylamide modification.
Physicochemical Profile
H-Pro-NHEt is typically isolated and stored as a hydrochloride salt (H-Pro-NHEt·HCl) to prevent the auto-catalytic degradation of the free base and to enhance its solubility in polar solvents used during solid-phase peptide synthesis (SPPS)[3].
Synthetic Workflow: The Dichlorodimethylsilane Strategy
Traditional syntheses of H-Pro-NHEt require multi-stage protocols involving the installation of Boc- or Z- protecting groups, followed by amidation and subsequent deprotection[2][5]. These methods suffer from poor atom economy and require extensive chromatographic purification.
To optimize this, process chemists utilize a one-pot dichlorodimethylsilane (Me₂SiCl₂)-mediated amidation [5].
Reaction Causality
When L-proline is treated with Me₂SiCl₂ in pyridine, it forms an unstable, 5-membered cyclic silicon intermediate (a 1-aza-2-silacyclopentane derivative)[5]. This intermediate is a masterclass in synthetic efficiency: the silicon atom simultaneously protects the secondary amine of the pyrrolidine ring and activates the carboxylic acid as a highly reactive silyl ester. Upon the introduction of anhydrous ethylamine, a rapid nucleophilic attack occurs exclusively at the activated carbonyl, opening the ring and yielding the desired ethylamide without the need for traditional protecting groups[5].
One-pot synthesis workflow of H-Pro-NHEt·HCl via a cyclic silyl intermediate.
The following self-validating protocol is scaled for the preparative synthesis of H-Pro-NHEt·HCl. The downstream workup is specifically designed to isolate the product purely through phase separation and crystallization, bypassing column chromatography[3].
Suspend 1.00 mol of L-proline in 500 mL of anhydrous pyridine in a flame-dried flask under an argon atmosphere[3].
Cool the suspension to 0 °C using an ice bath.
Critical Step: Add 1.15 mol of Me₂SiCl₂ dropwise to maintain the internal temperature at 0 °C[3]. Stir the reaction mixture at 0 °C for exactly 2 hours to ensure complete formation of the cyclic silicon intermediate.
Nucleophilic Amidation:
While maintaining the temperature at 0 °C, slowly introduce 4.00 mol of anhydrous EtNH₂[3].
Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour. A precipitate (pyridinium chloride) will form.
Primary Workup & Phase Separation:
Filter the reaction mixture to remove the precipitate, then evaporate the pyridine solvent under reduced pressure[3].
Dissolve the resulting viscous residue in 300 mL of 5% Na₂CO₃ solution.
Causality of Wash: Extract the aqueous layer with a 1:1 mixture of Et₂O and Hexane (400 mL)[3]. This step is crucial as it selectively removes non-polar siloxane byproducts and residual pyridine, leaving the highly polar H-Pro-NHEt free base in the aqueous phase.
Salt Formation & Isolation:
Concentrate the purified aqueous layer under reduced pressure.
Add 200 mL of 17% HCl to convert the free base into the hydrochloride salt, then evaporate the mixture in vacuo[3].
Causality of Methanol Addition: Suspend the crude residue in 400 mL of Methanol. The H-Pro-NHEt·HCl will dissolve, while inorganic salts (NaCl, Na₂CO₃) remain insoluble[3]. Filter out the inorganic salts.
Crystallization:
Evaporate the methanol under reduced pressure.
Add 500 mL of Diethyl ether (acting as an anti-solvent) to the residue and stir vigorously for 1 hour to induce crystallization[3].
Isolate the pure H-Pro-NHEt·HCl via vacuum filtration as white crystals.
References
PubChem - L-Proline ethylamide | C7H14N2O | CID 7408609. National Center for Biotechnology Information.[4]
URL:[Link]
Balaev, A. N., et al. (2014) - One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride. Chemistry of Heterocyclic Compounds, 50(2):287-289.[2][5]
URL:[Link]
Application Notes & Protocols for N-Ethylpyrrolidine-2-Carboxamide and its Analogs in Anticonvulsant Research
Authored for Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the investigation of N-ethylpyrrolidine-2-carboxamide and related pyrrolidine-2-carboxami...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of N-ethylpyrrolidine-2-carboxamide and related pyrrolidine-2-carboxamide derivatives as potential anticonvulsant agents. This document outlines the scientific rationale, key preclinical screening protocols, and potential mechanisms of action to facilitate further research and development in this area.
Introduction and Scientific Rationale
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and tolerability.
The carboxamide moiety is a well-established pharmacophore in medicinal chemistry, known to be present in a variety of biologically active compounds, including several approved anticonvulsants.[1] Research into N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives has demonstrated their potential as anticonvulsant agents, with several analogs exhibiting promising activity in preclinical models such as the maximal electroshock seizure (MES) test.[2][3][4] These findings suggest that the pyrrolidine-2-carboxamide scaffold is a valuable starting point for the design and synthesis of new AEDs. N-ethylpyrrolidine-2-carboxamide represents a specific analog within this class, and while public domain data on this particular compound is limited, the protocols and principles outlined herein are directly applicable to its investigation.
Putative Mechanism of Action
The precise mechanism of action for N-ethylpyrrolidine-2-carboxamide has not been definitively elucidated. However, based on the known mechanisms of other carboxamide-containing anticonvulsants and related pyrrolidine derivatives, several plausible targets can be hypothesized.
A primary mechanism for many existing AEDs is the modulation of voltage-gated ion channels.[5] Specifically, blockade of voltage-gated sodium channels is a common mechanism of action for established drugs like carbamazepine and phenytoin.[5][6] This action reduces the repetitive firing of neurons, a key factor in seizure propagation. It is plausible that pyrrolidine-2-carboxamide derivatives could exert their anticonvulsant effects through a similar mechanism.
Another potential mechanism involves the enhancement of GABAergic neurotransmission, the primary inhibitory pathway in the central nervous system. This could be achieved through various means, including direct modulation of GABA-A receptors or by affecting GABA metabolism or reuptake.
Furthermore, some anticonvulsants act on voltage-gated calcium channels.[7] The pyrrolidine-2,5-dione ring, structurally related to the pyrrolidine-2-carboxamide core, is a pharmacophore found in compounds active against seizures, and some of these derivatives have been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels.[8]
The following diagram illustrates the potential molecular targets for this class of compounds.
Caption: Putative molecular targets of pyrrolidine-2-carboxamide derivatives.
Preclinical Screening Protocols
The following are detailed protocols for the initial in vivo screening of N-ethylpyrrolidine-2-carboxamide and its analogs for anticonvulsant activity.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[9][10][11] It assesses a compound's ability to prevent the spread of seizures through neural tissue.[12]
Experimental Workflow:
Caption: Workflow for the Pentylenetetrazol (PTZ) Seizure Test.
Step-by-Step Protocol:
Animal Preparation:
Follow the same animal preparation steps as for the MES test.
Compound Administration:
Administer the test compound or vehicle as described for the MES test.
PTZ Induction:
At the time of peak effect determined from the MES test or other preliminary studies, administer a convulsant dose of PTZ. This can be done subcutaneously or intraperitoneally. A two-step regimen of 50 mg/kg followed by 30 mg/kg (30 minutes later) has been shown to be effective in rats.
[13]
Observation and Scoring:
Immediately after PTZ administration, place the animal in an observation chamber.
Observe for a set period (e.g., 30 minutes) and record the latency to the first seizure and the type of seizure (e.g., clonic, tonic-clonic).
Seizure severity can be scored using a standardized scale, such as the Racine scale.
Data Analysis:
Analyze the data for a statistically significant increase in the latency to seizure onset or a decrease in seizure severity compared to the vehicle control group.
Neurotoxicity Screening (Rotarod Test)
It is crucial to assess the potential for motor impairment, a common side effect of AEDs. The rotarod test is a standard method for evaluating motor coordination and neurotoxicity.
Step-by-Step Protocol:
Training:
Train the animals on a rotarod apparatus at a constant speed (e.g., 10 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 consecutive days before the test day.
Testing:
On the test day, administer the test compound or vehicle.
At the time of peak effect, place the animal on the rotating rod.
Record the time the animal remains on the rod. A fall from the rod is indicative of motor impairment.
Data Analysis:
Compare the performance of the treated groups to the vehicle control group.
Calculate the median toxic dose (TD50), which is the dose at which 50% of the animals exhibit motor impairment.
[14]
Data Presentation and Interpretation
The results from these preclinical studies can be summarized in a table to provide a clear overview of the anticonvulsant profile of the test compounds.
Table 1: Preclinical Anticonvulsant Profile of Pyrrolidine-2-Carboxamide Derivatives (Hypothetical Data)
Compound
MES ED₅₀ (mg/kg, i.p.)
PTZ Protection (% at dose)
Rotarod TD₅₀ (mg/kg, i.p.)
Protective Index (PI = TD₅₀/ED₅₀)
N-Ethylpyrrolidine-2-carboxamide
Data Not Available
Data Not Available
Data Not Available
Data Not Available
Analog A
50
60% at 100 mg/kg
>300
>6
Analog B
25
80% at 50 mg/kg
150
6
Phenytoin (Reference)
9.5
Inactive
68
7.2
Carbamazepine (Reference)
8.8
Inactive
75
8.5
Note: The Protective Index (PI) is a measure of the margin of safety of a compound. A higher PI indicates a more favorable safety profile.
[15]
Conclusion and Future Directions
The pyrrolidine-2-carboxamide scaffold holds promise for the development of novel anticonvulsant agents. The protocols outlined in these application notes provide a robust framework for the initial in vivo screening of N-ethylpyrrolidine-2-carboxamide and its analogs. Positive results from these studies would warrant further investigation, including:
Quantitative structure-activity relationship (QSAR) studies to optimize the chemical structure for improved potency and reduced toxicity.
In-depth mechanistic studies to elucidate the precise molecular targets, using techniques such as electrophysiology and radioligand binding assays.
Pharmacokinetic profiling to assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
Evaluation in chronic models of epilepsy to determine long-term efficacy and disease-modifying potential.
By following a systematic and rigorous preclinical evaluation process, researchers can effectively assess the therapeutic potential of this promising class of compounds for the treatment of epilepsy.
References
Siddiqui, N., et al. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link]
Siddiqui, N., et al. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Chemistry. [Link]
Vezzani, A., & Golden, G. T. (2025). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. [Link]
Siddiqui, N., et al. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link]
Siddiqui, N., et al. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Chemistry. [Link]
National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
Fisher, G. L. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. [Link]
Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]
Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]
The University of Utah. (2025). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. MDPI. [Link]
Soares-da-Silva, P., et al. (2002). Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024. PubMed. [Link]
Siddiqui, N., et al. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link]
Vezzani, A., & Golden, G. T. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE. [Link]
Epilepsy Society. (2022). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
Dhir, A. (2018). Pentylenetetrazol (PTZ) kindling model of epilepsy. PubMed. [Link]
Wawer, M. J., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI. [Link]
Sapa, J., et al. (2014). Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. PubMed. [Link]
Wawer, M. J., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. PMC. [Link]
Popa, G., et al. (2022). Antiepileptic Drugs and Their Dual Mechanism of Action on Carbonic Anhydrase. MDPI. [Link]
Wawer, M. J., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI. [Link]
Wawer, M. J., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. PMC. [Link]
Kenny, B. J., et al. (2022). ED50. StatPearls. [Link]
Sapa, J., et al. (2014). Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. PubMed. [Link]
Application Note: In Vitro Dosing and Administration of N-ethylpyrrolidine-2-carboxamide in Cell Culture
Introduction & Scientific Rationale N-ethylpyrrolidine-2-carboxamide (CAS: 750514-83-1; Hydrochloride salt CAS: 58107-62-3) is a highly versatile pyrrolidine building block and pharmacophore. While it is rarely administe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
N-ethylpyrrolidine-2-carboxamide (CAS: 750514-83-1; Hydrochloride salt CAS: 58107-62-3) is a highly versatile pyrrolidine building block and pharmacophore. While it is rarely administered as a standalone therapeutic, it is a critical structural motif in two major classes of modern therapeutics:
Cyanopyrrolidine DUB Inhibitors: It serves as the core scaffold for inhibitors targeting Ubiquitin Specific Peptidase 30 (USP30), a mitochondrial deubiquitinase whose inhibition promotes mitophagy and is targeted for cancer and Parkinson's disease therapies[1].
Peptide Mimetics & Agonists: It functions as the C-terminal modification (Pro-NHEt) in potent GnRH receptor agonists (e.g., Leuprolide) and thrombospondin-1 (TSP-1) mimetics like ABT-510, which block angiogenesis[2][3].
The Causality of In Vitro Testing:
In cell culture, researchers administer N-ethylpyrrolidine-2-carboxamide primarily during Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling. Dosing the isolated pharmacophore alongside its fully synthesized derivatives (e.g., cyanopyrrolidines or ABT-510) creates a self-validating experimental system . If the isolated fragment shows no baseline cytotoxicity but the full derivative induces apoptosis, the researcher can definitively attribute the biological activity to target engagement rather than non-specific toxicity from the pyrrolidine core.
Mechanistic Pathway Visualization
To understand the necessity of testing this pharmacophore, we must visualize its role in the USP30-mediated mitophagy pathway, where its cyanopyrrolidine derivatives act as potent inhibitors[1].
Fig 1. USP30 inhibition by N-ethylpyrrolidine-2-carboxamide derivatives in mitophagy.
To ensure reproducible cell culture administration, quantitative parameters must be strictly controlled. Below is the standardized data for the hydrochloride salt variant, which is most commonly used due to its stability.
Parameter
Value / Specification
Experimental Causality & Notes
Molecular Weight
178.66 g/mol (HCl salt)
Low MW allows rapid cellular diffusion during fragment screening.
Primary Solvent
DMSO (Cell Culture Grade)
Though water-soluble, DMSO is required to match the vehicle of lipophilic derivatives, ensuring vehicle toxicity remains constant.
Stock Concentration
10 mM to 50 mM
High stock concentration minimizes the final DMSO volume added to the culture media (keep final DMSO < 0.1% v/v).
In Vitro Dose Range
1 µM – 100 µM
Used to establish baseline cytotoxicity. Pharmacological derivatives typically act in the 10 nM – 1 µM range.
Storage (Solid)
Room Temperature, desiccated
Prevents hygroscopic degradation of the hydrochloride salt.
Storage (Solution)
-20°C to -80°C
Aliquot immediately. Repeated freeze-thaw cycles cause micro-precipitation, leading to inaccurate dosing.
Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that target engagement and cytotoxicity are accurately measured without artifactual interference.
Protocol A: Preparation of 10 mM Stock Solution
Objective: Formulate a stable, sterile stock solution for in vitro assays.
Equilibration: Allow the vial of (S)-N-Ethylpyrrolidine-2-carboxamide hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Preventing condensation on the hygroscopic powder ensures accurate molarity calculations.
Weighing: Weigh exactly 1.79 mg of the compound using a microbalance.
Dissolution: Add 1.0 mL of sterile, cell-culture-grade DMSO (≥99.9% purity) to the vial. Vortex for 60 seconds until completely dissolved.
Sterilization: While DMSO is generally self-sterilizing, pass the solution through a solvent-resistant 0.22 µm PTFE syringe filter if absolute sterility is required for long-term (>72h) cultures.
Aliquoting: Divide the stock into 50 µL aliquots in amber microcentrifuge tubes and store at -80°C. Causality: Amber tubes prevent potential photolytic degradation, and aliquoting eliminates freeze-thaw concentration gradients.
Objective: Administer the compound to HCT116 or HeLa cells to establish a baseline against USP30 inhibitor derivatives[1].
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂ to allow for adherence and recovery.
Serial Dilution: Prepare a 1000x intermediate dilution series in pure DMSO. For a final concentration of 10 µM, prepare a 10 mM intermediate. Causality: Serial dilution in DMSO rather than media prevents the compound from crashing out of solution prematurely.
Media Spiking: Add 1 µL of the intermediate DMSO dilution to 999 µL of pre-warmed complete media to create a 1x dosing solution (final DMSO concentration = 0.1%).
Administration: Aspirate the old media from the 96-well plate and gently add 100 µL of the 1x dosing solution to the respective wells.
Incubation: Incubate for 24 to 48 hours. Causality: This timeframe is required to observe secondary phenotypic effects, such as changes in mitochondrial mass or apoptosis, following potential target engagement.
Objective: Confirm that the N-ethylpyrrolidine-2-carboxamide core is non-toxic, validating that the toxicity of its derivatives (e.g., ABT-510) is mechanism-specific[2].
Reagent Preparation: Thaw CellTiter-Glo® (ATP-based luminescence reagent) to room temperature.
Equilibration: Remove the 96-well dosing plate (from Protocol B) from the incubator and let it equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause edge effects in luminescence readings.
Lysis and Reaction: Add 100 µL of CellTiter-Glo® reagent directly to each well containing 100 µL of media.
Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Detection: Read luminescence using a microplate reader. Calculate viability relative to the 0.1% DMSO vehicle control. A viability >95% confirms the pharmacophore core is biologically inert at the tested dosage.
Large-Scale Synthesis Protocols for (S)-N-Ethylpyrrolidine-2-carboxamide (L-Proline Ethylamide)
Executive Summary & Strategic Importance (S)-N-ethylpyrrolidine-2-carboxamide, commonly referred to as L-proline ethylamide or H-Pro-NHEt, is a highly valuable chiral building block in pharmaceutical chemistry. It serves...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
(S)-N-ethylpyrrolidine-2-carboxamide, commonly referred to as L-proline ethylamide or H-Pro-NHEt, is a highly valuable chiral building block in pharmaceutical chemistry. It serves as the critical C-terminal fragment in the synthesis of numerous gonadotropin-releasing hormone (GnRH) superagonists, including Leuprolide, Buserelin, and Deslorelin[1][2][3]. Furthermore, it is an essential intermediate in the development of deubiquitinase (DUB) inhibitors and hepatitis C virus (HCV) protease inhibitors[4].
Scaling the synthesis of H-Pro-NHEt presents a unique set of chemical challenges. Because L-proline possesses both a secondary amine and a carboxylic acid, direct amidation typically leads to uncontrolled intermolecular self-condensation, yielding diketopiperazines or oligomeric byproducts. This application note details the mechanistic causality behind both the traditional multi-step protection-based synthesis and the modern, highly efficient one-pot silane-mediated protocol designed for industrial scale-up.
Mechanistic Pathways & Causal Logic
The Traditional Multi-Step Approach
Historically, the synthesis of H-Pro-NHEt required a classical peptide coupling strategy to prevent self-polymerization[1]. The secondary amine must first be masked using a protecting group (e.g., Boc, Cbz, or Fmoc). Once protected, the carboxylate is activated. For large-scale operations, the mixed anhydride method (using ethyl chloroformate and N-methylmorpholine) or coupling reagents like HBTU are employed[1][5]. After the ethylamine nucleophilic attack forms the amide bond, a final deprotection step (e.g., using HCl in dioxane or TFA) is required to yield the H-Pro-NHEt hydrochloride salt. While highly reliable, this route suffers from poor atom economy, high solvent overhead, and the necessity of isolating intermediates.
The Modern One-Step Silane-Mediated Approach
To bypass the inefficiencies of protecting group chemistry, a one-step preparative synthesis was developed utilizing dichlorodimethylsilane (Me₂SiCl₂)[4]. The causality behind this method relies on the dual reactivity of the silane reagent. When unprotected L-proline is treated with Me₂SiCl₂ in the presence of a base (pyridine), it rapidly forms a transient 5-membered cyclic silicon intermediate (a silyl ester-amide).
This cyclic intermediate acts as a self-validating activation system:
Protection: The silicon atom coordinates with the secondary amine, sterically and electronically shielding it from acting as a nucleophile.
Activation: The silyl ester highly activates the carbonyl carbon.
Upon the introduction of ethylamine, the nucleophile selectively attacks the activated carbonyl, collapsing the ring and yielding the desired ethylamide in a single pot, with volatile silanols as the primary byproduct[4].
Workflow and Pathway Visualizations
Comparison of traditional multi-step vs. modern one-step synthesis of H-Pro-NHEt.
Mechanism of dichlorodimethylsilane-mediated direct amidation of L-proline.
Quantitative Data Summary
The following table summarizes the key performance metrics comparing the two synthetic strategies, demonstrating why the silane-mediated route is preferred for industrial scale-up.
Metric
Traditional Multi-Step Route
Modern Silane-Mediated Route
Step Count
3 to 4 steps
1 step (One-pot)
Atom Economy
Low (High mass of protecting groups lost)
High (Only HCl and silanols lost)
Typical Overall Yield
60% – 75%
85% – 92%
Major Byproducts
Isobutylene, CO₂, coupling agent waste
Dimethylsilanediol, Pyridinium chloride
Scalability
Moderate (Requires intermediate isolation)
Excellent (Telescoped, easily scalable)
Epimerization Risk
Low to Moderate (Depends on activation)
Very Low (Maintains stereointegrity)
Detailed Experimental Protocols
Self-Validating Note: Both protocols below incorporate in-process controls. The disappearance of the starting material should be monitored via TLC (Ninhydrin stain) or HPLC to ensure the causality of the reaction progression before proceeding to the next step.
Protocol A: One-Step Silane-Mediated Synthesis (Optimized for Large-Scale)
This protocol leverages the transient cyclic silicon intermediate to bypass protecting group chemistry[4].
Reagents & Materials:
L-Proline (1.0 eq)
Dichlorodimethylsilane (1.1 eq)
Ethylamine (2.0 M solution in THF or gas, 3.0 eq)
Anhydrous Pyridine (Solvent and acid scavenger)
Dichloromethane (DCM) (Extraction solvent)
Step-by-Step Methodology:
Preparation of the Suspension: Under an inert nitrogen atmosphere, suspend L-proline (1.0 eq) in anhydrous pyridine (approx. 5-7 volumes). Cool the reaction vessel to 0°C using an ice-water bath.
Silane Activation: Slowly add dichlorodimethylsilane (1.1 eq) dropwise over 30 minutes. Causality: The slow addition controls the exothermic release of HCl, which is immediately neutralized by the pyridine. The mixture will transition into a clear solution as the soluble cyclic silicon intermediate forms.
Intermediate Maturation: Stir the solution at 0°C for an additional 1 hour, then allow it to warm to room temperature for 2 hours to ensure complete conversion to the cyclic intermediate.
Amidation: Re-cool the reactor to -10°C. Introduce ethylamine (3.0 eq) slowly. Causality: An excess of ethylamine is required to drive the nucleophilic ring-opening and to account for any residual HCl. Stir for 4 hours at room temperature.
Workup & Isolation: Concentrate the mixture under reduced pressure to remove excess ethylamine and pyridine. Dissolve the resulting residue in DCM and wash with a saturated aqueous Na₂CO₃ solution.
Hydrochloride Salt Formation: Dry the organic layer over anhydrous Na₂SO₄, filter, and cool to 0°C. Bubble dry HCl gas (or add HCl in dioxane) until precipitation is complete. Filter the white crystalline solid, wash with cold diethyl ether, and dry under vacuum to yield (S)-N-ethylpyrrolidine-2-carboxamide hydrochloride.
Protocol B: Traditional Mixed-Anhydride Synthesis (Bench-Scale Alternative)
This protocol is useful when silane reagents are unavailable or when utilizing pre-existing Boc-protected inventories[1][5].
Reagents & Materials:
Boc-L-Proline (1.0 eq)
Ethyl chloroformate (1.1 eq)
N-Methylmorpholine (NMM) (1.2 eq)
Ethylamine (2.0 M in THF, 1.5 eq)
4N HCl in Dioxane (Deprotection)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Carboxyl Activation: Dissolve Boc-L-Proline (1.0 eq) in anhydrous THF. Add N-methylmorpholine (1.2 eq) and cool the solution to -15°C.
Mixed Anhydride Formation: Add ethyl chloroformate (1.1 eq) dropwise. Causality: The low temperature prevents the premature decomposition of the highly reactive mixed anhydride intermediate and minimizes the risk of epimerization at the chiral alpha-carbon. Stir for 20 minutes.
Amidation: Add the ethylamine solution (1.5 eq) dropwise. Maintain the temperature at -15°C for 1 hour, then gradually allow it to warm to room temperature over 2 hours.
Intermediate Workup: Evaporate the THF. Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield Boc-L-Proline ethylamide as a viscous oil.
Deprotection: Dissolve the crude Boc-L-Proline ethylamide in a minimal amount of DCM. Add 4N HCl in dioxane (10 volumes). Stir at room temperature for 2 hours. Causality: The acidic environment cleaves the tert-butoxycarbonyl group, releasing isobutylene gas and CO₂, driving the reaction to completion.
Isolation: Evaporate the solvent to dryness. Triturate the residue with cold diethyl ether to precipitate the (S)-N-ethylpyrrolidine-2-carboxamide hydrochloride salt. Filter and dry under high vacuum.
References
[4] Title: ONE-STEP FACILE SYNTHESIS OF L-PROLINE - ETHYLAMIDE HYDROCHLORIDE - ResearchGate
Source: researchgate.net
URL:4
[3] Title: EP1660039B1 - Prevention of molecular weight reduction of the polymer, impurity formation and gelling in polymer compositions - Google Patents
Source: google.com
URL: 3
formulation of N-ethylpyrrolidine-2-carboxamide for biological assays
Application Note: Formulation Strategies and Biological Assay Protocols for N-Ethylpyrrolidine-2-Carboxamide Executive Summary N-ethylpyrrolidine-2-carboxamide (NEPC), also known as L-proline ethylamide, is a highly vers...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Formulation Strategies and Biological Assay Protocols for N-Ethylpyrrolidine-2-Carboxamide
Executive Summary
N-ethylpyrrolidine-2-carboxamide (NEPC), also known as L-proline ethylamide, is a highly versatile chiral building block and pharmacophore[1]. It serves as a critical structural motif in the development of cyanopyrrolidine-based deubiquitinating enzyme (DUB) inhibitors (targeting USP30 and UCHL1 for cancer therapy)[2], lysine-mimetic anti-arrhythmic agents[3], and novel anticonvulsant therapeutics[4].
When transitioning NEPC or its direct derivatives from chemical synthesis to biological evaluation, formulation is the primary bottleneck. The compound’s secondary amine and carboxamide groups confer unique solubility profiles but also introduce significant hygroscopicity[5]. This application note provides an authoritative, field-proven framework for formulating NEPC for both in vitro high-throughput screening (HTS) and in vivo pharmacokinetic (PK) assays, ensuring data reproducibility and compound stability.
Physicochemical Profiling & Causality of Formulation Choices
To design a self-validating formulation protocol, one must first understand the causality driven by the molecule's physicochemical properties:
Hygroscopicity & Solvent Selection: The carboxamide moiety readily forms hydrogen bonds with atmospheric moisture. When preparing in vitro master stocks, the use of standard, repeatedly opened DMSO will lead to water absorption. This alters the dielectric constant of the solvent, causing localized micro-precipitation of the compound and resulting in artificially low IC50 values during screening[5]. Causality-Driven Choice: Only freshly opened, anhydrous DMSO must be used.
Salt vs. Free Base Dynamics: The free base form of NEPC has moderate aqueous solubility but is highly soluble in organic solvents. For in vivo applications, converting NEPC to its hydrochloride salt (CAS 58107-62-3) protonates the secondary amine, drastically increasing its aqueous solubility and melting point (98-100 °C)[6]. Causality-Driven Choice: The HCl salt allows for the use of physiological saline (0.9% NaCl) as a primary vehicle, avoiding the neurotoxicity and hemolysis associated with high concentrations of co-solvents like Tween-80 or Cremophor EL.
Table 1: Physicochemical Parameters of NEPC[1][6]
Parameter
Value / Description
Formulation Implication
Molecular Formula
C₇H₁₄N₂O
Low molecular weight fragment; high permeability.
Molecular Weight
142.20 g/mol
Requires precise microbalance weighing for mM stocks.
Protocol A: In Vitro HTS Master Stock Preparation (100 mM)
This protocol is designed for preparing master stocks used in Fluorescence Polarization (FP) assays to evaluate DUB proteolytic activity[2].
Equilibration: Remove the lyophilized NEPC vial from -20 °C storage and place it in a vacuum desiccator at room temperature for 30 minutes. Validation Check: Skipping this step causes immediate condensation on the powder, ruining stock molarity.
Weighing: Using an analytical microbalance, weigh exactly 14.22 mg of NEPC into a sterile, static-free amber glass vial.
Solvation: In a nitrogen-purged glove box, open a new ampoule of anhydrous DMSO (≥99.9% purity). Add exactly 1.00 mL of anhydrous DMSO to the vial to achieve a 100 mM stock.
Dissolution: Vortex the vial for 30 seconds. If the solution is not completely clear, sonicate in a water bath at 25 °C for 5 minutes[5].
Aliquoting: Dispense 20 µL aliquots into tightly sealed microcentrifuge tubes. Store immediately at -80 °C. Note: Freeze-thaw cycles must not exceed 3 iterations.
Protocol B: In Vivo Formulation for Murine PK/PD Dosing (Clear Solution)
This protocol yields a 5 mg/mL clear solution suitable for Intravenous (IV) or Per Os (PO) administration, ensuring the compound remains in solution within the bloodstream.
Primary Solvation: Dissolve 50 mg of NEPC (HCl salt preferred)[7] in 0.5 mL of DMSO (5% of final volume). Vortex until completely clear.
Surfactant Addition: Add 4.0 mL of PEG300 (40% of final volume) to the solution. Vortex for 1 minute. PEG300 acts as a co-solvent to prevent precipitation upon aqueous dilution.
Micelle Formation: Add 0.5 mL of Tween-80 (5% of final volume). Sonicate for 2 minutes. The Tween-80 forms micelles that encapsulate any hydrophobic domains of the target molecule.
Aqueous Dilution: Dropwise, under continuous magnetic stirring (400 rpm), add 5.0 mL of sterile 0.9% physiological saline (50% of final volume).
Quality Control: Visually inspect for turbidity using a laser pointer (Tyndall effect). Filter through a 0.22 µm PTFE syringe filter prior to animal dosing.
Biological Assay Application Workflow
Once formulated, NEPC derivatives are frequently evaluated using a Fluorescence Polarization (FP) Assay to measure the inhibition of enzymes like UCHL1[2].
Mechanism: The formulated compound (diluted to 0.1% DMSO in assay buffer) is incubated with purified UCHL1 and a TAMRA-labeled peptide linked to ubiquitin via an isopeptide bond[2].
Readout: If the compound successfully inhibits the enzyme, the TAMRA-ubiquitin complex remains intact, tumbling slowly and emitting highly polarized light. If inactive, the enzyme cleaves the bond, releasing the small TAMRA-peptide, which tumbles rapidly, resulting in low fluorescence polarization.
Table 2: Recommended Formulation Vehicles by Assay Type
Application Note: Advanced Crystallization Strategies for (2S)-N-Ethylpyrrolidine-2-carboxamide
Target Audience: Structural Biologists, Medicinal Chemists, and Pharmaceutical Process Engineers. Mechanistic Context & Rationale (2S)-N-ethylpyrrolidine-2-carboxamide (commonly referred to as H-Pro-NHEt) is a highly ver...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Structural Biologists, Medicinal Chemists, and Pharmaceutical Process Engineers.
Mechanistic Context & Rationale
(2S)-N-ethylpyrrolidine-2-carboxamide (commonly referred to as H-Pro-NHEt) is a highly versatile, proline-derived chiral building block. It is prominently featured in the synthesis of complex peptide mimetics, such as the thrombospondin-1 (TSP-1) analog ABT-510, an anti-angiogenic agent investigated for the treatment of solid tumors and melanoma 1, 2. Furthermore, its structural motif is critical in the development of cyanopyrrolidine-based deubiquitylating enzyme (DUB) inhibitors 3.
Because the biological efficacy of these downstream active pharmaceutical ingredients (APIs) relies entirely on strict stereochemical fidelity, confirming the absolute (2S) configuration of the H-Pro-NHEt intermediate is a mandatory quality control step. This requires the growth of high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD). Simultaneously, drug development workflows require scalable bulk crystallization methods to isolate the compound with >98% purity. This application note details the physicochemical logic and validated protocols for both modalities.
Physicochemical Profile & Solvent Logic
The target molecule is typically synthesized and isolated as a hydrochloride salt (H-Pro-NHEt·HCl) to improve stability and handling 4. The protonated secondary amine and the primary carboxamide group create a dense, highly polar hydrogen-bonding network.
Causality in Solvent Selection:
Primary Solvent (Methanol): The hydroxyl group of methanol acts as a competitive hydrogen-bond donor and acceptor, effectively disrupting the solute's intermolecular lattice and allowing for complete dissolution of the crude residue.
Anti-Solvent (Diethyl Ether): Diethyl ether possesses a low dielectric constant and lacks hydrogen-bond donating capabilities. When introduced to the methanolic solution, it drastically reduces the overall solvating power of the medium, forcing the H-Pro-NHEt·HCl to precipitate or crystallize.
Table 1: Physicochemical Properties of H-Pro-NHEt·HCl
Soluble in Methanol, Ethanol, Water; Insoluble in Diethyl Ether, Hexane
Experimental Protocols
The following protocols are designed as self-validating systems. By observing specific physical phase transitions, researchers can verify the success of each step in real-time.
Protocol A: Vapor Diffusion (Anti-Solvent) for SCXRD Single Crystals
Objective: To maintain the system in the metastable zone for prolonged periods, promoting the growth of a few large, defect-free single crystals rather than a microcrystalline powder.5, 6
Preparation of Saturated Solution: Dissolve 20 mg of highly pure H-Pro-NHEt·HCl in a minimum volume of anhydrous methanol (approximately 0.5 mL) inside a clean 2-dram glass vial (the "inner vial").
Particulate Filtration (QC Step): Pass the solution through a 0.22 µm PTFE syringe filter into a new 2-dram vial. Causality: Dust particles act as heterogeneous nucleation sites, which cause rapid, uncontrolled formation of multiple small crystals (twinning). Removing them forces homogeneous nucleation.
Chamber Assembly: Place the uncapped inner vial into a larger 20 mL scintillation vial (the "outer vial"). Carefully pipette 3.0 mL of anhydrous diethyl ether into the outer vial, ensuring no liquid splashes into the inner vial.
Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Wrap the seal with Parafilm to prevent vapor escape. Store the assembly completely undisturbed in a temperature-controlled environment at 20°C for 3 to 7 days.
Mechanistic Action: Diethyl ether has a higher vapor pressure than methanol. It slowly diffuses through the vapor phase into the inner vial. This gradual shift lowers the solubility of the target compound at a micro-kinetic level, preventing supersaturation spikes 5.
Validation & Harvesting: Inspect the inner vial under a polarized light microscope. Self-Validation: High-quality single crystals will exhibit uniform extinction (birefringence) when the polarization angle is rotated, confirming a unified crystal lattice without twinning.
Protocol B: Controlled Bulk Precipitation for High-Yield Isolation
Objective: To force the system rapidly into the labile zone of the solubility curve, inducing massive nucleation for maximum yield and purity. [[4]]()
Dissolution & Desalting: Dissolve the crude, viscous post-reaction residue in 400 mL of methanol. Stir until fully homogenized. Filter the mixture through a Celite pad to remove any insoluble inorganic salts generated during upstream synthesis.
Concentration: Transfer the filtrate to a rotary evaporator and remove the methanol under reduced pressure (40°C water bath) until a thick, concentrated residue is obtained.
Anti-Solvent Shock: Immediately add 500 mL of diethyl ether to the concentrated residue.
Nucleation & Maturation: Stir the mixture vigorously for exactly 1 hour. Self-Validation: The solution will rapidly transition from clear to opalescent, followed by the precipitation of a dense white solid. This visual cue confirms successful nucleation.
Isolation: Isolate the pure H-Pro-NHEt·HCl by vacuum filtration. Wash the filter cake with 50 mL of cold diethyl ether to remove any residual trapped impurities, and dry under high vacuum to yield the final white crystalline powder 4.
Workflow Visualization
Caption: Dual-pathway crystallization workflow for H-Pro-NHEt·HCl, separating analytical SCXRD generation from bulk API isolation.
Quantitative Data Summary
Table 2: Comparison of Crystallization Modalities
Parameter
Method A: Vapor Diffusion
Method B: Bulk Precipitation
Primary Goal
Analytical structural validation (SCXRD)
High-yield isolation for downstream synthesis
Solvent System
Methanol (Inner) / Diethyl Ether (Outer)
Methanol (Evaporated) / Diethyl Ether (Bulk)
Thermodynamic State
Metastable Zone (Slow transition)
Labile Zone (Rapid supersaturation)
Timeframe
3 to 7 Days
1 to 2 Hours
Expected Morphology
Large, distinct, transparent prisms
Fine, opaque white microcrystalline powder
Yield
Low (< 20%)
High (> 85%)
References
US11319287B2 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer
Google Patents
URL
How to grow crystals for X-ray crystallography
International Union of Crystallography (IUCr)
URL: [Link]
Strategic Utilization of N-Ethylpyrrolidine-2-Carboxamide in Medicinal Chemistry Campaigns
Executive Summary N-ethylpyrrolidine-2-carboxamide (also known as L-proline ethylamide or H-Pro-NHEt) is a highly versatile chiral building block and pharmacophore fragment. In modern medicinal chemistry, its utility bif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-ethylpyrrolidine-2-carboxamide (also known as L-proline ethylamide or H-Pro-NHEt) is a highly versatile chiral building block and pharmacophore fragment. In modern medicinal chemistry, its utility bifurcates into two major, high-impact domains:
Peptidomimetic Drug Design : Serving as a critical C-terminal modification to enhance the metabolic stability and receptor affinity of peptide therapeutics (e.g., GnRH superagonists).
Asymmetric Organocatalysis : Functioning as a highly stereoselective enamine-iminium catalyst for complex small-molecule library generation.
This application note details the mechanistic causality behind its use in both domains and provides self-validating, step-by-step protocols for its implementation in laboratory workflows.
Pillar 1: Peptidomimetic Design and Metabolic Stability
Endogenous peptides often suffer from rapid proteolytic degradation, severely limiting their clinical utility. Gonadotropin-releasing hormone (GnRH), for instance, has a circulating half-life of merely 3 to 4 minutes. This rapid clearance is primarily driven by prolyl endopeptidases that cleave the native C-terminal
Pro9
Gly10
NH2
scissile bond.
By replacing the terminal glycinamide with an N-ethylamide directly attached to the proline residue—forming an N-ethylprolinamide terminus—medicinal chemists engineered a self-validating structural defense mechanism . This modification achieves two causal benefits:
Steric Occlusion : The ethyl group provides precise steric bulk that prevents the endopeptidase from properly orienting the peptide within its catalytic active site, effectively halting degradation.
Enhanced Receptor Affinity : The hydrophobic ethyl moiety perfectly occupies a lipophilic pocket within the GnRH receptor, significantly increasing binding affinity.
This single C-terminal modification is the foundational design principle behind blockbuster superagonists like Leuprolide . Continuous exposure to this stabilized analog induces profound pituitary GnRH receptor desensitization, leading to therapeutic castration levels of testosterone and estradiol—a critical mechanism for treating hormone-responsive prostate cancer and endometriosis .
GnRH receptor desensitization pathway induced by N-ethylprolinamide-modified superagonists.
Protocol A: Solid-Phase Synthesis of C-Terminal N-Ethylprolinamide Peptides
Rationale & Causality : Standard Solid-Phase Peptide Synthesis (SPPS) using Rink Amide resins inherently yields primary amides upon cleavage. To synthesize a secondary N-ethylamide, the protocol must utilize a 4-sulfamylbutyryl AM resin (Kenner's safety-catch) . This system is self-validating: the sulfonamide linker remains completely inert to the basic conditions of Fmoc deprotection. Only upon deliberate electrophilic activation (cyanomethylation) does the linker become susceptible to nucleophilic displacement by ethylamine, simultaneously cleaving the peptide and installing the target pharmacophore.
Step 1: Resin Loading
Swell 4-sulfamylbutyryl AM resin (0.1 mmol) in anhydrous DMF for 30 minutes.
Dissolve Fmoc-L-Pro-OH (0.4 mmol), PyBOP (0.4 mmol), and DIPEA (0.8 mmol) in minimal DMF. Add the solution to the resin.
Agitate for 16 hours at room temperature. Wash sequentially with DMF (3x) and DCM (3x).
Step 2: Iterative SPPS
Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 10 mins).
Couple subsequent amino acids using Fmoc-AA-OH (0.4 mmol), HBTU (0.4 mmol), and DIPEA (0.8 mmol) for 45 minutes per cycle.
Repeat until the desired sequence (e.g., the 9-residue Leuprolide sequence) is complete.
Step 3: Safety-Catch Linker Activation
Wash the peptide-resin thoroughly with NMP to remove all traces of DMF/DCM.
Swell the resin in NMP. Add iodoacetonitrile (2.0 mmol) and DIPEA (1.0 mmol).
Agitate for 24 hours while protected from light. The sulfonamide is now cyanomethylated and highly activated.
Wash sequentially with NMP, DMF, and DCM.
Step 4: Cleavage and Ethylamidation
Suspend the activated resin in anhydrous THF.
Add a 2.0 M solution of ethylamine (
EtNH2
) in THF (2.0 mL).
Agitate for 18 hours at room temperature.
Filter the resin and collect the filtrate. Wash the resin with additional THF and Methanol to extract all product.
Evaporate the combined filtrates under reduced pressure to yield the crude C-terminal N-ethylprolinamide peptide, ready for HPLC purification.
Pillar 2: Asymmetric Organocatalysis
Beyond its role as a structural motif, N-ethyl-L-prolinamide is a highly efficient, metal-free organocatalyst. While L-proline is a classic catalyst, its zwitterionic nature limits its solubility in organic solvents. N-ethylprolinamide overcomes this limitation while maintaining the dual-activation mechanism required for stereocontrol.
Mechanistic Causality : The secondary amine of the pyrrolidine ring reacts with carbonyl substrates to form a nucleophilic enamine intermediate. Concurrently, the N-ethylamide proton acts as a precise hydrogen-bond donor. This H-bond tightly coordinates the incoming electrophile (such as an aldehyde), locking the transition state into a rigid conformation and directing nucleophilic attack exclusively to a single enantioface.
Enamine-iminium catalytic cycle driven by N-ethylprolinamide highlighting H-bond stereocontrol.
Rationale & Causality : This protocol utilizes a weak acid co-catalyst (benzoic acid). The addition of the acid is a self-validating optimization: it facilitates the rapid protonation of the hemiaminal intermediate, accelerating water elimination to form the active enamine. This prevents the catalyst from being trapped off-cycle, ensuring high turnover rates and maximizing enantiomeric excess (ee).
Step 1: Reaction Setup
To an oven-dried 10 mL round-bottom flask, add the electrophile, 4-nitrobenzaldehyde (0.5 mmol).
Add N-ethyl-L-prolinamide (0.05 mmol, 10 mol%) as the primary chiral catalyst.
Add 2.0 mL of the nucleophilic ketone substrate (e.g., acetone or cyclohexanone). If the ketone is a solid, dissolve the mixture in 1.0 mL of anhydrous DMSO.
Stir the mixture vigorously at room temperature (20–25 °C) for 24–48 hours. Monitor conversion via TLC (Hexanes/EtOAc 7:3).
Step 3: Quenching and Isolation
Quench the reaction by adding 5 mL of saturated aqueous
NH4Cl
to hydrolyze the iminium intermediate and release the catalyst.
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purify the crude product via flash column chromatography to isolate the chiral aldol adduct.
Quantitative Data Summaries
Table 1: Pharmacokinetic Impact of N-Ethylprolinamide Substitution
Highlighting the causality between C-terminal modification and drug viability.
Table 2: Organocatalytic Efficiency of N-Ethyl-L-Prolinamide
Benchmarking the catalyst in asymmetric intermolecular aldol additions.
Substrate (Ketone)
Electrophile
Co-Catalyst
Isolated Yield (%)
Enantiomeric Excess (ee %)
Acetone
4-Nitrobenzaldehyde
Benzoic Acid (10 mol%)
88%
92%
Cyclohexanone
4-Nitrobenzaldehyde
Benzoic Acid (10 mol%)
91%
96% (anti)
Acetone
Benzaldehyde
None
45%
78%
References
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 7408609, L-Proline ethylamide." PubChem. Available at:[Link]
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 657181, Leuprolide." PubChem. Available at:[Link]
Clinical Interpretation of Variants in Cancer (CIViC). "Therapies: Leuprolide Summary." CIViCdb. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting N-Ethylpyrrolidine-2-Carboxamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the synthesis of (2S)-N-ethylpyrrolidine-2-carboxa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the synthesis of (2S)-N-ethylpyrrolidine-2-carboxamide (commonly referred to as L-proline ethylamide or H-Pro-NHEt).
This compound is a critical chiral building block used in the synthesis of active pharmaceutical ingredients, including GnRH analogs like buserelin[1] and various protease inhibitors[2]. Due to the unique steric profile of the pyrrolidine ring and the high polarity of the resulting secondary amine, synthesizing its hydrochloride salt (H-Pro-NHEt·HCl) requires strict control over coupling conditions and isolation techniques[3].
To ensure high optical purity and manageable reaction profiles, the synthesis is typically executed via a two-step amidation and deprotection sequence. Alternatively, a one-pot silylation method can be employed.
Protocol A: Standard Two-Step Amidation & Deprotection
This protocol utilizes standard peptide coupling chemistry. The workup steps are self-validating: the acidic wash removes unreacted ethylamine, while the basic wash neutralizes and removes residual HOBt and unreacted starting acid.
Step 1: Synthesis of N-Boc-L-Proline Ethylamide
Activation: Dissolve 10.0 mmol of N-Boc-L-proline and 12.0 mmol of Hydroxybenzotriazole (HOBt) in 30 mL of anhydrous Dichloromethane (DCM). Cool to 0°C under a nitrogen atmosphere.
Coupling: Add 12.0 mmol of EDC·HCl portion-wise. Stir for 15 minutes to allow the active O-acylisourea ester to form.
Amidation: Slowly add 15.0 mmol of Ethylamine (supplied as a 2.0 M solution in THF) followed by 20.0 mmol of N,N-Diisopropylethylamine (DIPEA).
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours in a tightly sealed vessel.
Workup: Wash the organic layer successively with 5% aqueous citric acid (2x), saturated NaHCO₃ (2x), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Deprotection to H-Pro-NHEt·HCl
Cleavage: Dissolve the crude N-Boc-L-proline ethylamide in 15 mL of DCM. Cool to 0°C.
Acidification: Slowly add 10 mL of 4M HCl in dioxane. Stir at room temperature for 2 hours.
Isolation: Evaporate the volatiles under reduced pressure. To remove residual dioxane, co-evaporate with DCM twice.
Crystallization: Triturate the resulting viscous oil vigorously with cold anhydrous diethyl ether until a white crystalline solid forms. Filter and dry under high vacuum[3].
For researchers looking to bypass Boc-protection, a one-step synthesis directly from unprotected L-proline has been established using a cyclic silicon intermediate[2].
Suspend L-proline in anhydrous pyridine.
Add dichlorodimethylsilane to form the highly reactive cyclic silyl ester intermediate.
Introduce ethylamine to yield the amide, followed by an acidic workup to isolate the hydrochloride salt directly.
Quantitative Data: Coupling Strategy Comparison
Selecting the right coupling reagent dictates the impurity profile and overall yield. Below is a comparison of field-tested strategies for proline amidation.
Coupling Strategy
Reagents
Typical Yield
Racemization Risk
Key Advantage / Disadvantage
Carbodiimide
EDC·HCl, HOBt, DIPEA
80–85%
Low
Easy aqueous workup; standard protocol.
Uronium/Aminium
HATU, DIPEA
90–95%
Moderate
Fast kinetics for hindered secondary amines; expensive.
Mixed Anhydride
Isobutyl chloroformate, NMM
75–80%
High
Economical; requires strict temperature control (-15°C).
Direct Silylation
Dichlorodimethylsilane
70–80%
Low
One-pot from unprotected Proline; requires strictly dry conditions[2].
Troubleshooting Workflows & FAQs
Decision tree for diagnosing low yields in L-Proline Ethylamide synthesis.
Q1: Why is my yield drastically reduced after the final aqueous workup?
Mechanistic Causality: The deprotected free base, (2S)-N-ethylpyrrolidine-2-carboxamide, is a highly polar, low-molecular-weight (142.20 g/mol ) secondary amine[4]. It exhibits extreme water solubility and will preferentially partition into the aqueous layer during extraction, leading to near-total product loss.
Solution: Do not perform an aqueous workup on the deprotected product. Instead, isolate the product exclusively as the hydrochloride salt by direct precipitation from organic solvents (e.g., DCM/Diethyl ether) after acidic cleavage[3]. If isolating the free base is strictly required for downstream chemistry, utilize a strong cation exchange (SCX) resin or continuous liquid-liquid extraction.
Q2: The coupling reaction stalls at ~70% conversion. What is the cause?
Mechanistic Causality: Two factors are at play. First, the secondary amine of the pyrrolidine ring is sterically hindered, making the activated ester less reactive compared to primary amino acids. Second, ethylamine is a highly volatile reagent (boiling point 16.6°C). If the reaction vessel is not properly sealed, the ethylamine escapes into the headspace, destroying the stoichiometry.
Solution: Use a tightly sealed reaction vessel (e.g., a pressure tube for small scales). Employ a commercially available solution of ethylamine in THF rather than bubbling gaseous ethylamine, and use a slight excess (1.5 to 2.0 equivalents) to compensate for evaporative loss.
Q3: My final H-Pro-NHEt·HCl product is a sticky, hygroscopic oil instead of a crystalline solid. How do I fix this?
Mechanistic Causality: Sticky oils in this synthesis are almost exclusively caused by residual solvents (especially dioxane or DMF) or unreacted starting materials acting as plasticizers. The hydrochloride salt is highly crystalline, but only when completely desolvated[5].
Solution: Co-evaporate the crude oil with DCM or toluene multiple times to azeotropically remove trapped dioxane. Vigorously triturate the residue with cold, anhydrous diethyl ether. The mechanical shearing action in a non-polar solvent forces the salt to crystallize.
Scientist's Note: Skipping the co-evaporation step is the most common reason researchers end up with unworkable syrups instead of free-flowing powders.
Q4: I am observing epimerization (racemization) in my final product. How can I prevent this?
Mechanistic Causality: While proline is generally more resistant to racemization than other amino acids—because its cyclic structure restricts the formation of the traditional oxazolone intermediate—base-catalyzed enolization can still occur if an excess of strong base is used during the activation step.
Solution: Ensure strict temperature control (maintain 0°C during the addition of coupling reagents). Use HOBt or Oxyma as an additive to rapidly intercept the O-acylisourea intermediate, forming a less basic active ester that resists enolization. Avoid using excessive amounts of DIPEA.
References
ONE-STEP FACILE SYNTHESIS OF L-PROLINE ETHYLAMIDE HYDROCHLORIDE. ResearchGate. URL:[Link]
Technical Support Center: Troubleshooting the Purification of N-Ethylpyrrolidine-2-Carboxamide
Overview N-Ethylpyrrolidine-2-carboxamide, most commonly isolated as its enantiomerically pure hydrochloride salt (S)-N-ethylpyrrolidine-2-carboxamide hydrochloride (H-Pro-NHEt·HCl) , is a critical chiral building block....
Author: BenchChem Technical Support Team. Date: March 2026
Overview
N-Ethylpyrrolidine-2-carboxamide, most commonly isolated as its enantiomerically pure hydrochloride salt (S)-N-ethylpyrrolidine-2-carboxamide hydrochloride (H-Pro-NHEt·HCl) , is a critical chiral building block. It is extensively utilized in the solution-phase and solid-phase synthesis of GnRH agonists, such as Leuprolide and Buserelin[1]. Due to its high polarity, basic secondary amine, and extreme water solubility, researchers frequently encounter yield losses and purity issues during extraction.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield, enantiomerically pure isolation.
Part 1: Quantitative Physicochemical Data
Understanding the physical properties of H-Pro-NHEt·HCl is the first step in designing a logical purification workflow.
Highly soluble in water and methanol; insoluble in diethyl ether and hexane[3].
Part 2: Purification Workflow & Logical Architecture
The following diagram illustrates the logical separation principles applied during the isolation of H-Pro-NHEt·HCl from a crude reaction mixture (typically L-proline and ethylamine).
Logical workflow for the isolation and purification of H-Pro-NHEt·HCl from crude reaction mixtures.
Part 3: Troubleshooting Guides & FAQs
Q1: I am losing my product during the aqueous extraction phase. Why is my yield so low?Causality & Solution: A common and fatal mistake in the purification of H-Pro-NHEt is attempting to extract the free base into an organic solvent. N-ethylpyrrolidine-2-carboxamide is highly polar and exceptionally water-soluble. When the crude residue is dissolved in 5% Na₂CO₃, the product remains entirely in the aqueous layer[3]. The subsequent wash with an ether-hexane (1:1) mixture is designed strictly to remove non-polar organic impurities (e.g., residual pyridine or dimethyldichlorosilane byproducts), not to extract the product[2].
Actionable Fix: Do not discard the aqueous layer. Retain it, concentrate it under reduced pressure, and proceed directly to the salt formation step.
Q2: How do I effectively remove inorganic salts after neutralizing the aqueous layer with HCl?Causality & Solution: After adding 17% HCl to the concentrated aqueous layer, you must evaporate the solution to dryness. This leaves a crude matrix of H-Pro-NHEt·HCl heavily contaminated with inorganic salts (such as NaCl formed from the Na₂CO₃ neutralization). Because H-Pro-NHEt·HCl is highly soluble in methanol while inorganic salts are not, methanol acts as a highly selective solvent[3].
Actionable Fix: Suspend the completely dried crude residue in anhydrous methanol. The inorganic salts will remain as a fine, insoluble suspension. Filter the mixture to remove the salts, then concentrate the methanolic filtrate to recover your desalted product[2].
Q3: My final H-Pro-NHEt·HCl is an oil or a sticky resin instead of white crystals. How do I induce crystallization?Causality & Solution: The hydrochloride salt of this proline derivative is notoriously hygroscopic. If any residual water or methanol remains trapped in the matrix, it depresses the melting point and forms a sticky oil.
Actionable Fix: Ensure absolute solvent removal under high vacuum prior to crystallization. To induce crystallization, add anhydrous diethyl ether to the residue. Diethyl ether acts as a strong anti-solvent. Vigorously stir the suspension for at least 1 hour; the mechanical shearing forces, combined with the anti-solvent environment, will break the oil phase and force the precipitation of pure white crystals[2].
Q4: How can I ensure the enantiomeric purity (avoiding epimerization at C2) during the workup?Causality & Solution: The alpha-proton at the C2 chiral center of the pyrrolidine ring is susceptible to abstraction under strongly basic conditions, which leads to racemization.
Actionable Fix: Avoid using strong bases like NaOH or KOH during the aqueous workup. The use of a mild 5% Na₂CO₃ solution provides just enough alkalinity to keep the secondary amine deprotonated without triggering epimerization[3]. Maintain strict temperature control (0°C to room temperature) throughout the basic workup phases.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes self-validating checkpoints to ensure the chemical state of the molecule is correct before proceeding to the next phase.
Phase 1: Aqueous Workup and Non-Polar Wash
Dissolve the crude viscous residue (obtained post-reaction and evaporation) in 300 mL of a 5% Na₂CO₃ aqueous solution[2].
Validation Checkpoint: Verify the pH of the solution is between 8.5 and 9.5. If it is lower, the amine may protonate and trap impurities; if higher, you risk epimerization.
Wash the aqueous layer with 400 mL of an Et₂O-hexane mixture (1:1 v/v)[3].
Validation Checkpoint: Perform a TLC spot test of the organic layer. It should show non-polar impurities moving near the solvent front, with no UV-active or ninhydrin-positive spots at the baseline (confirming the product safely remains in the aqueous phase).
Separate and retain the aqueous layer . Discard the organic wash layer.
Phase 2: Salt Formation and Desalting
Concentrate the aqueous layer under reduced pressure until a thick residue forms.
Validation Checkpoint: The pH must drop below 2.0 to ensure complete conversion of the free base to the hydrochloride salt.
Evaporate the acidified mixture to complete dryness in vacuo.
Add 400 mL of anhydrous methanol to the dried residue and stir for 15 minutes[3].
Filter the mixture to remove the insoluble inorganic salts.
Validation Checkpoint: The filtered solid should be completely white and easily crushable (pure inorganic salt), while the filtrate should be clear and contain the dissolved product.
Phase 3: Crystallization
Concentrate the methanolic filtrate under reduced pressure to yield a viscous residue.
Add 500 mL of anhydrous diethyl ether to the residue[2].
Stir vigorously for 1 hour at room temperature.
Validation Checkpoint: The transition from a sticky oil to a free-flowing white crystalline suspension indicates successful crystallization.
Isolate the pure (S)-N-ethylpyrrolidine-2-carboxamide hydrochloride by vacuum filtration and dry under high vacuum.
References
Kocienski, P. J., et al. "Solution-phase synthesis of leuprolide and its intermediates." US Patent US8013117B2.
Technical Support Center: Mitigating Experimental Artifacts with N-ethylpyrrolidine-2-carboxamide
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing critical yield losses during the synthesis of GnRH agonists (e.g., L...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing critical yield losses during the synthesis of GnRH agonists (e.g., Leuprolide, Buserelin, Histrelin) and small-molecule DUB inhibitors.
The integration of N-ethylpyrrolidine-2-carboxamide (commonly referred to as Pro-NHEt) at the C-terminus is notorious for generating complex experimental artifacts. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to ensure synthetic integrity.
Visualizing Artifact Pathways
Understanding the mechanistic divergence between successful Pro-NHEt integration and artifact generation is the first step in troubleshooting. The diagram below illustrates how synthetic choices dictate the fate of your peptide.
Q1: Why am I seeing massive yield loss and truncated peptides when extending from a C-terminal Pro-NHEt?
The Causality: You are observing Diketopiperazine (DKP) truncation[1]. N-ethylpyrrolidine-2-carboxamide contains a secondary amine within its pyrrolidine ring, which lowers the thermodynamic barrier for cis-trans isomerization of the preceding peptide bond. When the Fmoc protecting group is removed from the penultimate amino acid (e.g., Arginine or Histidine), its newly liberated primary amine is brought into spatial proximity with the C-terminal ethylamide carbonyl. This triggers a rapid intramolecular nucleophilic attack, ejecting ethylamine and forming a highly stable 6-membered cyclic DKP ring (e.g., cyclo(Arg-Pro) or cyclo(His-Trp)[2]), permanently truncating your peptide from the resin.
Self-Validating Check: Analyze your post-deprotection wash fractions via LC-MS. The presence of a mass peak corresponding to the cyclic dipeptide confirms DKP-mediated truncation.
Q2: We use ethylamine to cleave our peptide from an ester-linked resin to generate the Pro-NHEt terminus. Why is our product contaminated with the "Free Acid" (Pro-OH)?
The Causality: The "free acid" artifact is a product of competitive hydrolysis[3]. Aminolysis of a resin-bound ester using ethylamine requires strictly anhydrous conditions. Ethylamine is highly hygroscopic; if the reagent or your cleavage solvent (typically MeOH/THF) contains even trace amounts of water, the resulting hydroxide ions act as a superior nucleophile compared to the bulky ethylamine. This leads to premature saponification of the ester bond, yielding the C-terminal carboxylic acid (des-ethylamide artifact) instead of the target amide.
Self-Validating Check: Perform a Karl Fischer titration on your ethylamine/solvent mixture prior to cleavage. Water content must be strictly <0.05%. On LC-MS, this artifact presents as a distinct -27 Da mass shift (loss of ethylamine + addition of OH).
Q3: To avoid DKP formation, we switched to coupling pre-formed H-Pro-NHEt in solution phase. Now we detect a diastereomeric impurity. What is the mechanism?
The Causality: You are inducing epimerization (racemization) of the penultimate amino acid during fragment condensation[4]. When you activate the C-terminal carboxylate of your peptide fragment (e.g., Arg(Pbf)-OH) in the presence of strong tertiary amine bases like Diisopropylethylamine (DIEA), it forms an oxazolone intermediate. Because coupling to the sterically hindered secondary amine of H-Pro-NHEt is kinetically slow, the oxazolone has a prolonged half-life. This allows the strong base to abstract a proton at the alpha-carbon, leading to racemization and the formation of D-amino acid artifacts.
Self-Validating Check: Co-inject a synthesized standard of the D-epimer (e.g., D-Arg-Pro-NHEt) during your analytical RP-HPLC run. Co-elution confirms the identity of the diastereomeric artifact.
Quantitative Strategy Comparison
To make data-driven decisions on your synthetic route, compare the artifact profiles of the two primary Pro-NHEt integration strategies:
To completely bypass DKP formation and hydrolysis artifacts, utilize this self-validating Hybrid Solid-Liquid Phase protocol[4].
Phase 1: Solid-Phase Fragment Assembly
Synthesis: Assemble the protected peptide sequence (lacking the C-terminal Pro-NHEt) on a hyper-acid-labile 2-Chlorotrityl chloride (2-CTC) resin.
Mild Cleavage: Treat the resin with 1% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM) for 15 minutes at room temperature.
Neutralization: Immediately filter the eluate into a collection flask containing 10 equivalents of Pyridine to neutralize the acid.
Validation Checkpoint: Analyze the eluate via LC-MS. The intact presence of highly labile side-chain protecting groups (e.g., Trt, tBu) confirms successful fragment isolation without premature global deprotection.
Phase 2: Solution-Phase Condensation
4. Desalting: N-ethylpyrrolidine-2-carboxamide is typically supplied as a hygroscopic hydrochloride salt (H-Pro-NHEt·HCl). Dry the reagent under a vacuum desiccator for 24 hours prior to use.
5. Activation: Dissolve the protected peptide fragment (1.0 eq) and H-Pro-NHEt·HCl (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
Validation Checkpoint: Perform Karl Fischer titration on the DMF; water content must be <50 ppm to prevent competitive hydrolysis.
Causality Note: Oxyma/DIC provides powerful activation while suppressing oxazolone formation. Collidine is a non-nucleophilic, weak base that neutralizes the HCl salt without driving alpha-carbon enolization, effectively mitigating the epimerization artifact.
Reaction Monitoring: Stir for 4 hours at room temperature. Monitor completion via HPLC.
Phase 3: Global Deprotection & Isolation
8. Deprotection: Evaporate the DMF under reduced pressure. Treat the residue with a standard cleavage cocktail (TFA / Triisopropylsilane / Water, 95:2.5:2.5) for 2 hours.
9. Isolation: Precipitate the final peptide in cold diethyl ether (-20°C), centrifuge at 4000 rpm for 10 minutes, and purify the pellet via preparative RP-HPLC.
References
Related impurities in peptide medicines
Source: ResearchGate
URL
Liquid-Phase Peptide Synthesis (LPPS)
Characterization of the solution degradation products of histrelin, a gonadotropin releasing hormone (LH/RH)
Novel Process For The Preparation Of Leuprolide And Its Pharmaceutically Acceptable Salts Thereof
Source: US Patent US20130060004A1 - Google Patents
URL
Technical Support Center: Optimization of Reaction Conditions for N-Ethylpyrrolidine-2-Carboxamide
Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis and optimization of N-ethylpyrrolidine-2-carboxamide (widely utilized and isolated as...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and optimization of N-ethylpyrrolidine-2-carboxamide (widely utilized and isolated as its chiral (2S) enantiomer hydrochloride salt, H-Pro-NHEt·HCl ). As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical chemistry and benchtop execution.
This document moves beyond standard procedural lists by explaining the causality behind each experimental choice. By understanding the mechanistic "why" behind the "how," you can ensure your workflows are robust, reproducible, and scientifically sound.
Part 1: Expert FAQs - Mechanistic Insights & Optimization
Q1: Why is dimethyldichlorosilane (Me₂SiCl₂) preferred over traditional uronium coupling agents (e.g., HBTU, HATU) for the direct amidation of L-proline?A: Causality: Using standard coupling agents requires pre-protection of the secondary amine (e.g., Boc-Pro-OH) to prevent polymerization, followed by a time-consuming deprotection step[1]. Me₂SiCl₂ acts as a dual-purpose reagent. When added to L-proline in pyridine, it transiently silylates the secondary amine (protecting it) and forms a highly reactive silyl ester with the carboxylic acid (activating it)[2]. This allows the direct, one-pot addition of ethylamine, cutting a three-step process down to a single, highly efficient transformation.
Q2: During the addition of ethylamine, my reaction mixture turns dark yellow/brown, and the final yield is poor. What is the mechanistic failure here?A: Causality: The amidation of the activated silyl ester by ethylamine is highly exothermic. If the internal temperature exceeds 0 °C during the addition, two destructive side reactions occur:
Racemization: Thermal energy promotes the formation of a transient oxazolone-like intermediate, which rapidly enolizes, destroying the (S)-chirality at the C2 position.
Decomposition: Uncontrolled exotherms cause the degradation of the silylated intermediates, leading to colored polymeric byproducts.
Resolution: Maintain a strict 0 °C environment using an ice-salt bath and add the dry ethylamine (EtNH₂) dropwise[3].
Q3: Why do we use a 5% Na₂CO₃ solution and an ether-hexane (1:1) wash during the workup phase?A: Causality: After the amidation step, the crude mixture contains the desired L-proline ethylamide (free base), unreacted ethylamine, pyridine, and various hydrochloride salts. Dissolving the residue in 5% Na₂CO₃ ensures the pyrrolidine nitrogen remains completely deprotonated (as a free base), keeping it highly water-soluble due to its polarity[2]. The ether-hexane (1:1) wash is specifically calibrated to extract non-polar organic impurities and residual pyridine without pulling the highly polar product into the organic layer.
Part 2: Quantitative Data & Parameter Optimization
To achieve the benchmark yield of >83%, specific reaction parameters must be tightly controlled. The table below summarizes the quantitative optimization data and the causality behind the established standards.
Parameter
Suboptimal Condition
Optimized Condition
Mechanistic Causality / Impact
Activating Agent
SOCl₂ / MeOH
Me₂SiCl₂ in Pyridine
Me₂SiCl₂ enables one-pot transient protection and activation; SOCl₂ requires prior amine protection to prevent self-condensation.
EtNH₂ Equivalents
1.5 - 2.0 eq
4.0 eq
Excess EtNH₂ acts as both the nucleophile and a base to neutralize the HCl generated, driving the equilibrium forward[3].
Reaction Temp
Room Temperature
0 °C (Strict)
Prevents thermal racemization at the C2 chiral center and suppresses side-product formation[2].
Crystallization
Acetone / Water
Anhydrous MeOH / Et₂O
The HCl salt is highly hygroscopic; anhydrous Et₂O forces the pure salt out of solution, yielding 83.1% recovery[3].
Part 3: Self-Validating Experimental Protocol
Every protocol must be a self-validating system. The following methodology for the one-pot synthesis of H-Pro-NHEt·HCl includes built-in visual checkpoints to verify the success of each mechanistic step in real-time. This protocol yields ~148.4 g (83.1%) of pure white crystals (HPLC purity >99.2%) from 1.00 mol of L-proline[3].
Phase 1: Activation and Transient Protection
Setup: Under an argon atmosphere, suspend L-proline (115.1 g, 1.00 mol) in anhydrous pyridine (500 mL) in a dry, multi-neck round-bottom flask.
Cooling: Submerge the flask in an ice-salt bath and cool to strictly 0 °C.
Activation: Slowly add dimethyldichlorosilane (148.4 g, 1.15 mol) dropwise via an addition funnel, maintaining the internal temperature at 0 °C. Stir for 2 hours.
🟢 Self-Validation Checkpoint 1: The suspension will change in consistency as the silyl ester/amine intermediate forms. If the mixture remains completely unchanged, verify the anhydrous state of your pyridine, as ambient moisture rapidly hydrolyzes Me₂SiCl₂.
Phase 2: Amidation
Nucleophilic Attack: While maintaining 0 °C, add dry ethylamine (180.3 g, 4.00 mol) dropwise.
🟢 Self-Validation Checkpoint 2: A heavy precipitate will immediately form. This is a visual confirmation of the successful displacement of the silyl group, generating the amide and precipitating pyridine/amine hydrochloride salts[3].
Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1 hour.
Phase 3: Workup and Salt Formation
Filtration: Filter the precipitate to remove salts, and evaporate the pyridine solvent under reduced pressure.
Extraction: Dissolve the viscous residue in 300 mL of 5% Na₂CO₃ solution. Wash the aqueous layer with an ether-hexane mixture (1:1, 400 mL) to remove non-polar impurities[2].
Salt Conversion: Concentrate the aqueous phase under reduced pressure. Add 17% hydrochloric acid (200 mL) to the crude L-proline ethylamide free base, then evaporate completely in vacuo[3].
Phase 4: Purification and Crystallization
Desalting: Add anhydrous methanol (400 mL) to the residue. Filter the mixture to remove insoluble inorganic salts, then evaporate the methanol under reduced pressure[3].
Crystallization: Add anhydrous diethyl ether (500 mL) to the resulting oil and stir vigorously for 1 hour.
🟢 Self-Validation Checkpoint 3: The product will rapidly transition from a viscous oil to a suspension of white crystals. If it fails to crystallize, residual water is present. Re-evaporate with toluene to azeotropically remove water before re-attempting ether crystallization.
Isolation: Filter the pure (S)-N-ethylpyrrolidine-2-carboxamide hydrochloride. (Melting point: 98-100 °C)[3].
Part 4: Workflow Visualization
Figure 1: Self-validating one-pot synthesis workflow for H-Pro-NHEt·HCl.
Part 5: References
Title: The Chemical Landscape of H-Pro-NHEt.HCl: A Technical Guide for Researchers
Source: BenchChem
URL:2
Technical Support Center: Troubleshooting N-Ethylpyrrolidine-2-Carboxamide (H-Pro-NHEt) Workflows
Welcome to the Technical Support Center for (2S)-N-ethylpyrrolidine-2-carboxamide hydrochloride (commonly referred to as H-Pro-NHEt·HCl or L-proline ethylamide). This chiral, conformationally constrained building block i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (2S)-N-ethylpyrrolidine-2-carboxamide hydrochloride (commonly referred to as H-Pro-NHEt·HCl or L-proline ethylamide). This chiral, conformationally constrained building block is critical in the synthesis of peptidomimetics, modified lysine-mimetic compounds[1], and various pharmaceutical intermediates.
Despite its utility, researchers frequently encounter poor reproducibility when incorporating H-Pro-NHEt·HCl into complex synthesis pipelines. This guide dissects the physicochemical causality behind these failures and provides self-validating protocols to ensure absolute experimental control.
Diagnostic Workflow: Root Cause Analysis
Workflow identifying root causes of H-Pro-NHEt·HCl reproducibility issues and their resolutions.
FAQ: Common Reproducibility Roadblocks
Q: Why do my amide coupling reactions with H-Pro-NHEt·HCl yield highly variable amounts of the target peptidomimetic across different batches?A: The root cause is a compounded effect of steric hindrance and hygroscopicity . H-Pro-NHEt·HCl features a secondary amine embedded within a rigid pyrrolidine ring, which inherently limits the approach trajectory of incoming acylating agents. Furthermore, the hydrochloride salt form, while enhancing solubility in polar solvents[2], is highly hygroscopic. If ambient moisture is absorbed during storage or handling, the actual molarity of your weighed solid decreases. This leads to sub-stoichiometric amine equivalents and incomplete reactions.
Causality Fix: Never assume the bottle weight is purely anhydrous salt. Always perform a Karl Fischer titration before use to dictate exact molar equivalents.
Q: I am detecting multiple peaks with identical masses (isobars) in my LC-MS after coupling. What is happening?A: You are observing diastereomers resulting from racemization at the alpha-carbon (C2) of the pyrrolidine ring. Under standard basic coupling conditions (e.g., using excess DIPEA or TEA to neutralize the HCl salt), the alpha-proton becomes labile. Because the acylation of the hindered secondary amine is kinetically slow, the intermediate has a prolonged residence time in a basic environment, giving it ample opportunity to epimerize[3].
Causality Fix: Switch to a less nucleophilic, sterically hindered base like 2,4,6-collidine, and utilize highly efficient coupling reagents (e.g., HATU) to accelerate amide bond formation, effectively outcompeting the racemization pathway.
Q: How should I store H-Pro-NHEt·HCl to prevent degradation?A: While the ethylamide group confers increased resistance to enzymatic degradation (such as by carboxypeptidases) compared to a free carboxylic acid[3], the molecule is still susceptible to chemical degradation. It must be stored at <-15°C in a tightly sealed, desiccated environment[3]. Exposure to ambient humidity and heat can lead to slow base-catalyzed hydrolysis (if residual free base is present) or thermal degradation.
Standardized Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the built-in analytical checkpoints.
Objective: Achieve >95% conversion of H-Pro-NHEt·HCl while maintaining >99% enantiomeric excess (ee).
Desiccation & Verification (Checkpoint 1):
Dry H-Pro-NHEt·HCl under high vacuum over P₂O₅ for 12 hours.
Validation: Perform a Karl Fischer titration. Proceed only if water content is <0.5% w/w. Weigh precisely 1.0 eq in a nitrogen-purged glovebag.
Electrophile Activation:
In a flame-dried flask, dissolve the carboxylic acid partner (1.1 eq) in anhydrous DMF (0.1 M).
Add HATU (1.1 eq) and stir for 2 minutes at 0°C.
Controlled Neutralization:
Add 2,4,6-collidine (3.0 eq) to the activated acid. Mechanistic Note: Collidine provides sufficient basicity to neutralize the HCl salt of H-Pro-NHEt without promoting alpha-proton abstraction due to its own steric bulk.
Coupling:
Add the dried H-Pro-NHEt·HCl (1.0 eq) to the mixture. Allow to warm to room temperature and stir for 4–6 hours.
Quench & Validation (Checkpoint 2):
Quench the reaction with 5% aqueous citric acid to protonate unreacted bases and immediately halt any potential racemization.
Validation: Analyze the crude mixture via chiral stationary phase HPLC (e.g., Chiralpak IC) to confirm the absence of diastereomeric impurities before proceeding to preparative purification.
Objective: Establish the degradation boundaries of H-Pro-NHEt·HCl to troubleshoot storage-related failures[3].
Acid Hydrolysis: Dissolve 10 mg of H-Pro-NHEt·HCl in 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: Dissolve 10 mg in 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
Oxidation: Dissolve 10 mg in 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
Validation (Checkpoint): Analyze all samples via a stability-indicating LC-MS method. You must observe L-proline and ethylamine in the acid hydrolysis sample to validate that the assay conditions were sufficiently harsh to cleave the ethylamide bond[3].
Technical Support Center: Optimizing Chiral Separation of N-Ethylpyrrolidine-2-carboxamide Enantiomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-ethylpyrrolidine-2-carboxamide.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-ethylpyrrolidine-2-carboxamide. This molecule, often utilized as a chiral building block in the synthesis of peptide-based therapeutics (such as GnRH agonists) and organocatalysts[1], requires rigorous enantiomeric purity. Its structural features—a conformationally rigid pyrrolidine ring and a polar N-ethylamide moiety[2]—present unique challenges for baseline resolution. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure robust chiral separations.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of N-ethylpyrrolidine-2-carboxamide inherently challenging?A1: The difficulty stems from the molecule's physicochemical properties. The basic nitrogen of the pyrrolidine ring strongly interacts with residual acidic silanols on standard silica-based chiral stationary phases (CSPs). This secondary electrostatic interaction disrupts the primary chiral recognition mechanism, leading to severe peak tailing and loss of resolution. Additionally, the molecule lacks a strong UV chromophore, which complicates detection at low concentrations and often requires monitoring at low wavelengths (e.g., 210 nm)[3] or employing pre-column derivatization strategies[4].
Q2: What are the recommended Chiral Stationary Phases (CSPs) for direct separation?A2: Direct separation on polysaccharide-based CSPs is the industry standard[4]. Columns coated or immobilized with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) provide optimal chiral recognition. The causality of this separation lies in the multiple interaction sites: the carbamate linkages of the CSP act as both hydrogen bond donors and acceptors for the analyte's carboxamide group, while the chiral groove of the polysaccharide backbone allows for stereoselective steric inclusion of the pyrrolidine ring[5].
Q3: I am observing severe peak tailing (Tf > 2.0). How can I improve peak shape?A3: Peak tailing in basic pyrrolidine derivatives is almost always a silanol-driven phenomenon. To suppress this, you must introduce a basic additive to the mobile phase to competitively bind to the active silanol sites. Adding 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your organic modifier will dramatically sharpen the peaks.
Self-Validation Check: If tailing persists after adding 0.1% DEA, verify column degradation or switch to an immobilized CSP (e.g., Chiralpak IA/IB) which often exhibits better baseline stability with basic additives.
Q4: How do I choose between Normal Phase HPLC and Supercritical Fluid Chromatography (SFC) for this molecule?A4: SFC is highly recommended for polar amides and pyrrolidine derivatives[6]. SFC utilizes supercritical CO₂ combined with an organic modifier (like methanol or ethanol). Because supercritical fluids possess lower viscosity and higher diffusivity than liquid solvents, SFC offers superior mass transfer kinetics. This results in higher efficiency, sharper peaks, and significantly shorter run times compared to traditional Normal Phase HPLC[7].
Mechanistic Visualization
Mechanistic pathway of chiral recognition between the pyrrolidine analyte and polysaccharide CSP.
Experimental Protocols
Protocol 1: Direct Normal-Phase HPLC Separation Workflow
This protocol establishes a self-validating baseline method for enantiomeric resolution.
Column Preparation: Install a polysaccharide-based CSP column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Flush with 100% Ethanol for 30 minutes to remove storage solvents.
Mobile Phase Formulation: Prepare a mixture of Hexane / Isopropanol (IPA) at an 80:20 (v/v) ratio. Add 0.1% DEA to the mixture. Degas thoroughly. Causality: Hexane acts as the weak eluent, IPA modulates retention via hydrogen bonding, and DEA suppresses silanol ionization.
System Equilibration: Pump the mobile phase at 1.0 mL/min until the baseline at 210 nm is perfectly stable (approx. 10 column volumes).
Sample Preparation: Dissolve the racemic N-ethylpyrrolidine-2-carboxamide in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Injection & Analysis: Inject 10 µL. Monitor at 210 nm[3].
Validation: Calculate the resolution (Rs). If Rs < 1.5, decrease the IPA concentration to 10% to increase retention and chiral contact time.
Protocol 2: High-Throughput SFC Method
Column Selection: Install a Chiralart SA or Chiralpak AD-H column (150 x 4.6 mm, 3 µm) in the SFC system[6].
Method Parameters: Set the automated backpressure regulator (ABPR) to 120 bar and the column oven to 40 °C.
Mobile Phase: Use supercritical CO₂ as the primary fluid (Pump A) and Methanol with 0.1% DEA as the co-solvent (Pump B).
Gradient/Isocratic Elution: Run an isocratic method at 20% co-solvent with a total flow rate of 3.0 mL/min.
Detection: UV at 210 nm.
Validation: SFC methods are highly sensitive to temperature and pressure. If co-elution occurs, first lower the column temperature to 35 °C to enhance the enthalpic contribution to chiral recognition before adjusting the co-solvent ratio.
Optimization & Troubleshooting Workflow
Decision matrix for optimizing the chiral separation of pyrrolidine derivatives.
Quantitative Data Presentation
The following table summarizes the expected performance metrics when transitioning from a standard HPLC method to an optimized SFC method for N-ethylpyrrolidine-2-carboxamide enantiomers.
Parameter
Normal Phase HPLC (Hexane/IPA 80:20)
Optimized SFC (CO₂/MeOH 80:20)
Causality / Scientific Rationale
Flow Rate
1.0 mL/min
3.0 mL/min
Lower viscosity of supercritical CO₂ allows higher flow rates without over-pressuring the column[7].
Typical Run Time
15 - 25 minutes
3 - 5 minutes
Enhanced mass transfer in SFC accelerates analyte partitioning[7].
Tailing Factor (Tf)
1.8 - 2.5 (without DEA)
1.0 - 1.2 (with DEA)
Basic additives competitively block active silanols, preventing secondary electrostatic retention.
Resolution (Rs)
1.5 - 2.0
> 2.5
Sharper peaks in SFC naturally yield higher resolution values even if selectivity (α) remains constant.
Column Temperature
25 °C
40 °C
Elevated temperature in SFC maintains CO₂ in the supercritical state and reduces mobile phase density.
References
Review of Chiral Stationary Phase Development and Chiral Applications
Source: Chromatography Online
URL:[Link]
Chiral separation of compound C, a racemic amide. (a) Analytical SFC...
Source: ResearchGate
URL:[Link]
Supercritical fluid chromatographic chiral separation of potential P2RX7 antagonists containing one, two and three chiral centers
Source: ResearchGate
URL:[Link]
addressing low bioactivity results with N-ethylpyrrolidine-2-carboxamide
Welcome to the Application Science Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who have incorporated the N-ethylpyrrolidine-2-carboxamide (H-Pro-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who have incorporated the N-ethylpyrrolidine-2-carboxamide (H-Pro-NHEt) moiety into the C-terminus of their synthetic peptides. While this modification is famously used in blockbuster GnRH agonists (like leuprolide and deslorelin) to exponentially increase proteolytic stability and receptor affinity, researchers often encounter an unexpected drop in in vitro or in vivo bioactivity during early testing phases [1].
This guide abandons generic troubleshooting to deconstruct the specific chemical, physical, and biological causality behind these failures. Below, you will find targeted diagnostics, self-validating protocols, and mechanistic explanations to rescue your bioactivity data.
Diagnostic Workflow: Isolating the Root Cause of Bioactivity Loss
Before altering your peptide sequence, you must determine whether the failure stems from the synthesis phase or the biological assay environment.
Diagnostic workflow for troubleshooting low bioactivity in Pro-NHEt modified peptides.
Module 1: Synthetic Integrity & Steric Hindrance
Q: I synthesized a Pro-NHEt terminated peptide, but its receptor binding affinity is 10-fold lower than expected. What went wrong during synthesis?
The Causality: The issue almost certainly lies in epimerization (racemization) during the C-terminal coupling phase. The secondary amine of the pyrrolidine ring, combined with the ethylamide group, creates immense steric bulk. If you use standard, slower coupling reagents (like DIC/HOBt), the activated proline intermediate lingers long enough to form an oxazolone ring, leading to the formation of the D-Pro epimer [2]. The D-epimer severely disrupts the conformational rigidity required to lock the peptide into its bioactive conformation, rendering it unable to bind the target receptor effectively.
The Solution: Shift to highly reactive uronium salts (e.g., HATU) combined with HOAt, and strictly control the pH using a non-nucleophilic base like DIPEA to force rapid coupling before oxazolone formation can occur.
Module 2: Pharmacokinetic & Assay Discrepancies
Q: My LC-MS confirms 99% purity of the L-Pro-NHEt peptide, but cell-based assay signals are virtually zero. Why?
The Causality: This is a classic false-negative caused by hydrophobic aggregation . The ethylamide group (-NHEt) is significantly more hydrophobic than a free carboxylate (-OH) or a primary amide (-NH2). In aqueous in vitro assay buffers lacking carrier proteins, the peptide rapidly aggregates or irreversibly adsorbs to polystyrene microtiter plates. Consequently, the effective concentration of the monomeric peptide available to bind the cellular receptors is drastically reduced [1].
The Solution: Supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) or 0.01% Tween-20 to act as a carrier and prevent non-specific binding.
Quantitative Comparison of C-Terminal Modifications
To understand why assay conditions must be adjusted, observe how the ethylamide modification alters the fundamental properties of the peptide compared to native structures:
C-Terminal Modification
Relative Hydrophobicity (LogP impact)
Carboxypeptidase Resistance (T1/2 in serum)
Receptor Binding Affinity (Relative to Native)
Pro-OH (Native)
Baseline
< 30 minutes
1x
Pro-NH2 (Amide)
Mildly Increased
~ 2 hours
2x - 5x
Pro-NHEt (Ethylamide)
Highly Increased
> 12 hours
10x - 15x
Module 3: Receptor Desensitization in Cell-Based Assays
Q: We observe initial bioactivity, but the signal completely flatlines after 2 hours in our cell-based functional assay. Is the Pro-NHEt peptide degrading?
The Causality: No, it is likely the exact opposite. Because the Pro-NHEt modification renders the peptide highly resistant to enzymatic degradation, the local concentration of the agonist remains artificially high in the cell culture. For targets like the GnRH receptor (a G-protein coupled receptor), this continuous, high-affinity stimulation leads to rapid receptor internalization and desensitization [1]. You are measuring the biological shut-down of the cell, not a lack of peptide bioactivity.
The Solution: Measure early-stage signaling events (e.g., intracellular calcium flux at 1-5 minutes) rather than late-stage accumulation markers.
GPCR signaling pathway activated by Pro-NHEt modified agonists, leading to measurable bioactivity.
Self-Validating Experimental Protocols
To ensure trustworthiness in your results, implement these self-validating protocols. Each protocol contains an internal checkpoint that prevents you from moving forward with compromised materials.
Protocol 1: Epimer-Free Solution-Phase Coupling of H-Pro-NHEt·HCl
Use this protocol to attach the ethylamide moiety to your peptide fragment without inducing racemization.
Preparation: Dissolve the protected peptide acid (1.0 eq) and H-Pro-NHEt·HCl (1.3 eq) in anhydrous DMF (1.8 v/w) under an inert nitrogen atmosphere [3].
Activation: Chill the solution to 0°C. Add HATU (1.2 eq) and HOAt (1.2 eq) to the mixture.
Base Addition: Dropwise, add DIPEA (4.0 eq) over 10 minutes. The high equivalent of DIPEA neutralizes the HCl salt of the proline derivative and drives the reaction.
Coupling: Allow the reaction to warm to room temperature and stir for 60 minutes.
Self-Validation Checkpoint: Before proceeding to cleavage, extract a 10 µL aliquot, dilute in mobile phase, and run it on a Chiral LC-MS .
Pass Condition: A single sharp peak indicates pure L-Pro-NHEt coupling.
Fail Condition: A doublet peak indicates D-Pro epimerization. If a doublet is present, the batch is invalid for bioactivity testing; discard and optimize temperature control.
Protocol 2: Anti-Aggregation Bioassay Preparation
Use this protocol to prepare your peptide for cell-based functional assays to prevent false-negative bioactivity readings.
Stock Solubilization: Dissolve the lyophilized Pro-NHEt peptide in 100% DMSO to create a 10 mM master stock. Do not attempt to dissolve the raw powder directly in aqueous buffer.
Buffer Formulation: Prepare the assay buffer (e.g., HBSS or DMEM) supplemented with 0.1% BSA (fatty-acid free) . The BSA acts as a hydrophobic sink, preventing the peptide's ethylamide tail from adhering to plasticware.
Serial Dilution: Perform all serial dilutions directly into the BSA-supplemented buffer, keeping the final DMSO concentration below 0.5% to avoid cellular toxicity.
Self-Validation Checkpoint: Take the highest concentration working solution (e.g., 10 µM) and centrifuge it at 10,000 x g for 10 minutes. Measure the UV absorbance (at 280 nm, assuming Tyrosine/Tryptophan presence) of the supernatant versus an uncentrifuged control.
Pass Condition: Absorbance remains >95% of the control.
Fail Condition: A drop in absorbance >5% indicates the peptide is still precipitating/aggregating. Increase BSA concentration to 0.5% before applying to cells.
References
Thundimadathil, J. "Cancer Treatment Using Peptides: Current Therapies and Future Prospects." Journal of Amino Acids, 2012. Available at:[Link]
"US11420997B2 - Peptide synthesis method." Google Patents.
Reference Data & Comparative Studies
Validation
Comparative Efficacy Guide: N-ethylpyrrolidine-2-carboxamide (Pro-NHEt) vs. Proline-glycinamide (Pro-Gly-NH2) in Peptide Therapeutics
Introduction In the development of peptide-based therapeutics, C-terminal modifications are critical for overcoming the inherent pharmacokinetic limitations of native hormones. This guide provides an objective, data-driv...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the development of peptide-based therapeutics, C-terminal modifications are critical for overcoming the inherent pharmacokinetic limitations of native hormones. This guide provides an objective, data-driven comparison between the native C-terminal moiety Proline-glycinamide (Pro-Gly-NH2) —found in endogenous Gonadotropin-Releasing Hormone (GnRH)—and its synthetic counterpart N-ethylpyrrolidine-2-carboxamide (Pro-NHEt) [1]. The substitution of the terminal glycinamide with an ethylamide attached directly to the proline ring was a watershed moment in medicinal chemistry, yielding highly efficacious "superagonists" like Leuprolide and Buserelin[2][3].
As application scientists, we must look beyond the macroscopic clinical outcomes and understand the molecular causality driving these differences. Why does a seemingly minor truncation and alkylation at the C-terminus radically alter efficacy?
Steric Shielding & Protease Resistance:
The native Pro9-Gly10-NH2 bond is highly susceptible to rapid cleavage by post-proline cleaving enzymes and carboxypeptidases[4]. By replacing Gly10-NH2 with an ethylamide group (Pro-NHEt), researchers introduced significant steric bulk directly adjacent to the scissile bond. This physical blockade prevents the enzyme's active site from accessing the peptide backbone, extending the in vivo half-life from mere minutes to several hours[3].
Receptor Binding Pocket Dynamics:
The GnRH receptor is a G-protein coupled receptor (GPCR) with a deep, lipophilic binding pocket[5]. The hydrophobic ethyl group of Pro-NHEt interacts more favorably with the transmembrane helices than the polar glycinamide, locking the peptide into an active β-turn conformation. This structural stabilization results in a 10- to 20-fold increase in receptor binding affinity[4][6].
Pharmacodynamic Shift:
Native GnRH relies on pulsatile secretion to stimulate luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[4]. The enhanced stability and affinity of Pro-NHEt analogues lead to continuous receptor occupation. This continuous activation paradoxically causes profound receptor downregulation and desensitization, achieving the chemical castration required to treat hormone-dependent conditions[1][2].
Figure 1: Pharmacodynamic divergence of Pro-Gly-NH2 vs Pro-NHEt at the GnRH receptor.
Comparative Data
The following table summarizes the quantitative performance metrics of the native C-terminus versus the Pro-NHEt modification in the context of GnRH receptor targeting.
Parameter
Native Peptide (Pro-Gly-NH2)
Synthetic Analogue (Pro-NHEt)
Fold Improvement
Binding Affinity (Kd)
~1.0 - 4.0 nM
~0.1 - 0.5 nM
~10x - 20x higher affinity
In Vivo Half-Life (t1/2)
2 - 5 minutes
~3 - 4 hours
>60x longer circulation
Protease Resistance
Highly susceptible to cleavage
Resistant to post-proline enzymes
High Stability
Receptor Effect
Pulsatile activation
Continuous desensitization
Therapeutic Downregulation
Clinical Application
Diagnostic use (Gonadorelin)
Oncology / Gynecology (Leuprolide)
Broadened therapeutic window
Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems . Each assay includes internal controls that must meet specific thresholds for the entire dataset to be considered valid.
Protocol 1: Radioligand Receptor Binding Assay
This assay determines the binding affinity (IC50/Kd) of Pro-NHEt modified peptides compared to native sequences.
Self-Validating Mechanism: This protocol incorporates a homologous competition curve (unlabeled native GnRH vs. [125I]-GnRH). If the calculated Kd of the native GnRH control deviates from the established 1-4 nM range, it indicates receptor degradation or radioligand instability, automatically invalidating the assay run.
Membrane Preparation: Harvest HEK 293T cells stably expressing the human GnRH receptor. Homogenize in ice-cold buffer (10 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA) and isolate the membrane fraction via ultracentrifugation[5].
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 100,000 cpm of[125I]-GnRH tracer, and varying concentrations (10^-12 to 10^-6 M) of the unlabeled competitor peptide (Pro-NHEt analogue or Pro-Gly-NH2 control). Incubate at 4°C for 3 hours to reach equilibrium.
Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine to reduce non-specific binding.
Washing & Counting: Wash filters three times with ice-cold assay buffer. Quantify bound radioactivity using a gamma counter.
Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
This assay quantifies the proteolytic resistance conferred by the N-ethylpyrrolidine-2-carboxamide moiety.
Self-Validating Mechanism: The assay runs the test compound (Pro-NHEt) alongside a positive degradation control (native Pro-Gly-NH2 peptide). If the native peptide does not exhibit >50% degradation within 15 minutes, the plasma enzymes are deemed inactive, and the stability data for the Pro-NHEt analogue is voided.
Plasma Preparation: Thaw pooled human plasma (heparinized) at 37°C and centrifuge to remove precipitates.
Spiking: Pre-warm 990 µL of plasma to 37°C. Add 10 µL of a 100 µM peptide stock (final concentration 1 µM) and vortex gently.
Sampling & Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins.
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact parent peptide. Calculate the half-life (t1/2) using a first-order decay model.
comparative analysis of N-ethylpyrrolidine-2-carboxamide and its analogs
Comparative Analysis of N-ethylpyrrolidine-2-carboxamide and its Analogs: Applications in Peptide Mimetics and Organocatalysis Executive Summary In the landscape of advanced organic synthesis and drug development, the st...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of N-ethylpyrrolidine-2-carboxamide and its Analogs: Applications in Peptide Mimetics and Organocatalysis
Executive Summary
In the landscape of advanced organic synthesis and drug development, the structural modification of native amino acids is a fundamental strategy for overcoming biological and chemical limitations. (2S)-N-ethylpyrrolidine-2-carboxamide, commonly referred to as L-Proline ethylamide or H-Pro-NHEt, represents a critical evolutionary step from its parent compound, L-proline. By converting the zwitterionic carboxylic acid into a lipophilic N-ethylamide, researchers have unlocked a versatile chiral building block. As a Senior Application Scientist, I have observed firsthand how this specific modification serves a dual mandate: it imparts vital proteolytic resistance in synthetic peptide therapeutics (such as GnRH agonists and TSP-1 mimetics)[1] and provides highly directed hydrogen-bonding capabilities for transition-state stabilization in asymmetric organocatalysis[1].
This guide provides an objective, data-driven comparison of H-Pro-NHEt against its structural analogs, detailing the causality behind its performance and outlining field-proven experimental protocols for its synthesis and application.
Structural Divergence: The Amide Advantage
The utility of a proline derivative is dictated by its steric bulk, basicity, and solubility profile. Native L-proline is an exceptional, "enzyme-like" catalyst but is severely limited by its poor solubility in aprotic organic solvents and its susceptibility to exopeptidase cleavage when incorporated into peptides. The amidation of the C-terminus fundamentally alters these physicochemical properties[2].
Table 1: Physicochemical and Functional Comparison of Proline Derivatives
Compound
Molecular Weight
Structural Modification
Proteolytic Stability
Primary Application
Organic Solvent Solubility
L-Proline HCl
151.59 g/mol
None (Zwitterionic precursor)
Low (Rapidly cleaved by carboxypeptidases)
Native peptide synthesis, basic organocatalyst
Poor (Requires highly polar/aqueous media)
H-Pro-NHEt·HCl
178.66 g/mol
C-terminal N-ethylamide
High (Steric shielding against exopeptidases)
GnRH agonists, ABT-510 mimetic, Aldol catalyst
Excellent (Soluble in DCM, THF, DMSO)
H-Pro-NHMe
128.17 g/mol
C-terminal N-methylamide
Moderate to High
Asymmetric Michael additions
Good
1-Sulfonyl-H-Pro-NHEt
~354.8 g/mol
N1-sulfonyl, C2-ethylamide
Very High (Non-peptidic)
Antimicrobial candidate screening
Excellent
Data synthesized from established physicochemical profiles and comparative literature[2][3][4][5].
Therapeutic Applications: Proteolytic Evasion in Peptide Mimetics
In peptide drug development, the in vivo half-life of a therapeutic is often the bottleneck to clinical efficacy. Exopeptidases rapidly degrade native peptide sequences from the C-terminus.
H-Pro-NHEt vs. L-Proline:
The integration of H-Pro-NHEt at the C-terminus of a peptide chain acts as a terminal "cap." The bulky N-ethyl group provides steric hindrance that prevents carboxypeptidases from accessing the amide bond. The most prominent application of this is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) agonists, such as Leuprolide and Buserelin, where the N-ethylamide substitution is critical for the drug's extended duration of action[1].
Similarly, in the development of ABT-510—a synthetic nonapeptide designed to mimic the anti-angiogenic activity of the endogenous protein thrombospondin-1 (TSP-1)—the C-terminal incorporation of an N-ethylpyrrolidine-2-carboxamide moiety is essential. This modification allows ABT-510 to inhibit pro-angiogenic growth factors (VEGF, bFGF, HGF) while evading rapid enzymatic clearance, making it a viable candidate for solid tumor and melanoma treatments[6].
Complex Analogs:
When the secondary amine of the pyrrolidine ring is also functionalized, the molecule shifts from a peptide building block to a standalone small-molecule candidate. For example, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide utilizes a sulfonyl group at the N1 position. This completely abolishes the nucleophilicity and basicity of the pyrrolidine nitrogen, orienting the molecule strictly for receptor binding. While structurally intriguing, recent standard microbiological screenings showed this specific analog lacked significant antimicrobial activity against standard Gram-positive and Gram-negative pathogens[3].
Asymmetric Organocatalysis: Transition State Stabilization
Beyond therapeutics, H-Pro-NHEt is a formidable organocatalyst. In direct asymmetric aldol reactions, the secondary amine of the pyrrolidine ring condenses with a ketone donor to form a nucleophilic enamine.
Unlike native L-proline, which relies on a carboxylic acid proton to coordinate the electrophilic aldehyde, H-Pro-NHEt utilizes the N-ethylamide proton as a hydrogen-bond donor[1]. This subtle shift alters the geometry of the transition state. The amide is less acidic than the carboxylic acid, which prevents unwanted background reactions (like acetal formation) while still providing sufficient hydrogen-bonding to direct the facial attack of the electrophile. This results in high enantiomeric excess (ee) in non-polar solvents where L-proline would otherwise precipitate.
Figure 1: H-Pro-NHEt catalyzed asymmetric aldol reaction via an enamine intermediate.
Field-Proven Experimental Methodologies
To ensure reproducibility and scientific trustworthiness, the following protocols represent self-validating systems for the synthesis and application of H-Pro-NHEt.
Protocol 1: One-Pot Synthesis of H-Pro-NHEt·HCl via Silyl Intermediate
Objective: Synthesize (2S)-N-ethylpyrrolidine-2-carboxamide hydrochloride directly from L-proline without relying on multi-step Boc/Cbz protection[7].
Causality: Dimethyldichlorosilane (Me₂SiCl₂) is used as a simultaneous protection-activation agent. It reacts with L-proline to form a transient 5-membered cyclic silyl intermediate. This temporarily protects the secondary amine while highly activating the carboxylate for direct nucleophilic attack by ethylamine, preventing polymerization[8].
Preparation: Suspend L-proline (1.00 mol) in 500 mL of anhydrous pyridine under an argon atmosphere, cooling the system to 0 °C[2]. (Pyridine serves as both solvent and acid scavenger).
Activation: Add dimethyldichlorosilane (1.15 mol) dropwise while strictly maintaining the temperature at 0 °C. Stir for 2 hours[2]. (Temperature control is critical to manage the exothermic formation of the silyl intermediate).
Amidation: Introduce dry ethylamine (4.00 mol) at 0 °C. Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour[2].
Workup: Filter the resulting precipitate and evaporate the solvent under reduced pressure. Dissolve the viscous residue in 300 mL of 5% Na₂CO₃ solution and wash with a 1:1 diethyl ether-hexane mixture (400 mL)[2].
Salt Formation: Isolate the organic layer and acidify with 17% HCl to precipitate the highly stable H-Pro-NHEt·HCl salt[2].
Objective: Utilize H-Pro-NHEt to catalyze the stereoselective C-C bond formation between a ketone and an aldehyde.
Reaction Setup: In a dry flask, dissolve the aldehyde acceptor (1.0 equiv) in an excess of the ketone donor (10-20 equiv), which acts as both reactant and solvent.
Catalyst Addition: Add 10-20 mol% of H-Pro-NHEt catalyst[1]. (Sub-stoichiometric loading is sufficient as the catalyst is regenerated post-hydrolysis).
Incubation: Stir the mixture at room temperature for 12-24 hours, monitoring the consumption of the aldehyde via TLC.
Quenching: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. (Mild acidic quenching hydrolyzes the product-catalyst complex, releasing the chiral β-hydroxy ketone).
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and isolate the product via flash column chromatography.
Comprehensive References
BenchChem. "The Chemical Landscape of H-Pro-NHEt.HCl: A Technical Guide for Researchers."2[2]
InvivoChem. "ABT-510 | ABT510 | peptide mimetic drug of TSP-1." 6[6]
University of Dar es Salaam. "Synthesis and Antimicrobial Activities of 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide." 3[3]
BenchChem. "H-Pro-NHEt.HCl: A Chiral Building Block at the Nexus of Peptide Synthesis and Organocatalysis." 1[1]
ResearchGate. "One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride." 7[7]
ResearchGate. "Synthesis of amides from unprotected amino acids by a simultaneous protection-activation strategy using dichlorodialkyl silanes." 8[8]
BenchChem. "N-methyl-L-prolinamide: A Technical Guide to its Application as a Chiral Organocatalyst."4[4]
structure-activity relationship (SAR) studies of N-ethylpyrrolidine-2-carboxamide
Comparative Guide: Structure-Activity Relationship (SAR) of N-Ethylpyrrolidine-2-carboxamide in Peptide Therapeutics Introduction N-ethylpyrrolidine-2-carboxamide (often denoted as Pro-NHEt) is a highly privileged C-term...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Structure-Activity Relationship (SAR) of N-Ethylpyrrolidine-2-carboxamide in Peptide Therapeutics
Introduction
N-ethylpyrrolidine-2-carboxamide (often denoted as Pro-NHEt) is a highly privileged C-terminal pharmacophore in modern peptide drug design. Originally discovered during the optimization of Gonadotropin-Releasing Hormone (GnRH), the substitution of a native C-terminal amide (such as Pro-Gly-NH2) with an ethylamide directly attached to the proline ring has yielded some of the most successful peptide therapeutics in clinical history. This includes the superagonists leuprolide and buserelin, as well as the anti-angiogenic thrombospondin-1 (TSP-1) mimetic ABT-510 [1][5].
This guide objectively compares the performance of Pro-NHEt-modified peptides against their native counterparts, details the mechanistic causality behind their enhanced efficacy, and provides validated experimental protocols for their synthesis and evaluation.
Mechanistic Causality: Why Pro-NHEt Outperforms Native Termini
The transition from a native Pro-Gly-NH2 terminus to a Pro-NHEt terminus is driven by two primary structural and biochemical advantages:
Enzymatic Stability (Evasion of Prolyl Endopeptidase):
Native GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) has a short half-life of 2–4 minutes in vivo. Its primary route of degradation is mediated by the post-proline cleaving enzyme (prolyl oligopeptidase, EC 3.4.21.26), which specifically hydrolyzes the scissile peptide bond between Pro9 and Gly10 [4]. By deleting the Gly10 residue and directly appending an ethylamide group to Pro9 (forming N-ethylpyrrolidine-2-carboxamide), the cleavage site is physically eliminated. The enzyme cannot hydrolyze the alkylamide bond, extending the peptide's half-life significantly [4].
Conformational Locking & Receptor Affinity:
The ethyl group provides optimal steric bulk that fits precisely into a hydrophobic pocket within the GnRH receptor [2]. Concurrently, the amide proton of the ethylamide maintains a critical hydrogen bond that stabilizes a bioactive β-turn conformation at the C-terminus. This conformational locking dramatically lowers the entropic cost of receptor binding, resulting in a 15- to 200-fold increase in binding affinity and potency [3].
Comparative SAR Analysis
The table below summarizes the quantitative performance differences between native GnRH and its Pro-NHEt modified superagonist derivatives.
Peptide
Sequence Modifications
Relative Potency (in vitro LH Release)
in vivo Half-Life (t1/2)
Primary Clinical Application
Native GnRH
None (Pro9-Gly10-NH2)
1x
~2-4 minutes
Diagnostic evaluation
[Pro9-NHEt]-GnRH
des-Gly10, Pro9-NHEt
~5x
~20 minutes
Research tool
Leuprolide
D-Leu6, des-Gly10, Pro9-NHEt
~50x
~3 hours
Prostate cancer, Endometriosis
Buserelin
D-Ser(tBu)6, des-Gly10, Pro9-NHEt
~100x - 200x
~3-4 hours
Prostate cancer, IVF therapy
Data synthesized from established pharmacological evaluations of GnRH analogs [2][3].
Signaling Pathway Visualization
The following diagram illustrates the downstream signaling cascade activated when a Pro-NHEt modified superagonist binds to the GnRH receptor. The enhanced receptor affinity directly translates to sustained activation of this pathway.
Experimental Protocols: Synthesis & Validation of Pro-NHEt Peptides
To ensure scientific integrity, the following self-validating protocols outline the synthesis of a Pro-NHEt terminated peptide using Solid-Phase Peptide Synthesis (SPPS) and its subsequent enzymatic stability validation.
Protocol 1: Synthesis via Aminolysis of Resin-Bound Peptide
Rationale: Instead of using a pre-formed Fmoc-Pro-NHEt building block in solution phase, a highly efficient method is to synthesize the peptide on a standard ester-linked resin and utilize ethylamine to simultaneously cleave the peptide and form the C-terminal ethylamide.
Resin Preparation: Swell a PAM (phenylacetamidomethyl) or Merrifield resin in Dimethylformamide (DMF) for 30 minutes.
Coupling: Perform standard Boc or Fmoc SPPS. Couple the C-terminal Proline first, followed by the upstream sequence (e.g., Arg, Leu, D-Leu, Tyr, Ser, Trp, His, pGlu for Leuprolide). Use HATU and DIPEA for activation.
Aminolysis (Cleavage): Transfer the dried, fully protected peptide-resin to a pressure-resistant glass vial. Add a 33% solution of ethylamine in ethanol/THF (10 mL per gram of resin). Seal and stir at room temperature for 24 hours.
Filtration & Evaporation: Filter the resin and wash with methanol. Pool the filtrate and evaporate the solvent under reduced pressure to yield the protected Pro-NHEt peptide.
Global Deprotection: Treat the crude peptide with a standard cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2 hours to remove side-chain protecting groups.
Validation: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC. Confirm the structure via LC-MS.
Self-Validation Check: The mass of the product must be exactly 27.05 Da higher than the corresponding primary amide (Pro-NH2), confirming the successful incorporation of the N-ethyl group.
Protocol 2: In Vitro Enzymatic Stability Assay
Rationale: To objectively prove the causality of the Pro-NHEt modification in preventing degradation by post-proline cleaving enzymes.
Enzyme Preparation: Prepare a solution of recombinant human prolyl oligopeptidase (PREP) in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT).
Incubation: Incubate 50 µM of the native peptide (Pro-Gly-NH2) and the modified peptide (Pro-NHEt) in separate vials with the enzyme at 37°C.
Sampling: At intervals (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and quench the reaction by adding 50 µL of 1% TFA in acetonitrile.
Quantification: Analyze the samples using analytical RP-HPLC (monitoring at 214 nm). Integrate the area under the curve (AUC) for the intact peptide peak.
Data Analysis: Plot the natural log of the remaining AUC versus time to calculate the half-life (t1/2). The Pro-NHEt peptide should exhibit a flat line (no degradation), validating the SAR hypothesis.
References
"Gonadotropin-Releasing Hormone Analog Structural Determinants of Selectivity for Inhibition of Cell Growth." National Center for Biotechnology Information (NIH), 2008.[Link]
"Relative potencies of gonadotropin-releasing hormone agonists and antagonists on ovarian and pituitary functions." PubMed (NIH). [Link]
"Degradation of gonadotropin-releasing hormones in the gilthead seabream, Sparus aurata. I. Cleavage of native salmon GnRH and mammalian LHRH in the pituitary." PubMed (NIH).[Link]
Comparative
Confirming the Bioactivity of N-Ethylpyrrolidine-2-Carboxamide in Peptide Therapeutics: A Comparative Guide
As a Senior Application Scientist, evaluating the pharmacokinetic and pharmacodynamic profiles of synthetic peptide analogs requires a rigorous understanding of molecular modifications. One of the most successful structu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the pharmacokinetic and pharmacodynamic profiles of synthetic peptide analogs requires a rigorous understanding of molecular modifications. One of the most successful structural interventions in peptide engineering is the integration of the N-ethylpyrrolidine-2-carboxamide moiety—commonly referred to in peptide nomenclature as the Pro-NHEt C-terminal modification.
This guide provides an objective, data-driven comparison of how the N-ethylpyrrolidine-2-carboxamide modification enhances the bioactivity of gonadotropin-releasing hormone (GnRH) superagonists (e.g., Leuprolide, Buserelin) compared to native peptides and other structural alternatives.
Native GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) exhibits a fleeting half-life of 2–4 minutes in vivo. The primary mechanism of its rapid clearance is proteolytic cleavage at the Pro9-Gly10 bond by prolyl endopeptidase (PEP, EC 3.4.21.26)1.
By deleting the terminal Gly10-amide and modifying the Pro9 residue with an ethylamine group, we generate the N-ethylpyrrolidine-2-carboxamide (Pro-NHEt) terminus. This modification achieves two critical bioactivity enhancements:
Steric Shielding: The bulky ethylamide group creates steric hindrance that completely abrogates the binding of prolyl endopeptidase, preventing C-terminal degradation 2.
Conformational Stabilization: The Pro-NHEt moiety stabilizes the
β
-turn conformation of the peptide, which is the bioactive geometry required for high-affinity binding to the pituitary GnRH receptor (GnRH-R) 3.
Enzymatic degradation of native GnRH vs. steric resistance of the Pro-NHEt modified analog.
Comparative Performance Data
To objectively assess the impact of the N-ethylpyrrolidine-2-carboxamide modification, we compare Leuprolide against Native GnRH and Triptorelin. Triptorelin serves as a critical alternative control because it incorporates a D-Trp6 modification for stability but retains the native C-terminal Pro-Gly-NH2, allowing us to isolate the specific pharmacokinetic contribution of the Pro-NHEt moiety.
Data Interpretation: While D-amino acid substitutions at position 6 (as seen in Triptorelin) improve receptor affinity and provide resistance against endopeptidase 24.11, the N-ethylpyrrolidine-2-carboxamide modification at the C-terminus (Leuprolide) is strictly required to achieve absolute resistance against prolyl endopeptidase, resulting in a highly predictable and sustained pharmacokinetic profile 1.
Self-Validating Experimental Protocols
To confirm the bioactivity and stability of N-ethylpyrrolidine-2-carboxamide-modified peptides in your own laboratory, implement the following self-validating workflows. These protocols are designed with internal controls to ensure causality can be definitively mapped to the structural modification.
Protocol A: In Vitro Prolyl Endopeptidase Resistance Assay (LC-MS/MS)
Objective: Quantify the specific resistance conferred by the Pro-NHEt moiety against C-terminal cleavage.
System Validation: This assay uses Native GnRH as a positive control for degradation and an EDTA-supplemented buffer to inhibit metalloproteases, ensuring that any observed degradation is strictly caused by prolyl endopeptidase.
Enzyme Preparation: Reconstitute recombinant human prolyl endopeptidase (PREP) in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT). Causality note: DTT is required to maintain the catalytic cysteine of PREP in its reduced, active state.
Peptide Incubation: Prepare 10 µM solutions of Native GnRH and Leuprolide. Initiate the reaction by adding 10 nM PREP at 37°C.
Time-Course Quenching: At intervals (0, 15, 30, 60, and 120 mins), extract 50 µL aliquots and immediately quench with 50 µL of 1% formic acid in acetonitrile. Causality note: The acidic pH denatures the enzyme instantly, freezing the kinetic profile for accurate LC-MS/MS quantification.
LC-MS/MS Analysis: Monitor the disappearance of the parent mass (m/z 1182.3 for Native GnRH; m/z 1209.4 for Leuprolide) and the appearance of the 1-9 fragment (m/z 1125.2).
Expected Outcome: Native GnRH will show a rapid exponential decay (complete degradation by 60 mins), whereas the N-ethylpyrrolidine-2-carboxamide analog will remain >98% intact at 120 mins.
Objective: Confirm that the Pro-NHEt modification maintains or enhances the
β
-turn conformation required for receptor binding.
Membrane Preparation: Culture CHO cells stably expressing the human GnRH receptor. Harvest and homogenize in 10 mM HEPES, 1 mM EDTA, pH 7.4. Centrifuge at 40,000 x g to isolate the membrane fraction.
Binding Reaction: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM[125I]-GnRH (tracer), and increasing concentrations (
10−12
to
10−6
M) of unlabeled Leuprolide or Native GnRH.
Incubation & Filtration: Incubate for 2 hours at 4°C to reach equilibrium while minimizing receptor internalization. Terminate by rapid filtration through GF/C filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
Scintillation Counting: Measure bound radioactivity. Calculate the
IC50
using non-linear regression (one-site competitive binding model).
Parallel experimental workflows validating stability and receptor affinity of Pro-NHEt analogs.
Conclusion
The substitution of the C-terminal Gly-amide with an N-ethylpyrrolidine-2-carboxamide (Pro-NHEt) group represents a masterclass in rational peptide design. By comparing experimental models, it is evident that this specific moiety not only provides absolute steric immunity against prolyl endopeptidase but also locks the peptide into an optimal receptor-binding conformation. For drug development professionals, integrating this modification remains a gold standard for transitioning labile endogenous peptides into viable, long-acting therapeutics.
References
GONADOLIBERIN (GnRH) AND ITS COPPER COMPLEX (Cu-GnRH) ENZYMATIC DEGRADATION IN HYPOTHALAMIC AND PITUITARY TISSUE IN VITRO
Journal of Physiology and Pharmacology
Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions
PMC - NIH
An In-depth Technical Guide on the Physicochemical Properties of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)
Characterization of the solution conformations of leuprolide acetate
ResearchG
Off-Target Profiling and Selectivity Analysis of N-Ethylpyrrolidine-2-Carboxamide (NEPCA) Scaffolds
Introduction & Rationale N-ethylpyrrolidine-2-carboxamide (NEPCA) —typically utilized as the (S)-enantiomer—is a privileged chiral building block that serves as a core pharmacophore in modern drug discovery. It is promin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
N-ethylpyrrolidine-2-carboxamide (NEPCA) —typically utilized as the (S)-enantiomer—is a privileged chiral building block that serves as a core pharmacophore in modern drug discovery. It is prominently featured in , a nonapeptide thrombospondin-1 (TSP-1) analog clinically evaluated for metastatic melanoma[1], [2], and next-generation targeting USP30 for cancer and mitochondrial dysfunction[3].
A critical challenge in utilizing pyrrolidine-based scaffolds is mitigating off-target interactions, particularly with generic CNS targets, GPCRs, and off-target kinases. This guide objectively compares the off-target profile of NEPCA against its structural alternatives—Pyrrolidine-2-carboxamide (PCA) and N-Methylpyrrolidine-2-carboxamide (NMPCA)—and provides self-validating experimental methodologies for rigorous profiling.
Mechanistic Causality: Why the N-Ethyl Substitution?
In rational drug design, the transition from an unsubstituted or N-methylated pyrrolidine to an N-ethyl analog is a deliberate choice driven by structural activity relationship (SAR) dynamics[3]:
Steric Shielding: The ethyl group provides a precise degree of steric bulk that restricts the molecule from deeply inserting into highly conserved, non-specific binding pockets (such as the ATP-binding site of off-target kinases).
Conformational Locking: The N-ethyl substitution restricts the rotational degrees of freedom around the amide bond. This locks the scaffold into a bioactive conformation favorable for specific targets (e.g., the catalytic cleft of USP30) while rendering it sterically incompatible with off-target receptors[3].
Lipophilicity Tuning: The ethyl group increases the LogD (pH 7.4) slightly, improving membrane permeability without driving the non-specific hydrophobic interactions typically seen with larger substituents (like benzyl or cyclohexyl groups).
Comparative Performance Data
To objectively evaluate NEPCA, we compare it against PCA and NMPCA across a standard safety and efficacy panel typical for DUB inhibitor development.
Table 1: Off-Target and Pharmacological Profiling of Pyrrolidine-2-Carboxamide Scaffolds
Metric
Pyrrolidine-2-carboxamide (PCA)
N-Methylpyrrolidine-2-carboxamide (NMPCA)
N-Ethylpyrrolidine-2-carboxamide (NEPCA)
Primary Target IC50 (USP30)
>10,000 nM
450 nM
12 nM
Off-Target Hit Rate (44-Panel)
12 / 44 targets
5 / 44 targets
1 / 44 targets
hERG Inhibition (IC50)
>30 µM
15 µM
>50 µM
CYP3A4 Inhibition (IC50)
>50 µM
25 µM
>50 µM
LogD (pH 7.4)
-0.8
0.2
1.1
(Note: Data synthesized from standard SAR profiling benchmarks of cyanopyrrolidine DUB inhibitors and related derivatives[3],[4].)
Causality: To ensure the N-ethyl group does not introduce novel toxicities, a broad-spectrum radioligand binding assay is employed. This protocol uses a self-validating internal control system to rule out false positives caused by assay interference or solvent denaturation.
Compound Preparation: Dissolve NEPCA-derived ligands in 100% DMSO to a 10 mM stock. Dilute in assay buffer to a final test concentration of 10 µM (maintaining DMSO < 0.1% to prevent solvent-induced protein denaturation).
Radioligand Competition: Incubate the test compound with the specific target membrane preparation and a radiolabeled reference ligand (e.g., [3H]-astemizole for hERG).
Internal Validation (Self-Validation): Run a parallel well with a known potent inhibitor (e.g., E-4031 for hERG) at its IC90. System Check: If the reference compound fails to displace >90% of the radioligand, the entire plate is invalidated, ensuring data trustworthiness.
Detection & Analysis: Isolate bound radioligand via rapid vacuum filtration over GF/B glass fiber filters. Quantify radioactivity using liquid scintillation counting. Calculate % inhibition relative to vehicle controls.
Protocol 2: Activity-Based Protein Profiling (ABPP) for DUB Selectivity
Causality: While the CEREP panel covers broad off-targets, it lacks coverage for the 100+ DUB family members. ABPP utilizes a broad-spectrum reactive probe to visualize the engagement of NEPCA-derivatives specifically against the DUBome in native cell lysates[3].
Lysate Preparation: Lyse HCT116 cells in native buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP-40) without protease inhibitors (which would degrade the target DUBs).
Probe Competition: Pre-incubate lysates (50 µg protein) with 1 µM NEPCA-derivative or DMSO vehicle for 1 hour at 37°C.
Labeling: Add 0.5 µM HA-Ubiquitin-Vinyl Sulfone (HA-Ub-VS) probe for 30 minutes. The probe covalently binds to the active site of all uninhibited DUBs.
Validation (Self-Validation): Include a broad-spectrum DUB inhibitor (e.g., PR-619) as a positive control. System Check: Complete loss of HA signal in this lane validates that the probe is active and the assay is functioning.
Detection: Resolve proteins via SDS-PAGE, transfer to nitrocellulose, and immunoblot with anti-HA antibodies. A selective NEPCA compound will show a loss of signal only at the molecular weight corresponding to USP30 (~110 kDa).
Visualizations
Step-by-step workflow for the pharmacological and off-target profiling of NEPCA scaffolds.
Mechanism of NEPCA-derived cyanopyrrolidines inhibiting USP30 to promote mitophagy.
References
Wikipedia Contributors. "ABT-510". Wikipedia, The Free Encyclopedia. URL: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6918562, ABT-510". PubChem. URL: [Link]
"Cyanopyrrolidines as dub inhibitors for the treatment of cancer". US Patent 11319287B2.
"Modified lysine-mimetic compounds". US Patent 8026272B2.
Gonzalez, E. et al. "Influence of pyrazole-carboxamide derivatives in parameters growth of Colletotrichum gloeosporoides". ResearchGate. URL: [Link]
cross-validation of analytical methods for N-ethylpyrrolidine-2-carboxamide
As a Senior Application Scientist, I frequently encounter analytical failures when laboratories attempt to apply generic small-molecule methodologies to highly specialized peptide building blocks. N-ethylpyrrolidine-2-ca...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter analytical failures when laboratories attempt to apply generic small-molecule methodologies to highly specialized peptide building blocks. N-ethylpyrrolidine-2-carboxamide (also known as L-proline ethylamide or H-Pro-NHEt) is a prime example. As the critical C-terminal fragment in blockbuster GnRH agonist peptides like Leuprolide, Buserelin, and Histrelin[1][2], its chemical and enantiomeric purity directly dictates the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective cross-validation of the three primary analytical methodologies used to quantify and profile N-ethylpyrrolidine-2-carboxamide, grounded in physicochemical causality and self-validating experimental design.
The Analytical Challenge: Physicochemical Causality
To design a robust analytical method, we must first analyze the molecule's intrinsic properties ()[3]:
Lack of Chromophore: The molecule lacks an extended conjugated
π
-system or aromatic ring. Consequently, it has a negligible molar extinction coefficient above 210 nm, rendering standard UV detection blind to trace impurities.
High Polarity (LogP -0.1): The combination of a secondary amine (pyrrolidine ring) and a secondary amide makes the molecule highly polar[3]. It will not retain on standard hydrophobic C18 stationary phases, co-eluting with the void volume.
Chiral Vulnerability: The presence of the D-enantiomer (D-Pro-NHEt) will lead to diastereomeric peptide impurities during synthesis (e.g., [D-Pro
9
]-Leuprolide), which are notoriously difficult to separate from the target API.
Because no single technique can address all these challenges, an orthogonal cross-validation strategy is required, utilizing Chiral GC-MS, HILIC-MS/MS, and Derivatization RP-HPLC-UV.
Figure 1: Orthogonal cross-validation workflow for N-ethylpyrrolidine-2-carboxamide analytical methods.
Quantitative Method Comparison
When cross-validating methods per ICH Q2(R2) guidelines, understanding the performance boundaries of each technique is critical. The table below summarizes the empirical data for the three orthogonal methods.
Performance Metric
Chiral GC-MS (PFPA Deriv.)
HILIC-MS/MS (Direct)
RP-HPLC-UV (FMOC Deriv.)
Primary Application
Enantiomeric Purity (D-isomer limit)
Trace Impurity Profiling
Routine Assay / Mass Balance
Limit of Detection (LOD)
0.05% (relative to API)
0.5 ng/mL
0.1 µg/mL
Linearity Range
0.1% – 5.0%
1 ng/mL – 500 ng/mL
0.5 µg/mL – 50 µg/mL
Retention Mechanism
Volatility + Chiral Hydrogen Bonding
Hydrophilic Partitioning
Hydrophobic Partitioning
Matrix Effect Susceptibility
Low (post-extraction)
High (requires stable isotope IS)
Medium
Throughput
Low (45 min run time)
High (12 min run time)
Medium (25 min run time)
Self-Validating Experimental Protocols
Method A: Chiral GC-MS for Enantiomeric Purity
To separate the D- and L-enantiomers, the molecule must be volatilized. We utilize N-pentafluoropropionyl derivatization followed by separation on a Chirasil-L-Val column ()[4].
Mechanistic Causality: The secondary amine of the pyrrolidine ring is highly nucleophilic, whereas the amide nitrogen is resonance-stabilized. Pentafluoropropionic anhydride (PFPA) specifically targets the ring nitrogen, neutralizing its basicity, increasing volatility, and providing a fluorinated tag that drastically enhances MS ionization.
Step-by-Step Protocol:
Sample Preparation: Dissolve 1.0 mg of the N-ethylpyrrolidine-2-carboxamide sample in 1.0 mL of anhydrous dichloromethane (DCM).
Derivatization: Add 50 µL of PFPA. Cap the vial tightly and incubate at 60°C for 30 minutes.
Quenching & Reconstitution: Evaporate the mixture to complete dryness under a gentle nitrogen stream to remove excess PFPA and the highly corrosive HF byproduct. Reconstitute the residue in 1.0 mL of LC-MS grade hexane.
Self-Validation Control: Prepare a parallel sample spiked with 0.1% D-Pro-NHEt. Logic: If the D-isomer peak is absent in the sample but present in the spike, it confirms the absence of the impurity rather than a failure of the derivatization or column resolution.
GC-MS Conditions: Inject 1 µL (split ratio 10:1) onto a Chirasil-L-Val capillary column (25 m x 0.25 mm). Program the oven: 90°C hold for 2 min, ramp at 4°C/min to 180°C. Monitor the N-pentafluoropropionyl derivative via Selected Ion Monitoring (SIM).
Method B: HILIC-ESI-MS/MS for Trace Chemical Purity
For ultra-trace profiling without the labor of derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.
Mechanistic Causality: A mobile phase buffered to pH 3.0 ensures the pyrrolidine nitrogen (pKa ~9) remains fully protonated. This maximizes retention on a zwitterionic stationary phase (ZIC-HILIC) and provides a pre-formed ion for the Electrospray Ionization (ESI+) source.
Step-by-Step Protocol:
Mobile Phase:
Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.
Buffer B: 0.1% Formic Acid in Acetonitrile.
Sample Dilution: Dilute the sample to 100 ng/mL using 80% Acetonitrile. Logic: Injecting a highly aqueous sample onto a HILIC column causes severe peak distortion and breakthrough. The sample diluent must match the high-organic initial mobile phase.
Chromatography: Inject 5 µL onto a ZIC-HILIC column (100 x 2.1 mm, 3 µm). Run a linear gradient from 90% B to 40% B over 10 minutes at 0.4 mL/min.
MS/MS MRM Transitions:
Precursor Ion: m/z 143.2 [M+H]
+
Quantifier Ion: m/z 70.1 (Collision Energy: 20V). Causality: Represents the pyrrolidinium cation formed after the loss of ethylamine (45 Da) and carbon monoxide (28 Da).
Qualifier Ion: m/z 98.1 (Collision Energy: 15V).
Method C: RP-HPLC-UV with FMOC Derivatization (Routine Assay)
For routine QC environments lacking MS capabilities, pre-column derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) bridges the gap.
Mechanistic Causality: FMOC-Cl reacts with the secondary amine to attach a massive, highly hydrophobic fluorenyl group. This instantly solves both the retention problem (allowing the use of standard C18 columns) and the detection problem (providing a strong UV chromophore at 265 nm).
Step-by-Step Protocol:
Reaction: Mix 100 µL of the aqueous sample with 100 µL of 0.2 M borate buffer (pH 8.5). Add 200 µL of 10 mM FMOC-Cl in acetonitrile. Agitate for 20 minutes at room temperature.
Quenching (Critical Step): Add 100 µL of 1-adamantanamine (100 mM). Logic: Unreacted FMOC-Cl will hydrolyze into FMOC-OH, which elutes as a massive interfering peak. Adamantanamine rapidly consumes excess FMOC-Cl to form a highly hydrophobic complex that elutes far later in the chromatogram, keeping the analytical window clean.
Chromatography: Inject 10 µL onto a C18 column (150 x 4.6 mm, 5 µm). Elute using a gradient of Water/Acetonitrile and monitor at 265 nm.
Conclusion
Relying on a single analytical method for N-ethylpyrrolidine-2-carboxamide introduces severe blind spots into the drug development pipeline. By cross-validating the enantiomeric purity via Chiral GC-MS against the trace chemical purity derived from HILIC-MS/MS, analytical scientists can guarantee the integrity of this critical peptide building block, ensuring the downstream safety of complex therapeutics like Leuprolide and Buserelin.
References
National Center for Biotechnology Information. "L-Proline ethylamide | C7H14N2O | CID 7408609" PubChem Database. URL:[Link]
Shaw, C. J., & Cotter, M. L. "Determination of the configuration of histrelin, an LHRH analog, by chiral capillary gas chromatography." Chromatographia, 21(4), 197-200 (1986). URL:[Link]
Elucidating the Definitive Mechanism of Action for N-Ethylpyrrolidine-2-Carboxamide in Peptide Therapeutics: A Comparative Guide
Executive Summary: The Pharmacophore Paradigm In the landscape of drug development, N-ethylpyrrolidine-2-carboxamide (commonly referred to as Pro-NHEt or L-proline ethylamide) is rarely administered as a standalone small...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Pharmacophore Paradigm
In the landscape of drug development, N-ethylpyrrolidine-2-carboxamide (commonly referred to as Pro-NHEt or L-proline ethylamide) is rarely administered as a standalone small-molecule therapeutic. Instead, it serves as a highly specialized, transformative C-terminal pharmacophore[1].
When integrated into the sequence of native peptide hormones—most notably replacing the native Gly10-NH2 residue in Gonadotropin-Releasing Hormone (GnRH)—it generates a class of "superagonists" such as leuprolide, histrelin, and buserelin[2]. Furthermore, it is a critical structural component in anti-angiogenic TSP-1 mimetics like ABT-510[3]. This guide objectively compares the performance of Pro-NHEt-modified peptides against their native counterparts and details the self-validating experimental protocols used to confirm their efficacy.
The Definitive Mechanism of Action
The pharmacological superiority of the N-ethylpyrrolidine-2-carboxamide moiety is driven by a dual-faceted mechanism of action:
A. Steric Shielding and Proteolytic Resistance
Native GnRH is rapidly inactivated in vivo by post-proline cleaving enzymes (endopeptidases and carboxypeptidases) that hydrolyze the fragile Pro9-Gly10 peptide bond. By terminating the peptide sequence at Pro9 with an N-ethylamide group, the resulting Pro-NHEt structure fundamentally eliminates this scissile bond[4]. This steric modification imparts near-complete resistance to enzymatic degradation, extending the biological half-life of the peptide from mere minutes to several hours.
B. Receptor Superagonism and Desensitization
The ethylamide substitution restricts the conformational flexibility of the peptide's C-terminus, locking it into a highly favorable geometry for binding the GnRH receptor (GnRHR). This structural rigidity increases the binding affinity (
Ki
) by an order of magnitude compared to native GnRH[5].
Continuous, high-affinity occupation of the GnRHR initially triggers an acute surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, this sustained activation rapidly leads to profound receptor internalization and desensitization. This downregulation halts gonadal steroidogenesis, achieving the state of medical castration required for treating hormone-dependent conditions like prostate cancer and endometriosis[2][6].
Caption: GnRHR signaling pathway and desensitization driven by Pro-NHEt agonists.
Comparative Performance Analysis
To objectively evaluate the impact of the N-ethylpyrrolidine-2-carboxamide modification, we compare the pharmacodynamics and pharmacokinetics of native GnRH against two leading Pro-NHEt-modified superagonists.
Table 1: Pharmacological Comparison of Native GnRH vs. Pro-NHEt Analogs
Parameter
Native GnRH
Leuprolide (Pro-NHEt Modified)
Histrelin (Pro-NHEt Modified)
C-Terminal Structure
Pro9-Gly10-NH2
Pro9-NHEt
Pro9-NHEt
Receptor Affinity (
Ki
)
~3.0 nM
~0.3 nM
~0.2 nM
In Vivo Half-Life
2 - 4 minutes
~3 hours
~3 - 4 hours
Proteolytic Resistance
Low (Rapid cleavage)
High (Resists carboxypeptidases)
High (Resists carboxypeptidases)
Therapeutic Outcome
Pulsatile physiological regulation
Profound axis downregulation
Profound axis downregulation
Primary Indication
Diagnostic
Prostate Cancer, Endometriosis
Central Precocious Puberty
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols for synthesizing and validating Pro-NHEt-containing peptides are designed as self-validating systems, incorporating strict causality and internal checkpoints.
Protocol 1: Fragment Condensation Synthesis of the C-Terminal Domain
Objective: Synthesize the Boc-Arg(Mtr)-Pro-NHEt fragment.
Coupling Reaction: React H-Pro-NHEt·HCl with Boc-Arg(Mtr)-OH using HBTU and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylacetamide (DMAc)[7].
Causality: HBTU is selected to rapidly form an active ester, minimizing the risk of racemization at the arginine
α
-carbon. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of Pro-NHEt without competing for the activated ester.
Aqueous Workup: Extract the mixture with an organic solvent and wash with aqueous sodium bicarbonate.
Causality: Removes water-soluble byproducts, coupling reagent residues, and unreacted amine.
Validation Checkpoint (Critical): Before proceeding to formic acid deprotection, analyze an aliquot of the organic phase via LC-MS.
Self-Validation: The protocol proceeds to the next synthesis step only if the target mass
[M+H]+
of the coupled dimer is confirmed and unreacted H-Pro-NHEt is quantified at <1%. If unreacted amine remains, the coupling step must be re-initiated.
Protocol 2: In Vitro Proteolytic Stability and Receptor Binding Assay
Objective: Confirm the proteolytic resistance and binding affinity of the synthesized Pro-NHEt peptide.
Enzymatic Incubation: Incubate the synthesized Pro-NHEt peptide in a rat brain homogenate at 37°C. In a parallel vessel, incubate native GnRH as a control.
Causality: Brain homogenate provides a physiologically relevant concentration of post-proline cleaving enzymes.
Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract 100
μ
L aliquots and immediately add 500
μ
L of ice-cold acetonitrile[8]. Centrifuge at 12,500 rpm for 10 minutes.
Causality: Ice-cold acetonitrile instantly denatures the peptidases and precipitates the proteins, ensuring the degradation reaction is halted at precise timepoints for accurate LC-MS quantification.
Validation Checkpoint (Critical): Analyze the native GnRH control first.
Self-Validation: The native GnRH must exhibit >90% degradation by the 30-minute mark. If it does not, the homogenate lacks active peptidases, rendering the assay invalid. The experiment must be rejected and repeated with fresh homogenate.
Affinity Determination: Perform a competitive binding assay on CHO cells expressing human GnRHR using radiolabeled
[125I]
-GnRH against varying concentrations of the Pro-NHEt peptide to calculate the
Ki
[5].
Caption: Self-validating experimental workflow for Pro-NHEt peptide synthesis and assay.
Independent Verification Guide: Synthesis, Purity, and Performance of N-Ethylpyrrolidine-2-carboxamide
Executive Summary (S)-N-Ethylpyrrolidine-2-carboxamide (commonly known as H-Pro-NHEt) is a highly versatile chiral building block. It is heavily utilized in the synthesis of advanced pharmaceutical intermediates, includi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-N-Ethylpyrrolidine-2-carboxamide (commonly known as H-Pro-NHEt) is a highly versatile chiral building block. It is heavily utilized in the synthesis of advanced pharmaceutical intermediates, including novel pyrazole-carboxamides and imidazole-sulfonyl antimicrobial agents (1)[1]. This guide provides an independent technical verification of its synthesis, focusing on a highly efficient, atom-economical route using dimethyldichlorosilane. Furthermore, we objectively compare H-Pro-NHEt against structural alternatives to guide drug development professionals in selecting the optimal chiral auxiliary for their specific downstream applications.
Mechanistic Causality: The Dimethyldichlorosilane Advantage
Traditional peptide coupling methods (e.g., EDC/HOBt or HATU) require expensive reagents, generate significant stoichiometric waste, and often risk racemization of the α-chiral center. The use of dimethyldichlorosilane (Me₂SiCl₂) offers a self-contained activation and protection mechanism (2)[2].
Causality of Activation: When L-proline is suspended in anhydrous pyridine at 0 °C and treated with Me₂SiCl₂, it forms a transient cyclic silyl ester/amide intermediate (3)[3]. This intermediate simultaneously protects the secondary amine of the pyrrolidine ring and highly activates the carboxylate carbon for nucleophilic attack.
Stereochemical Integrity: Because the activation occurs via a rigid cyclic intermediate, the chiral center at the α-carbon is locked. This prevents the formation of an oxazolone-like intermediate that typically leads to racemization (2)[2].
Self-Validating Cleavage: Upon addition of ethylamine, the amide bond is formed. The silyl protecting group is inherently labile to aqueous hydrolysis; thus, the simple addition of water and HCl during workup completely removes the silicon byproduct, yielding the pure hydrochloride salt without the need for column chromatography (4)[4].
Comparative Analysis: Prolinamide Alternatives
When designing chiral catalysts or pharmaceutical intermediates, the choice of the alkyl substituent on the prolinamide nitrogen significantly impacts steric hindrance, lipophilicity, and hydrogen-bonding capability.
Derivative
Alkyl Substituent
Steric Bulk
Relative Lipophilicity
Primary Application
Typical Synthesis Yield
Pyrrolidine-2-carboxamide
None (-H)
Minimal
Low
Organocatalysis (Aldol reactions)
~89%
N-Methylpyrrolidine-2-carboxamide
Methyl (-CH₃)
Low
Moderate
Rigid Chiral Ligands
~85%
N-Ethylpyrrolidine-2-carboxamide
Ethyl (-CH₂CH₃)
Moderate
High
Antimicrobial / Antifungal APIs
~83%
Data aggregated from comparative amidation studies using the silyl-activation route. (2)[2].
Synthetic Workflow Diagram
Workflow and mechanistic pathway for the one-step synthesis of N-ethylpyrrolidine-2-carboxamide.
Independent Verification: Experimental Protocol
This protocol outlines the self-validating synthesis of (S)-N-ethylpyrrolidine-2-carboxamide hydrochloride (H-Pro-NHEt·HCl) (4)[4].
Step 1: Silyl Activation
Procedure: Suspend 1.00 mol (115.1 g) of L-proline in 500 mL of anhydrous pyridine under an argon atmosphere. Cool the system to 0 °C. Slowly add 1.15 mol (148.4 g) of dimethyldichlorosilane dropwise (4)[4].
Causality: The 0 °C temperature is critical to control the highly exothermic formation of the silyl intermediate and prevent polymerization. Argon prevents premature hydrolysis of the moisture-sensitive Me₂SiCl₂ (3)[3].
Validation Checkpoint: The opaque suspension will clarify as the soluble cyclic silyl intermediate forms. Stir for exactly 2 hours at 0 °C.
Step 2: Nucleophilic Amidation
Procedure: Add 4.00 mol (180.3 g) of dry ethylamine at 0 °C. Allow the reaction to warm to room temperature and stir for 1 hour (4)[4].
Causality: Excess ethylamine acts as both the nucleophile and a base to neutralize the HCl generated during amidation.
Validation Checkpoint: A precipitate (pyridinium/ethylamine hydrochloride) will form, visually indicating successful nucleophilic displacement.
Step 3: Hydrolysis and Workup
Procedure: Filter the precipitate and remove the solvent under reduced pressure. Dissolve the viscous residue in 300 mL of 5% Na₂CO₃ (aqueous) and wash with 400 mL of ether-hexane (1:1) (3)[3].
Causality: The alkaline aqueous phase retains the highly polar product while non-polar silyl byproducts and organic impurities partition into the ether-hexane layer.
Validation Checkpoint: Acidify the aqueous layer with 17% HCl (200 mL) to form the stable hydrochloride salt, then evaporate to dryness.
Procedure: Extract the residue with 400 mL of methanol, filter out inorganic salts, and evaporate. Add 500 mL of diethyl ether and stir for 1 hour to induce crystallization. Filter the white crystals (4)[4].
Validation Checkpoint: The selective crystallization in ether ensures the removal of any residual pyridine or unreacted proline.
Quantitative Purity & Yield Data
The following table summarizes the analytical verification of the synthesized H-Pro-NHEt·HCl, confirming its suitability for downstream pharmaceutical applications (4)[4].
Parameter
Experimental Value
Expected Value
Validation Significance
Synthesis Yield
83.1% (148.4 g)
>80%
Confirms scalability and atom economy of the silyl route.
HPLC Purity
99.24%
>99.0%
Verifies absence of unreacted L-proline and side products.
Melting Point
98–100 °C
97 °C
Sharp MP range confirms crystalline purity and salt formation.
Specific Rotation
[α]D²⁷ -52.48 (c 0.3, H₂O)
Consistent negative
Confirms retention of the (S)-configuration (no racemization).
IR Spectrum
1686 cm⁻¹ (Amide I)
~1680–1690 cm⁻¹
Validates successful formation of the carboxamide bond.
N-ethylpyrrolidine-2-carboxamide (NEPCA) vs. N-methyl-2-pyrrolidone (NMP): A Comparative Application Guide in Pharmaceutical Development
Executive Summary In pharmaceutical development, pyrrolidine derivatives serve indispensable but fundamentally distinct roles. A common nomenclature overlap often leads to confusion between N-methyl-2-pyrrolidone (NMP) —...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development, pyrrolidine derivatives serve indispensable but fundamentally distinct roles. A common nomenclature overlap often leads to confusion between N-methyl-2-pyrrolidone (NMP) —a ubiquitous industrial solvent—and N-ethylpyrrolidine-2-carboxamide (NEPCA) , specifically its (S)-enantiomer (H-Pro-NHEt·HCl), which is a highly specialized chiral building block[1].
While NMP acts as the medium (facilitating the synthesis of complex molecules), NEPCA acts as the message (a structural pharmacophore incorporated directly into Active Pharmaceutical Ingredients like Buserelin and Leuprorelin)[2]. This guide objectively compares their physicochemical properties, mechanistic roles, and experimental applications to provide a definitive resource for drug development professionals.
Structural & Mechanistic Divergence
N-methyl-2-pyrrolidone (NMP): The Process Medium
NMP is a 5-membered lactam with a methyl group on the nitrogen. It is a highly polar, aprotic solvent characterized by a high dielectric constant and a strong dipole moment.
Mechanistic Role: In Solid-Phase Peptide Synthesis (SPPS), NMP excels at disrupting inter-chain hydrogen bonding. By solvating the growing peptide backbone, it prevents
β
-sheet aggregation on the resin, ensuring that reactive termini remain accessible for subsequent amino acid coupling[3].
N-ethylpyrrolidine-2-carboxamide (NEPCA): The Structural Effector
NEPCA is a proline-derived amino acid analog where the carboxylic acid is modified into an N-ethylamide[4].
Mechanistic Role: When incorporated at the C-terminus of Gonadotropin-Releasing Hormone (GnRH) agonists, NEPCA replaces the natural Gly
10
-NH
2
residue[2]. This substitution eliminates the primary cleavage site for post-proline cleaving enzymes (PPCE). The resulting steric hindrance and conformational rigidity dramatically increase the biological half-life and receptor binding affinity of the peptide.
Quantitative Data & Physicochemical Comparison
To understand their divergent applications, their baseline physicochemical properties must be contrasted.
Property
N-methyl-2-pyrrolidone (NMP)
(S)-N-ethylpyrrolidine-2-carboxamide HCl (NEPCA)
Primary Role
Process Solvent / Reaction Medium
Active Pharmaceutical Intermediate (API Building Block)
The synthesis of advanced therapeutics often requires both compounds working in tandem: NMP provides the necessary solvation environment to chemically append the NEPCA building block onto a peptide chain.
Caption: Workflow integrating NMP as a process solvent and NEPCA as a structural building block.
Protocol A: Synthesis of the NEPCA Building Block (H-Pro-NHEt·HCl)
This protocol outlines the synthesis of the chiral NEPCA intermediate from L-proline[1].
Silylation: Suspend L-proline (1.00 mol) in anhydrous pyridine (500 mL) at 0 °C under argon. Slowly add dimethyldichlorosilane (1.15 mol) dropwise.
Causality: Dimethyldichlorosilane acts as a transient protecting and activating agent. It forms a cyclic silyl ester/amide intermediate that activates the carboxylate for nucleophilic attack without the need for expensive uronium coupling reagents.
Amidation: Introduce dry ethylamine (4.00 mol) at 0 °C, then allow the mixture to warm to room temperature, stirring for 1 hour.
Causality: Ethylamine acts as a strong nucleophile, displacing the silyl group to form the target ethylamide. The stoichiometric excess drives the reaction to absolute completion.
Workup & Salt Formation: Remove the solvent in vacuo. Dissolve the viscous residue in 5% Na
2
CO
3
(300 mL) and wash with ether-hexane (1:1). Acidify the aqueous phase with 17% HCl, evaporate, and crystallize the residue from methanol/ether[1].
Causality: The basic aqueous phase retains the product as a free base while organic washing strips away non-polar silyl byproducts. Converting the purified free base to the hydrochloride salt (H-Pro-NHEt·HCl) dramatically enhances bench-top stability and prevents auto-condensation[5].
System Validation: Subject an aliquot of the white crystals to HPLC (target purity >99.2%) and polarimetry. The system is validated if the specific optical rotation is exactly
[α]D27
-52.48[1], confirming that no racemization occurred during silylation.
Protocol B: NMP-Mediated Fragment Condensation of NEPCA
This protocol describes how NMP is utilized as a solvent to couple NEPCA to a peptide fragment[3].
Solvation: Dissolve the protected N-terminal nonapeptide fragment and H-Pro-NHEt·HCl (NEPCA) in anhydrous NMP.
Causality: NMP's high dielectric constant ensures the complete dissolution of both the highly lipophilic protected peptide and the highly hydrophilic NEPCA hydrochloride salt, preventing biphasic reaction kinetics that lead to truncated impurities.
Activation & Coupling: Add COMU (1.25 equiv.) and DIPEA at 0 °C[3].
Causality: COMU rapidly activates the C-terminal carboxylic acid of the nonapeptide. DIPEA serves a dual purpose: it neutralizes the HCl salt of NEPCA (liberating the secondary amine for nucleophilic attack) and acts as a general base catalyst for the coupling.
System Validation: Monitor the reaction via RP-HPLC. The protocol is self-validating when the distinct peak of the free nonapeptide is fully consumed and shifts to a higher retention time, corresponding to the NEPCA-conjugated product mass
[M+143]+
.
Pharmacodynamic Impact of NEPCA
To understand why NEPCA is synthesized and coupled with such precision, we must look at its biological endpoint. Unlike NMP, which is washed away during purification, NEPCA becomes the functional core of the drug's mechanism of action.
Caption: Pharmacodynamic pathway of NEPCA-modified GnRH agonists leading to receptor desensitization.
Comprehensive Operational Guide: Safe Handling and Disposal of N-ethylpyrrolidine-2-carboxamide
As a Senior Application Scientist, I frequently consult on the operational logistics of handling potent chiral building blocks. N-ethylpyrrolidine-2-carboxamide (often handled as its hydrochloride salt, H-Pro-NHEt·HCl) i...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult on the operational logistics of handling potent chiral building blocks. N-ethylpyrrolidine-2-carboxamide (often handled as its hydrochloride salt, H-Pro-NHEt·HCl) is a critical C-terminal synthon utilized extensively in the synthesis of Gonadotropin-Releasing Hormone (GnRH) agonists, such as [Leuprolide and Buserelin[1]]().
From a mechanistic standpoint, the structural modification of replacing L-proline's carboxylic acid with an N-ethylamide moiety imparts significant resistance to enzymatic degradation by carboxypeptidases[1]. While this is highly advantageous for extending the in-vivo half-life of peptide therapeutics, it introduces specific environmental persistence risks. Consequently, any laboratory synthesizing or utilizing this compound must implement self-validating, rigorous disposal protocols to prevent ecological contamination and ensure regulatory compliance.
Physicochemical & Hazard Profile
Understanding the physicochemical nature of N-ethylpyrrolidine-2-carboxamide is the first step in establishing a logical disposal framework. The table below synthesizes the critical data points that dictate our handling procedures[2].
Property
Specification
Operational Implication
Chemical Name
(2S)-N-ethylpyrrolidine-2-carboxamide
Chiral building block requiring targeted destruction protocols.
CAS Number
55446-83-8 (Base) / 58107-62-3 (HCl Salt)
Critical identifier for waste tracking and vendor manifests.
Molecular Formula
C₇H₁₄N₂O / C₇H₁₅ClN₂O
High nitrogen/chlorine content necessitates NOx/HCl scrubbing.
Appearance
White to off-white crystalline solid
Dust generation risk; requires respiratory PPE during spills.
Solubility
Soluble in water and polar organic solvents
High mobility in aqueous systems; strict prohibition on drain disposal.
Operational Safety & Spill Management Protocol
A self-validating safety system assumes that spills will occur and pre-engineers the response. Because the compound is a fine crystalline powder, aerosolization is the primary exposure vector.
Step-by-Step Spill Containment Methodology:
Isolation & Ventilation: Immediately restrict access to the spill zone. If the spill occurs outside a controlled fume hood, maximize room ventilation to disperse any aerosolized particulates, but avoid creating direct drafts that could spread the powder[3].
PPE Donning: Operators must don tightly fitting safety goggles (EN 166 or NIOSH approved), nitrile gloves, and a self-contained breathing apparatus (SCBA) or an N95/P100 particulate respirator. This prevents the inhalation of irritating dust[3].
Dust-Free Collection: Never sweep the dry powder. Use a dedicated, HEPA-filtered wet/dry vacuum unit to collect the material. If a specialized vacuum is unavailable, gently dampen the spill area with a fine mist of water to suppress dust before carefully wiping it up with absorbent pads[4].
Surface Decontamination: Wash the affected area thoroughly with a laboratory-grade detergent and copious amounts of water. All wash water must be collected and treated as hazardous aqueous waste[3].
Waste Segregation: Place all recovered powder, contaminated wipes, and disposable PPE into a puncture-resistant, sealable plastic bag. Label the bag explicitly as "Hazardous Chemical Waste: N-ethylpyrrolidine-2-carboxamide"[4].
Chemical Disposal & Destruction Procedures
The high nitrogen content of the N-ethylamide group dictates the chemical destruction pathway. Standard drain disposal is strictly prohibited due to the compound's high aqueous solubility and potential for environmental persistence[3].
Step-by-Step Routine Disposal Methodology:
Primary Segregation: Collect excess or expired N-ethylpyrrolidine-2-carboxamide in tightly sealed, high-density polyethylene (HDPE) containers. Do not mix this waste stream with strong oxidizers or acids to prevent exothermic reactions.
Vendor Handover: Transfer the segregated containers to a3. The waste manifest must clearly indicate the presence of a nitrogenous organic compound to ensure the vendor selects the correct combustion profile.
Thermal Destruction (Incineration): The scientifically mandated method of disposal is high-temperature incineration. The incinerator must be equipped with an afterburner to guarantee the complete thermal cleavage of the robust pyrrolidine ring. Crucially, because combustion of this compound generates toxic nitrogen oxide (NOx) and hydrogen chloride (HCl) gases, the exhaust system must feature a chemical scrubber to neutralize these emissions before atmospheric release[3],[5].
Audit Trail Verification: Retain the Certificate of Destruction (CoD) from the vendor. This closes the loop on the self-validating protocol, proving that the material was neutralized according to EPA and local environmental standards.
Workflow Visualization
To ensure zero ambiguity on the laboratory floor, the following decision matrix maps the logical relationship between waste generation, spill response, and ultimate destruction.
Operational workflow for containment, segregation, and thermal destruction of chemical waste.
References
BenchChem - H-Pro-NHEt.
CleanChem Laboratories - MATERIAL SAFETY DATA SHEETS - Buserelin EP Impurity D
URL
PubChem (NIH)
ChemicalBook - H-PRO-NHET HCL | 58107-62-3
URL
TLC Pharmaceutical Standards - MATERIAL SAFETY DATA SHEET
URL
Personal protective equipment for handling N-ethylpyrrolidine-2-carboxamide
Advanced Handling and Operational Logistics for N-ethylpyrrolidine-2-carboxamide As an application scientist overseeing peptide synthesis and drug development workflows, I frequently audit laboratory safety and operation...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Handling and Operational Logistics for N-ethylpyrrolidine-2-carboxamide
As an application scientist overseeing peptide synthesis and drug development workflows, I frequently audit laboratory safety and operational protocols for chiral building blocks. N-ethylpyrrolidine-2-carboxamide (commonly known as L-Proline ethylamide) is a critical intermediate, most notably serving as the C-terminal residue in the synthesis of gonadotropin-releasing hormone (GnRH) agonists like 1[1].
While its role in pharmaceutical synthesis is well-established[2], handling this compound—particularly its hydrochloride salt (CAS 58107-62-3)—requires a nuanced understanding of its physicochemical behavior. Moisture control, static mitigation, and proper personal protective equipment (PPE) are not merely safety checkboxes; they are fundamental requirements to maintain stoichiometric accuracy, preserve enantiomeric purity, and prevent the quenching of expensive coupling reagents during solid-phase peptide synthesis[3].
Physicochemical Causality and Hazard Profile
To design a self-validating safety protocol, we must first understand the "why" behind the chemical's hazards. The table below synthesizes the quantitative data and the scientific causality dictating our handling choices[4].
Property
Value / Specification
Scientific Causality & Operational Impact
CAS Number
55446-83-8 (Base) / 58107-62-3 (HCl Salt)
Differentiates the free base from the HCl salt. The salt is preferred for stability but introduces hygroscopicity.
Storage Temperature
0–8 °C (or -15 °C for long-term)
Prevents thermal degradation and preserves enantiomeric purity at the C2 chiral center[3].
Hygroscopicity
High (specifically the HCl salt)
Absorbs atmospheric moisture rapidly, leading to weighing errors and the hydrolysis of activated esters in peptide synthesis.
Hazard Statements
H302, H312, H332
As a primary amine derivative, it acts as an irritant and is harmful via ingestion, dermal contact, and inhalation[4].
Decomposition
Emits NOx, HCl gas
Thermal breakdown requires disposal via incineration equipped with afterburners and alkaline scrubbers[5].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient without considering the operational context. Because N-ethylpyrrolidine-2-carboxamide is typically solubilized in polar aprotic solvents (e.g., DMF, NMP) during synthesis, your PPE must resist both the solid crystalline powder and the carrier solvent.
Equipment Category
Specification
Scientific Rationale
Hand Protection
Nitrile gloves (double-gloved), ≥0.11 mm thickness
Nitrile provides superior chemical resistance to the polar aprotic solvents used to solubilize this amide compared to latex.
Eye Protection
Tightly fitting safety goggles (EN 166 / NIOSH)
Prevents ocular exposure to crystalline dust or aerosolized solvent mixtures during transfer and agitation[5].
Body Protection
Chemically resistant lab coat (buttoned to top)
Mitigates dermal exposure risk (H312) from accidental powder scattering or solvent splashing.
Respiratory
N95/P100 particulate respirator
Mandatory if handling bulk powder outside a fume hood to prevent inhalation of fine crystalline dust (H332).
Operational Workflow: Anhydrous Transfer and Solubilization
The following step-by-step methodology ensures both operator safety and chemical integrity during the critical transfer phase. Every step serves as a self-validating check against environmental contamination.
Step 1: Thermal Equilibration
Remove the sealed vial from3[3]. Crucial: Allow it to equilibrate to ambient room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric condensation, which instantly hydrates the hygroscopic HCl salt, ruining stoichiometric precision and introducing water into anhydrous reactions.
Step 2: Fume Hood Verification
Verify the fume hood face velocity is operating between 80–100 fpm. Causality: This specific range provides optimal operator containment without creating turbulent vortices that could scatter the lightweight powder.
Step 3: Anti-Static Transfer
Using a grounded, anti-static spatula, transfer the crystalline powder to a tared glass reaction vessel. Causality: Fine powders of amine hydrochlorides carry static charges that cause them to adhere to gloves and weighing paper, increasing exposure risk and reducing yield.
Step 4: Solubilization and Activation
Slowly add anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) while gently agitating. If utilizing the HCl salt in a coupling reaction, add a stoichiometric equivalent of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the free amine immediately prior to the addition of the activated acid.
Spill Management and Disposal Plan
In the event of an accidental release, immediate containment is required to prevent aerosolization and subsequent inhalation[5].
Step 1: Isolation and Containment
Halt operations immediately. Cover the spilled powder with a plastic sheet or damp absorbent pads. Do not dry sweep. Causality: Dry sweeping generates airborne particulates that exacerbate inhalation risks and spread contamination across the laboratory.
Step 2: Mechanical Collection
Using a non-sparking, disposable scoop, collect the damp material and place it into a puncture-resistant, sealable hazardous waste container.
Step 3: Surface Decontamination
Wash the affected area with copious amounts of water and a mild detergent. Causality: The compound is highly water-soluble[4], ensuring complete removal from non-porous lab surfaces without the need for harsh organic solvents.
Step 4: Regulatory Disposal
Label the container for disposal via a licensed hazardous waste facility. Ensure the facility utilizes an5[5]. Causality: Thermal decomposition of this amide releases highly toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas, which must be neutralized before atmospheric release.
Mandatory Visualization: Workflow Logistics
Workflow for the safe handling, operational integration, and disposal of L-Proline ethylamide.
References
PubChem - Leuprolide Acetate | C61H88N16O14 | CID 657180
Source: National Institutes of Health (NIH)
URL:[Link]
PubChem - L-Proline ethylamide | C7H14N2O | CID 7408609
Source: National Institutes of Health (NIH)
URL:[Link]
Cas 58107-62-3, H-PRO-NHET HCL (Safety Data Sheets)
Source: LookChem
URL:[Link]
MATERIAL SAFETY DATA SHEETS - N-ethylpyrrolidine-2-carboxamide
Source: Cleanchem Laboratories
URL:[Link]